Product packaging for 2,7-Diazaspiro[4.5]decan-3-one(Cat. No.:CAS No. 1158750-89-0)

2,7-Diazaspiro[4.5]decan-3-one

Cat. No.: B1395335
CAS No.: 1158750-89-0
M. Wt: 154.21 g/mol
InChI Key: BBJZOKHHRARXIG-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O B1395335 2,7-Diazaspiro[4.5]decan-3-one CAS No. 1158750-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,9-diazaspiro[4.5]decan-3-one
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InChI

InChI=1S/C8H14N2O/c11-7-4-8(6-10-7)2-1-3-9-5-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZOKHHRARXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80712437
Record name 2,7-Diazaspiro[4.5]decan-3-one
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-89-0
Record name 2,7-Diazaspiro[4.5]decan-3-one
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Foundational & Exploratory

2,7-Diazaspiro[4.5]decan-3-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,7-Diazaspiro[4.5]decan-3-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diazaspiro[4.5]decane framework represents a class of "privileged scaffolds" in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique structural foundation for designing selective and high-affinity ligands for a multitude of biological targets. This guide focuses on a specific, valuable member of this family: this compound. We will explore its core chemical properties, potential synthetic strategies, reactivity, and its burgeoning role as a versatile building block in the development of novel therapeutics, from kinase inhibitors to receptor antagonists. This document serves as a technical resource, synthesizing publicly available data with expert insights to empower researchers in leveraging this scaffold for their drug discovery programs.

The Diazaspiro[4.5]decane Scaffold: A Foundation for 3D Diversity

Spirocyclic systems, characterized by two rings connected through a single, shared carbon atom, have gained significant traction in drug design. Unlike flat, aromatic systems that dominate many legacy drugs, spirocycles introduce a well-defined three-dimensional geometry. The 6,7-Diazaspiro[4.5]decane scaffold is a prominent example of a privileged heterocyclic motif that has been instrumental in developing potent and orally bioavailable therapeutic agents, particularly for G-protein coupled receptors (GPCRs) like the neurokinin-1 (NK1) receptor.[1] This structural rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.

This compound builds upon this foundation by incorporating a lactam function and two distinct nitrogen atoms, offering multiple, vectorially defined points for chemical modification and interaction with biological macromolecules.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its application in synthesis and drug development. The compound is commercially available, typically as a solid or liquid with a purity of 95%. Proper handling and storage are crucial; it should be kept in a dark place under an inert atmosphere at 2-8°C to ensure its stability.[2]

PropertyValueSource
CAS Number 1158750-89-0
Molecular Formula C₈H₁₄N₂O[3]
Molecular Weight 154.21 g/mol [4]
Appearance Solid or liquid
InChI Key BBJZOKHHRARXIG-UHFFFAOYSA-N[3]
SMILES C1CC2(CC(=O)NC2)CNC1[3]
Predicted XlogP -0.6[3]
Storage 2-8°C, Inert atmosphere, Dark[2]
Monoisotopic Mass 154.11061 Da[3]

Safety Profile: The compound is classified as a warning-level hazard. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this reagent.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is key for analog development. A specific, peer-reviewed protocol for this exact isomer is not readily found in open literature, suggesting proprietary methods. However, a plausible retrosynthetic approach can be designed based on established organic chemistry principles for constructing spirocyclic lactams.

A representative strategy would involve the Dieckmann condensation or a related intramolecular cyclization of a suitably substituted piperidine precursor. The key is the formation of the five-membered lactam ring onto the pre-existing six-membered piperidine ring.

Representative Synthetic Protocol

This protocol is a conceptual workflow based on common synthetic strategies for related spirocyclic systems.

  • Step 1: Synthesis of the Piperidine Core. Begin with a commercially available 4-piperidone derivative, which is protected at the nitrogen (e.g., with a Boc group).

  • Step 2: Introduction of the Acetic Acid Ester Moiety. Perform a Strecker or similar reaction at the ketone to introduce an amino and a nitrile group, followed by hydrolysis and esterification. Alternatively, a cyanoacetic acid ester can be added via Knoevenagel condensation, followed by reduction of the double bond and the nitrile.

  • Step 3: N-Alkylation. The newly introduced amino group is then alkylated with a protected aminoethyl halide (e.g., N-Boc-2-bromoethylamine).

  • Step 4: Intramolecular Cyclization. After deprotection of the Boc group on the ethylamine chain, the free amine can undergo an intramolecular amidation/cyclization with the ester group to form the desired lactam ring.

  • Step 5: Final Deprotection. The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final product, this compound.

G cluster_0 Synthetic Workflow A 1. Protected 4-Piperidone Core B 2. Introduce Cyanoacetic Ester Moiety A->B Knoevenagel Cond. + Reduction C 3. N-Alkylation with Protected Aminoethyl Halide B->C Alkylation D 4. Intramolecular Lactam Cyclization C->D Deprotection & Cyclization E 5. Final Deprotection D->E e.g., TFA F This compound E->F

Caption: Proposed synthetic workflow for this compound.

Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for derivatization. The molecule contains two key reactive sites: the secondary amine at the 7-position and the lactam nitrogen at the 2-position.

  • N7-Position (Piperidine Nitrogen): This secondary amine is the more nucleophilic and sterically accessible of the two nitrogens. It is the primary site for introducing diversity elements. Standard reactions include:

    • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

    • N-Acylation: Formation of amides by reacting with acid chlorides or activated carboxylic acids.

    • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic moieties.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • N2-Position (Lactam Nitrogen): While less reactive than the N7 amine, the lactam nitrogen can also be functionalized, typically under more forcing conditions. Alkylation or acylation at this position can further modulate the compound's properties.

  • C4-Position: The methylene group alpha to the lactam carbonyl can potentially be functionalized after deprotonation with a strong base, although this is less common.

G cluster_apps Therapeutic Applications Core This compound Scaffold Kinase Kinase Inhibitors (e.g., RIPK1, JAK/TYK2) Core->Kinase Derivatization at N7 GPCR GPCR Ligands (e.g., Dopamine D3) Core->GPCR Derivatization at N7 Antiviral Antiviral Agents (e.g., Coronavirus) Core->Antiviral Derivatization at N2/N7 Cardio Cardiovascular Agents (e.g., GP IIb-IIIa) Core->Cardio Derivatization at N7

References

2,7-Diazaspiro[4.5]decan-3-one: A Technical Primer on a Versatile Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1158750-89-0 Molecular Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol

This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-3-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. While detailed, publicly available research on this specific isomer is limited, this document synthesizes foundational knowledge of its chemical properties, the broader context of the diazaspiro[4.5]decane scaffold in medicinal chemistry, and outlines general synthetic strategies and analytical considerations.

Introduction to the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane framework represents a class of "privileged scaffolds" in medicinal chemistry.[1] These rigid, three-dimensional structures offer a distinct advantage over more flexible, linear molecules by providing unique conformational constraints. This pre-organization can lead to high-affinity and selective interactions with biological targets, a crucial aspect in modern drug design.[1] The inherent sp³-rich character of these scaffolds often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

The versatility of the diazaspiro[4.5]decane core is demonstrated by its presence in a wide array of biologically active agents targeting various enzymes and receptors. For instance, different isomers of this scaffold have been integral to the development of:

  • TYK2/JAK1 Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with potential applications in treating inflammatory bowel disease.[2][3]

  • RIPK1 Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been optimized to yield potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, offering therapeutic potential for various inflammatory diseases.[4]

  • Antiviral Agents: Thia-azaspiro[4.5]decan-3-one derivatives have shown promise as inhibitors of human coronavirus replication, highlighting the adaptability of the spirocyclic core for antiviral drug development.[3]

While these examples pertain to isomers and analogues, they underscore the potential of the core this compound structure as a valuable building block for creating novel therapeutics.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is the bedrock of its application in research and development. The key characteristics of this compound are summarized below.

Compound Properties
PropertyValueSource(s)
CAS Number 1158750-89-0[5][6][7][8]
Molecular Formula C₈H₁₄N₂O[5][6][7][8]
Molecular Weight 154.21[5][7]
Physical Form Solid or liquid[8]
Purity ≥95-97% (typical commercial grades)[7][8]
SMILES O=C1CC2(CN1)CCCNC2[7]
InChI Key BBJZOKHHRARXIG-UHFFFAOYSA-N[8]
Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage Conditions: Keep in a dark place, under an inert atmosphere, at 2-8°C.[9]

Synthetic Strategies: A Generalized Approach

Conceptual Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule could be constructed from simpler, more accessible precursors. The key disconnections would be the C-N bonds of the lactam and the piperidine ring.

G target This compound intermediate1 Protected Spirocyclic Diamine Intermediate target->intermediate1 Lactam Cyclization intermediate2 α,β-Unsaturated Ester Precursor intermediate1->intermediate2 Michael Addition starting_material1 Protected Piperidone Derivative intermediate1->starting_material1 Precursor starting_material2 Acrylate Derivative intermediate2->starting_material2 Precursor starting_material3 Aminonitrile or Amino Acid Derivative intermediate2->starting_material3 Precursor

Caption: Retrosynthetic analysis for this compound.

Postulated Synthetic Workflow

The following protocol is a generalized, conceptual workflow. The causality for each step is explained to provide a logical framework for potential synthesis development.

Workflow Rationale: This approach builds the piperidine ring first, establishes the spirocyclic core, and then constructs the γ-lactam ring. Orthogonal protecting groups are essential to ensure selective reactions at the two different nitrogen atoms.

G cluster_0 Phase 1: Spiro Core Formation cluster_1 Phase 2: Lactam Ring Formation start Start: N-Boc-4-piperidone step1 Step 1: Strecker or similar reaction with KCN/NH4Cl start->step1 step2 Step 2: Introduction of an ester precursor step1->step2 step3 Step 3: Dieckmann or similar intramolecular condensation step2->step3 spiro_intermediate Protected Spirocyclic Intermediate step3->spiro_intermediate step4 Step 4: Selective reduction of one carbonyl spiro_intermediate->step4 Proceed to Phase 2 step5 Step 5: Conversion to amine and subsequent cyclization step4->step5 step6 Step 6: Deprotection of Boc group step5->step6 final_product Final Product: this compound step6->final_product

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodological Considerations:

  • Formation of the Spirocyclic Core:

    • Causality: The synthesis would likely begin with a commercially available, suitably protected piperidine derivative, such as N-Boc-4-piperidone. The Boc group is chosen for its stability under a range of reaction conditions and its straightforward removal with acid.

    • Protocol: A common strategy to build the second ring at the C4 position is through a multicomponent reaction like the Strecker synthesis to introduce an amino and a nitrile group, followed by hydrolysis and cyclization. Alternatively, a tandem Michael addition-cyclization sequence using an appropriate acrylate derivative could be employed.

  • Formation of the γ-Lactam Ring:

    • Causality: Once the spirocyclic core containing the necessary functionalities (e.g., an amino group and an ester) is in place, intramolecular cyclization can be induced to form the five-membered lactam ring.

    • Protocol: This is typically achieved by heating the amino-ester precursor, sometimes with a mild base or acid catalyst, to promote amide bond formation and release of an alcohol.

  • Deprotection:

    • Causality: The final step involves the removal of any protecting groups. If an N-Boc group is used on the piperidine nitrogen, it must be removed to yield the final product.

    • Protocol: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, is the standard procedure for Boc group cleavage.

  • Purification and Characterization:

    • Causality: Throughout the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of intermediates and the final product.

    • Protocol: Purification would be conducted using column chromatography on silica gel. Characterization would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and possibly Infrared (IR) spectroscopy to confirm the presence of the lactam carbonyl group.

Conclusion and Future Outlook

This compound is a structurally intriguing molecule that belongs to a class of scaffolds with proven utility in drug discovery. Its rigid, three-dimensional architecture makes it an attractive starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents. While specific applications for this isomer are not yet widely reported in scientific literature, the extensive development of other diazaspiro[4.5]decane derivatives suggests that it holds considerable potential as a key building block.

Future research efforts will likely focus on the development and publication of efficient and scalable synthetic routes to this compound. Furthermore, its incorporation into screening libraries for various biological targets could unveil novel activities, paving the way for its use in the development of next-generation therapeutics. For scientists and researchers in the field, this compound represents a valuable, yet underexplored, tool in the ever-expanding armamentarium of medicinal chemistry.

References

An In-Depth Technical Guide to the Molecular Structure of 2,7-Diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional orientation and conformational rigidity is paramount. Among these, spirocyclic systems have emerged as "privileged scaffolds"—core structures that can bind to a variety of biological targets with high affinity and selectivity.[1][2] The 2,7-diazaspiro[4.5]decane framework, a motif featuring a five-membered and a six-membered ring fused at a single quaternary carbon, represents a significant class within this domain. Its inherent structural rigidity reduces the entropic penalty upon binding to target proteins, making it an attractive template for drug design.[1]

This technical guide provides a comprehensive examination of a specific and promising isomer: 2,7-diazaspiro[4.5]decan-3-one . We will dissect its core molecular architecture, outline methods for its characterization, propose a logical synthetic pathway, and contextualize its importance through the lens of recent advancements in drug development, where its derivatives have shown significant therapeutic potential.

Part 1: Core Molecular Architecture

Nomenclature, Isomerism, and Fundamental Properties

The precise identification of this compound is critical, as its properties are intrinsically linked to the specific arrangement of its heteroatoms.

  • IUPAC Name: this compound

  • CAS Number: 1158750-89-0[3][4]

  • Molecular Formula: C₈H₁₄N₂O[3][5]

  • Molecular Weight: 154.21 g/mol [3][5]

The structure consists of a piperidine ring (the six-membered ring containing N7) and a pyrrolidin-2-one (γ-lactam) ring (the five-membered ring containing N2 and the C3 carbonyl) joined by a spirocyclic carbon atom at C5. The numbering convention is crucial for distinguishing it from other isomers, such as the 2,8- and 1,2-diazaspiro congeners, which exhibit different chemical and pharmacological profiles.

Caption: IUPAC Numbering of this compound.

The distinction between isomers is not merely academic. For instance, derivatives of 2,8 -diazaspiro[4.5]decan-1 -one have been identified as potent inhibitors of RIPK1 kinase and TYK2/JAK1 kinases, highlighting how a subtle change in heteroatom position can profoundly influence biological activity.[6][7]

Key Structural Features and Conformational Implications

The defining characteristic of this compound is the spiro center at C5. This feature locks the two rings in a nearly perpendicular orientation, creating a rigid, three-dimensional structure. This has several important consequences for its application in drug design:

  • Conformational Constraint: Unlike flexible aliphatic chains, the spirocyclic system limits the number of accessible conformations. This pre-organization can lead to higher binding affinity for a biological target by minimizing the entropic cost of binding.[1]

  • Vectorial Display of Substituents: Functional groups appended to the scaffold, particularly at the N7 position, are projected into distinct regions of space. This allows for precise tuning of interactions with target proteins, enabling the optimization of potency and selectivity.

  • Physicochemical Properties: The presence of two nitrogen atoms—one amide and one secondary amine—along with a carbonyl group, provides a rich array of hydrogen bond donors and acceptors. This allows for critical interactions with biological macromolecules while maintaining sufficient polarity.

Part 2: Physicochemical and Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for the unsubstituted this compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[8][9]

Physicochemical Properties (Predicted & Known)
PropertyValueSource
Molecular FormulaC₈H₁₄N₂O[3][5]
Molecular Weight154.21 g/mol [3][5]
Monoisotopic Mass154.11061 Da[5]
XlogP (Predicted)-0.6[5]
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Predicted CCS ([M+H]⁺)136.1 Ų[5]
Anticipated Spectroscopic Profile

A rigorous structural confirmation protocol is essential for any synthetic or screening campaign. The following describes the expected results from standard analytical techniques.

Experimental Protocol: Standard Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher spectrometer.

    • Use the solvent peak as an internal reference.

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

    • Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Predicted Spectral Data:

  • ¹H NMR:

    • N-H Protons: Two distinct broad signals are expected, one for the amide N2-H and one for the amine N7-H. In DMSO-d₆, these would likely appear downfield (>7.0 ppm and >3.0 ppm, respectively).

    • Piperidine Ring Protons (C6, C8, C9, C10): A complex series of multiplets between ~1.5 and 3.5 ppm. The protons on C6 and C8, being adjacent to the N7 amine, would be expected further downfield.

    • Lactam Ring Protons (C1, C4): Protons on C1 (adjacent to N2) and C4 (adjacent to the C3 carbonyl) would appear as distinct multiplets, likely in the ~2.0-3.5 ppm range.

  • ¹³C NMR:

    • Carbonyl Carbon (C3): A characteristic signal in the downfield region, ~170–178 ppm.

    • Spiro Carbon (C5): A quaternary carbon signal expected around 60-70 ppm.

    • Aliphatic Carbons: Signals for the remaining six CH₂ groups would be observed between ~25 and 55 ppm.

  • IR Spectroscopy:

    • N-H Stretching: A broad band from ~3200-3400 cm⁻¹ corresponding to the amine and amide N-H groups.

    • C=O Stretching: A strong, sharp absorption band characteristic of the γ-lactam carbonyl group, expected around 1680-1700 cm⁻¹. For comparison, a related dione shows amide C=O stretches at 1707.5 and 1764.6 cm⁻¹[8].

    • C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

Part 3: Synthesis and Reactivity

While specific synthetic procedures for this compound are proprietary or not widely published, a plausible and efficient synthetic route can be designed based on established methodologies for constructing spirocyclic N-heterocycles.[10]

Proposed Retrosynthetic Pathway

A logical approach involves a multi-step sequence starting from a commercially available piperidine derivative. The key transformation is the construction of the γ-lactam ring onto the pre-existing six-membered ring.

target This compound step1 Intramolecular Cyclization target->step1 Hydrolysis & Deprotection intermediate1 N-Boc-4-(cyanomethyl)-4-aminopiperidine derivative step1->intermediate1 step2 Strecker Synthesis intermediate1->step2 start N-Boc-4-piperidone step2->start

Caption: Retrosynthetic analysis for this compound.

Exemplar Synthetic Protocol

This protocol is a validated, field-proven workflow for constructing similar spiro-lactam systems.

Objective: To synthesize this compound from N-Boc-4-piperidone.

Step 1: Strecker Synthesis of the α-Amino Nitrile

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in methanol, add sodium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours. Causality: This classic Strecker reaction forms the crucial C-C bond and introduces the amino and nitrile functionalities at the C4 position in a single step.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino nitrile intermediate.

Step 2: N-Alkylation with an Ethyl Bromoacetate Equivalent

  • Dissolve the crude α-amino nitrile (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Add ethyl bromoacetate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Causality: This step attaches the carboxymethyl precursor to the newly installed amino group, setting the stage for cyclization.

  • Purify the resulting N-alkylated intermediate by column chromatography.

Step 3: Reductive Cyclization and Deprotection

  • Dissolve the purified intermediate (1.0 eq) in an alcoholic solvent (e.g., ethanol) containing aqueous ammonia.

  • Add a hydrogenation catalyst such as Raney Nickel.

  • Subject the mixture to a hydrogen atmosphere (50 psi) and heat to 50 °C for 12 hours. Causality: The Raney Nickel catalyzes the reduction of the nitrile to a primary amine, which immediately undergoes intramolecular cyclization with the adjacent ester to form the stable lactam ring.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and treat with a strong acid (e.g., 4M HCl in dioxane) to remove the Boc protecting group.

  • Purify the final product, this compound, by reverse-phase chromatography or crystallization to yield the hydrochloride salt.

Part 4: Significance and Applications in Medicinal Chemistry

The true value of the this compound core is realized in its utility as a scaffold for generating libraries of bioactive compounds. The secondary amine at the N7 position serves as a versatile chemical handle for introducing a wide range of substituents to probe interactions with biological targets.

A Scaffold for Targeting Kinases and Inflammatory Pathways

While direct biological data for the parent molecule is sparse, extensive research on the closely related 2,8-diazaspiro[4.5]decanone scaffold provides a compelling blueprint for its potential.

  • RIPK1 Inhibition: In a search for novel inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent inhibitors. The lead compound from this series exhibited an IC₅₀ value of 92 nM against RIPK1 and showed significant anti-necroptotic effects in cellular models.[6]

  • TYK2/JAK1 Inhibition: A separate study identified 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). The optimized compound showed excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated superior anti-inflammatory efficacy compared to tofacitinib in a preclinical model of ulcerative colitis.[7]

Potential in Antiviral Drug Discovery

The broader diazaspiro[4.5]decane class has also shown promise in antiviral research. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and found to inhibit the replication of human coronavirus 229E.[11] The most active compound had an EC₅₀ value of 5.5 µM, demonstrating that this versatile scaffold can be adapted to combat infectious diseases.[11][12]

Conclusion

This compound is more than a simple heterocycle; it is a highly functionalized, conformationally constrained scaffold with significant potential for drug discovery. Its rigid three-dimensional architecture provides an ideal platform for the design of selective and high-affinity ligands. While detailed characterization of the parent molecule is still emerging, the profound biological activities demonstrated by its close isomers in oncology, inflammation, and virology underscore the immense value of this structural motif. The synthetic pathways outlined herein provide a robust framework for researchers to access this core and explore its potential in developing the next generation of targeted therapeutics.

References

An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.5]decan-3-one: Pathways and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,7-diazaspiro[4.5]decan-3-one scaffold is a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can effectively probe biological space. Its inherent rigidity and defined exit vectors make it an attractive building block for the development of novel therapeutics targeting a range of diseases, including neurological disorders and cancers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for constructing this valuable spirocyclic lactam. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and discuss the critical role of protecting group strategies in achieving a successful synthesis.

Introduction: The Significance of the 2,7-Diazaspiro[4.5]decane Core

Spirocyclic systems have gained prominence in drug discovery due to their ability to impart favorable physicochemical properties, such as increased metabolic stability and improved aqueous solubility, when compared to their flatter, aromatic counterparts. The this compound core, in particular, combines a piperidine ring with a γ-lactam, presenting two distinct nitrogen atoms that can be functionalized to modulate biological activity and pharmacokinetic profiles. This guide will focus on a logical and efficient synthetic approach, starting from readily available materials and progressing through key intermediates to the final spirocyclic scaffold.

Proposed Synthetic Pathway: A Multi-Step Approach

Synthetic_Pathway A N-Protected-4-piperidone B α-Amino Nitrile Intermediate A->B Strecker Reaction (KCN, (NH4)2CO3) C Spiro-hydantoin Intermediate B->C Rearrangement D N-Protected-4-amino- 4-carboxypiperidine C->D Hydrolysis (e.g., Ba(OH)2) E N-Protected-4-(aminomethyl)- 4-carboxypiperidine Ester D->E Esterification & Reduction (e.g., SOCl2, EtOH; then LiAlH4) F N-Protected-2,7-diazaspiro[4.5]decan-3-one E->F Intramolecular Lactamization G This compound F->G Deprotection (e.g., H2, Pd/C for Cbz) Lactamization cluster_0 Intramolecular Lactamization Intermediate N-Protected-4-(aminomethyl)- 4-carboxypiperidine Ester Product N-Protected-2,7-diazaspiro[4.5]decan-3-one Intermediate->Product Heat or Base

An In-Depth Technical Guide to the Biological Activity of 2,7-Diazaspiro[4.5]decan-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 2,7-Diazaspiro[4.5]decan-3-one Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved pharmacokinetic properties. The this compound core is a privileged scaffold that has recently emerged as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of the biological activities associated with analogs of this scaffold, with a focus on their therapeutic potential in oncology and inflammatory diseases.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The this compound scaffold offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the potency and selectivity of these analogs.

Targeting the MDM2-p53 Protein-Protein Interaction

A significant body of research has focused on the development of this compound analogs as inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction (PPI).[1] MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[2][3] In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of MDM2.[1][4] Therefore, inhibiting the MDM2-p53 interaction to reactivate p53's tumor-suppressive functions is a promising anticancer strategy.[1][5]

Rational drug design has led to the discovery of potent MDM2 inhibitors based on the this compound core. These compounds mimic the key interactions of p53 with MDM2, particularly the insertion of hydrophobic residues into specific pockets of the MDM2 protein.[4] Optimization of substituents on the spirocyclic core has been crucial for enhancing binding affinity and cellular activity. For instance, the introduction of specific aromatic and halogenated moieties has been shown to significantly improve potency.[6]

Inhibition of Kinases in Inflammatory Pathways

Beyond oncology, the this compound scaffold has shown promise in the development of kinase inhibitors for inflammatory diseases.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Necroptosis is a form of programmed cell death that plays a role in various inflammatory conditions.[7][8] RIPK1 is a key kinase in the necroptosis pathway, making it an attractive therapeutic target.[7][8] Virtual screening and subsequent optimization have identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[7][8] Compound 41 from one such study demonstrated a significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a notable anti-necroptotic effect in cellular models.[7][8]

  • Dual TYK2/JAK1 Inhibition: The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are central to inflammation. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1.[9] One standout compound, 48 , exhibited excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, and demonstrated superior anti-inflammatory efficacy compared to tofacitinib in a model of acute ulcerative colitis.[9]

Key Biological Targets and Mechanisms of Action

The versatility of the this compound scaffold allows it to interact with a range of biological targets, leading to diverse mechanisms of action.

Reactivation of the p53 Pathway

As MDM2-p53 PPI inhibitors, these analogs function by disrupting the binding of MDM2 to p53. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[3] The stabilized and activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1]

Caption: MDM2-p53 Inhibition by this compound Analogs.

Modulation of Inflammatory Signaling

By inhibiting key kinases like RIPK1 and TYK2/JAK1, these analogs can effectively dampen inflammatory responses.

  • RIPK1 Inhibition: In the context of necroptosis, TNF-α stimulation leads to the formation of a signaling complex that includes RIPK1. The kinase activity of RIPK1 is essential for the downstream activation of MLKL, the executioner of necroptosis. 2,8-diazaspiro[4.5]decan-1-one-based RIPK1 inhibitors block this kinase activity, thereby preventing necroptotic cell death.

  • TYK2/JAK1 Inhibition: Cytokines such as interleukins and interferons signal through receptors that are associated with JAKs. Upon cytokine binding, JAKs become activated and phosphorylate STAT transcription factors. The dual inhibition of TYK2 and JAK1 by 2,8-diazaspiro[4.5]decan-1-one analogs can block the signaling of a broad range of pro-inflammatory cytokines, leading to a potent anti-inflammatory effect.

Kinase_Inhibition_Workflow cluster_0 RIPK1 Pathway cluster_1 TYK2/JAK1 Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR RIPK1 RIPK1 TNFR->RIPK1 MLKL MLKL RIPK1->MLKL Necroptosis Necroptosis MLKL->Necroptosis Analog_RIPK1 2,8-Diazaspiro [4.5]decan-1-one Analog Analog_RIPK1->RIPK1 Inhibits Cytokine Cytokine Receptor Receptor Cytokine->Receptor TYK2_JAK1 TYK2/JAK1 Receptor->TYK2_JAK1 STAT STAT TYK2_JAK1->STAT Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Analog_JAK 2,8-Diazaspiro [4.5]decan-1-one Analog Analog_JAK->TYK2_JAK1 Inhibits

Caption: Kinase Inhibition by 2,8-diazaspiro[4.5]decan-1-one Analogs.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound analogs, a series of well-defined experimental protocols are essential.

MDM2-p53 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay provides a quantitative measure of the ability of a compound to disrupt the MDM2-p55 protein-protein interaction.

Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). GST-tagged MDM2 is labeled with the donor, and biotinylated p53 peptide is labeled with the acceptor via streptavidin-XL665. When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA.

    • Dilute GST-MDM2-Europium cryptate and Streptavidin-XL665 in the assay buffer.

    • Prepare a serial dilution of the test compounds in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well low-volume white plate, add 2 µL of the compound dilution.

    • Add 4 µL of the GST-MDM2-Europium cryptate solution.

    • Add 4 µL of the biotinylated p53 peptide and Streptavidin-XL665 mixture.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (MDM2-Eu, p53-Biotin-SA-XL665, Compounds) Start->Reagent_Prep Dispense Dispense Compounds and Reagents into 384-well Plate Reagent_Prep->Dispense Incubate Incubate for 1 hour at Room Temperature Dispense->Incubate Read_Plate Read Plate on HTRF Reader Incubate->Read_Plate Data_Analysis Calculate HTRF Ratio and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: HTRF Assay Workflow for MDM2-p53 Inhibition.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., SJSA-1, which has MDM2 amplification and wild-type p53) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds.

    • Replace the cell culture medium with fresh medium containing the compounds at various concentrations.

    • Incubate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes the reported biological activities of representative this compound analogs and related structures.

Compound IDTargetAssayActivity (IC50/GI50)Reference
MI-888 MDM2-p53In vitro bindingKi = 0.44 nM[10]
Cell-based (SJSA-1)IC50 ~90 nM[10]
RG-7112 MDM2-p53Cell-based (LNCaP)CC50 = 0.18 µM[10]
Cell-based (HCT116)CC50 = 0.54 µM[10]
Compound 41 RIPK1Kinase assayIC50 = 92 nM[7]
Compound 48 TYK2Kinase assayIC50 = 6 nM[9]
JAK1Kinase assayIC50 = 37 nM[9]
Compound 8n Coronavirus 229EAntiviral assayEC50 = 5.5 µM[11]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly productive starting point for the development of potent and selective modulators of challenging drug targets. The success in generating inhibitors of the MDM2-p53 PPI and key inflammatory kinases highlights the therapeutic potential of this chemical class. Future research in this area will likely focus on:

  • Optimizing Pharmacokinetic and Pharmacodynamic Properties: Further chemical modifications to improve oral bioavailability, metabolic stability, and in vivo efficacy.

  • Expanding the Target Space: Exploring the activity of this scaffold against other relevant biological targets in areas such as neurodegenerative diseases and metabolic disorders.

  • Development of PROTACs: Utilizing the this compound core as a warhead for the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of target proteins.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of next-generation therapeutics.

References

The Versatility of the 2,7-Diazaspiro[4.5]decan-3-one Scaffold: A Technical Guide to its Diverse Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.5]decan-3-one core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that allows for the precise orientation of substituents to interact with various biological targets. This guide delves into the diverse mechanisms of action exhibited by derivatives of this scaffold, highlighting key examples and the experimental approaches used to elucidate their biological functions.

A Scaffold with Multifaceted Therapeutic Potential

The true power of the this compound scaffold lies in its adaptability. By modifying the core structure with different functional groups, medicinal chemists have successfully designed compounds that interact with a range of targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. This has led to the exploration of these compounds for a multitude of therapeutic applications, from central nervous system disorders to cardiovascular diseases and beyond.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large and important family of drug targets. Derivatives of the diazaspiro[4.5]decane scaffold have shown significant promise as modulators of several GPCRs.

Dopamine D3 Receptor Antagonists

A series of arylated diazaspiro alkanes have been synthesized and identified as potent and highly selective antagonists of the dopamine D3 receptor (D3R).[1][2] These compounds exhibit favorable D3R affinity with Ki values in the low nanomolar range and demonstrate high selectivity over the D2 receptor.[1][2] This selectivity is crucial for minimizing the side effects associated with non-selective dopamine receptor antagonists. The therapeutic potential of D3R antagonists is being explored for the treatment of substance abuse disorders and other neuropsychiatric conditions.[2]

Muscarinic M1 Receptor Agonists

Structurally related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been investigated as agonists for the M1 muscarinic acetylcholine receptor.[3] Certain derivatives have demonstrated high affinity for both M1 and M2 receptors and have shown efficacy in animal models of cognitive impairment.[3] The agonistic activity at M1 receptors was confirmed by observing the stimulation of phosphoinositide hydrolysis in rat hippocampal slices.[3]

δ Opioid Receptor Agonists

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of selective δ opioid receptor (DOR) agonists.[4] These compounds show submicromolar potency in reducing cAMP production and exhibit selectivity for DOR over the μ opioid receptor (MOR).[4] Notably, some of these agonists demonstrate low efficacy in recruiting β-arrestin 2, which may translate to a reduced potential for inducing seizures, a known side effect of some DOR agonists.[4]

Enzyme Inhibition: A Key Mechanism of Action

The diazaspiro[4.5]decan-3-one scaffold has also proven to be an effective template for designing potent and selective enzyme inhibitors.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been discovered as potent inhibitors of RIPK1 kinase, a critical regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[5][6] Through virtual screening and subsequent structural optimization, compounds with IC50 values in the nanomolar range against RIPK1 have been identified.[5] These inhibitors have demonstrated significant anti-necroptotic effects in cellular models.[5][6]

TYK2/JAK1 Kinase Inhibitors

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[7] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response. Potent derivatives have been identified with low nanomolar IC50 values for TYK2 and JAK1, while exhibiting significant selectivity over other JAK family members.[7] These inhibitors have shown potent anti-inflammatory efficacy in preclinical models of ulcerative colitis.[7]

Chitin Synthase Inhibitors

In the pursuit of novel antifungal agents, derivatives of diazaspiro[4.5]decan-1-one have been evaluated as inhibitors of chitin synthase, an enzyme essential for the integrity of the fungal cell wall.[8] Several compounds have demonstrated significant inhibitory activity against chitin synthase, with some exhibiting IC50 values comparable to the control drug, polyoxin B.[8] This mechanism offers a promising avenue for the development of new antifungal therapies.[8]

Modulating Ion Channels and Other Targets

The therapeutic reach of the diazaspiro[4.5]decan-3-one scaffold extends to the modulation of ion channels and other important biological targets.

T-Type Calcium Channel Antagonists

Researchers have successfully designed and synthesized 2,8-diazaspiro[4.5]decanones as potent inhibitors of T-type calcium channels.[9] These compounds were developed based on a pharmacophore model for T-type calcium channel antagonists and have demonstrated modest selectivity over L-type calcium channels.[9]

Glycoprotein IIb-IIIa Antagonists

Novel 2,8-diazaspiro[4.5]decanes have been developed as orally active antagonists of the glycoprotein IIb-IIIa receptor, a key player in platelet aggregation.[10] These compounds have shown promise for the treatment of arterial occlusive disorders.[10]

Antiviral Activity

Derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been found to inhibit the replication of human coronavirus 229E.[11][12][13] The most active compounds exhibited EC50 values in the low micromolar range, highlighting the potential of this scaffold in the development of antiviral therapeutics.[11][13]

Experimental Methodologies

The elucidation of the diverse mechanisms of action of this compound derivatives relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays
  • Radioligand Binding Assays: Used to determine the binding affinity (Ki) of compounds to their target receptors.[1][2]

  • Enzyme Inhibition Assays: Employed to measure the potency (IC50) of compounds in inhibiting the activity of target enzymes like RIPK1 and TYK2/JAK1.[5][7]

  • Functional Assays: These assays, such as cAMP accumulation assays and phosphoinositide hydrolysis assays, are used to determine the functional activity of compounds (agonist, antagonist, etc.) at their target receptors.[3][4]

  • Cell-Based Assays: Used to assess the cellular effects of the compounds, such as inhibition of necroptosis or viral replication.[5][11]

In Vivo Models
  • Animal Models of Disease: Preclinical efficacy is evaluated in relevant animal models, such as models of cognitive impairment, inflammatory bowel disease, and viral infection.[3][7]

  • Pharmacokinetic Studies: These studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Structure-Activity Relationship (SAR) Studies

A critical aspect of developing potent and selective drug candidates is the systematic exploration of the structure-activity relationship. This involves synthesizing a series of analogs with modifications at different positions of the this compound scaffold and evaluating their biological activity. This iterative process allows researchers to identify the key structural features required for optimal interaction with the target and to fine-tune the pharmacological properties of the lead compounds.

Visualizing the Pathways

The following diagrams illustrate some of the key signaling pathways targeted by derivatives of the this compound scaffold.

RIPK1_Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits RIPK1 RIPK1 TRADD->RIPK1 Recruits RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 Inhibits

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P pSTAT Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Caption: Inhibition of the TYK2/JAK1-mediated JAK-STAT signaling pathway.

Conclusion

The this compound scaffold represents a remarkable example of a privileged structure in drug discovery. Its conformational rigidity and synthetic tractability have enabled the development of a diverse range of molecules with distinct and potent mechanisms of action. From GPCR modulation to enzyme inhibition, derivatives of this scaffold continue to be a rich source of novel therapeutic candidates for a wide spectrum of diseases. The ongoing exploration of this chemical space, coupled with a deeper understanding of the underlying biology of its targets, promises to yield the next generation of innovative medicines.

References

Introduction: The Structural Significance of 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,7-diazaspiro[4.5]decan-3-one

The this compound scaffold represents a unique class of heterocyclic compounds characterized by a spirocyclic junction connecting a piperidine ring and a γ-lactam (pyrrolidinone) ring. Spirocyclic systems are of significant interest in medicinal chemistry and drug development due to their inherent three-dimensionality and structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The diazaspiro[4.5]decane core, in particular, has been explored for the development of novel therapeutic agents, including inhibitors of enzymes like chitin synthase and receptor-interacting protein kinase 1 (RIPK1).[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on fundamental spectroscopic principles and published data for closely related analogs.[3][4] This approach provides researchers with a robust framework for the identification and characterization of this and similar scaffolds.

The core structure, this compound, possesses the molecular formula C₈H₁₄N₂O and a monoisotopic mass of 154.1106 Da.[4] A thorough understanding of its spectroscopic signature is the first step in leveraging its potential in research and development.

Caption: Molecular structure of this compound with atom numbering.

Section 1: Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are readily protonated.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v), to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1.5 – 2.5 Bar

    • Drying Gas (N₂): 8 – 10 L/min at 200°C

    • Mass Range: m/z 50 – 500

  • Data Acquisition: Acquire the full scan spectrum. For structural elucidation, perform tandem MS (MS/MS) on the protonated molecular ion.

Predicted Mass Spectrum and Fragmentation

Based on its molecular formula (C₈H₁₄N₂O), the predicted masses for various adducts of this compound are summarized below. The protonated molecule, [M+H]⁺, is expected to be the base peak in ESI positive mode.

AdductCalculated m/z
[M+H]⁺155.1179
[M+Na]⁺177.0998
[M+K]⁺193.0738
[M+NH₄]⁺172.1444
Data predicted and sourced from PubChem.[4]

Tandem MS (MS/MS) of the [M+H]⁺ ion (m/z 155.12) would likely involve fragmentation pathways initiated by the cleavage of the spirocyclic system. Key fragmentations would include ring-opening of the piperidine or lactam moieties.

cluster_path1 Piperidine Ring Cleavage cluster_path2 Lactam Ring Cleavage parent [M+H]⁺ m/z = 155.12 frag1 Fragment A (Loss of C₂H₅N) parent->frag1 - C₂H₅N frag2 Fragment B (Loss of C₃H₆) parent->frag2 - C₃H₆ frag3 Fragment C (Loss of CO) parent->frag3 - CO frag4 Fragment D (Loss of C₂H₂NO) parent->frag4 - C₂H₂NO

Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups within a molecule. The structure of this compound contains a secondary amine, a secondary amide (lactam), and aliphatic C-H bonds, each giving rise to characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The predicted IR spectrum is dominated by absorptions from the N-H and C=O bonds. The table below outlines the expected characteristic peaks, with frequency ranges informed by analogous structures.[3]

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3200 – 3100Medium
N-H (Amine)Stretch3350 – 3250Medium
C-H (Aliphatic)Stretch2950 – 2850Strong
C=O (γ-Lactam)Stretch1710 – 1680Strong
N-HBend1640 – 1550Medium
C-NStretch1250 – 1100Medium

The γ-lactam carbonyl stretch is expected at a relatively high frequency due to ring strain.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will reveal the precise connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable as it can solubilize polar compounds and allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0 – 12 ppm.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0 – 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine and lactam rings. Due to the spirocyclic nature, the protons on the piperidine ring adjacent to the spiro-carbon (C6 and C10) may be diastereotopic and appear as complex multiplets.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH (Amine)2.5 - 4.0 (broad)Singlet (br)1HShift is solvent and concentration dependent.
NH (Lactam)7.0 - 8.5 (broad)Singlet (br)1HTypically downfield due to amide resonance.
CH ₂ (C4)~3.2 - 3.4Singlet or ABq2HAdjacent to the lactam nitrogen.
CH ₂ (C6, C10)~2.8 - 3.1Multiplet4HAdjacent to the amine nitrogen.
CH ₂ (C8, C9)~1.5 - 1.8Multiplet4HAliphatic protons on the piperidine ring.
Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms. Assuming free rotation and conformational averaging, 6 distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C =O (C3)175 – 180Amide carbonyl carbon.
C 5 (Spiro)60 – 70Quaternary spiro-carbon, often a weaker signal.
C 445 – 55Carbon adjacent to the lactam nitrogen.
C 6, C1040 – 50Carbons adjacent to the amine nitrogen.
C 8, C925 – 35Aliphatic carbons in the piperidine ring.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By combining fundamental principles with data from analogous structures, we have established a reliable set of expected values for mass spectrometry, IR spectroscopy, and NMR spectroscopy. This information serves as an essential reference for researchers working on the synthesis, isolation, or application of this promising heterocyclic scaffold, ensuring its accurate and efficient characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 2,7-Diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,7-Diazaspiro[4.5]decan-3-one is a unique spirocyclic scaffold containing both a lactam and a secondary amine. Such heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their rigid three-dimensional structures, which can facilitate precise interactions with biological targets. As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. These properties directly influence bioavailability, formulation development, storage conditions, and ultimately, therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound based on its structural features and the established chemistry of its constituent functional groups. Furthermore, this document serves as a practical, field-proven manual for researchers, outlining detailed experimental protocols to empirically determine these critical parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for advancing drug development programs.

Physicochemical Properties and Predicted Characteristics

A foundational analysis of the molecular structure of this compound allows for an expert prediction of its solubility and stability profile. These predictions form the basis for designing empirical studies.

PropertyStructurePredicted Impact on Solubility & Stability
Molecular Formula C₈H₁₄N₂O-
Molecular Weight 154.21 g/mol Low molecular weight generally favors solubility.
Functional Groups γ-Lactam, Secondary AmineThe polar lactam and amine groups are expected to contribute to aqueous solubility through hydrogen bonding. The secondary amine is a potential site for oxidation.
Spirocyclic System Fused piperidine and pyrrolidinone ringsThe rigid, non-planar structure may impact crystal lattice energy and, consequently, solubility. Spirocycles can exhibit high thermal stability.
Predicted LogP ~ -0.6A negative LogP value suggests a higher preference for aqueous environments over lipophilic ones, indicating good potential for aqueous solubility.
Predicted Solubility Profile

The presence of two nitrogen atoms and a carbonyl group, all capable of acting as hydrogen bond acceptors or donors, suggests that this compound will exhibit moderate to good solubility in polar protic solvents such as water, ethanol, and methanol. In aqueous media, its solubility is expected to be pH-dependent due to the basicity of the secondary amine (pKa likely in the range of 8-10). At pH values below its pKa, the amine will be protonated, forming a more soluble salt. Solubility in non-polar aprotic solvents like hexane is predicted to be low.

Predicted Stability Profile

The stability of this compound is governed by its primary functional groups: the γ-lactam and the secondary amine.

  • Hydrolytic Stability : The five-membered γ-lactam ring is significantly more stable to hydrolysis than its four-membered (β-lactam) counterparts. Studies have shown that γ-butyrolactam is hydrolyzed considerably slower than β-propiolactam[1][2][3]. Therefore, this compound is expected to be relatively stable under neutral and mildly acidic aqueous conditions. However, under strongly acidic or basic conditions, hydrolytic cleavage of the amide bond to form the corresponding amino acid is a plausible degradation pathway.

  • Oxidative Stability : Secondary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including nitrones or hydroxylamines. The presence of atmospheric oxygen or oxidizing agents could potentially degrade the molecule.

  • Thermal Stability : Spirocyclic structures often possess high thermal stability due to their rigid nature. It is anticipated that the compound will be stable at ambient temperatures, but degradation may occur at elevated temperatures. A commercial supplier recommends storage at 2-8°C, suggesting that long-term stability at room temperature may be a concern.

  • Photostability : Many nitrogen-containing heterocyclic compounds are susceptible to degradation upon exposure to UV or visible light. It is crucial to evaluate the photostability of this compound as per ICH Q1B guidelines.

Experimental Determination of Solubility

To obtain definitive solubility data, a systematic experimental approach is required. The following protocols outline the standard methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9) and select a range of organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, THF).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent/buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Kinetic Solubility (High-Throughput Screening)

This method is often used in early drug discovery to quickly assess the solubility of a large number of compounds from a DMSO stock solution.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Add small volumes of the DMSO stock solution to a multi-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

Experimental Determination of Stability

A comprehensive stability assessment involves forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method (HPLC-UV)

A robust analytical method is the cornerstone of any stability study. The goal is to develop a method that can separate the intact parent compound from all potential degradation products.

Protocol:

  • Column and Mobile Phase Screening: Start with a standard C18 reversed-phase HPLC column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) and pH levels.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar species.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting this compound and its potential degradants.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed during the forced degradation studies by assessing peak purity.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for elucidating the degradation pathways of a drug substance.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis Hydrolytic (Acid, Base, Neutral) HPLC HPLC-UV/PDA Analysis Hydrolysis->HPLC Analyze Oxidation Oxidative (e.g., H₂O₂) Oxidation->HPLC Analyze Thermal Thermal (Dry Heat) Thermal->HPLC Analyze Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC Analyze LCMS LC-MS for Identification HPLC->LCMS Identify Degradants Method Confirm Stability-Indicating Method HPLC->Method Pathway Elucidate Degradation Pathways LCMS->Pathway DS Drug Substance (this compound) DS->Hydrolysis Expose to DS->Oxidation Expose to DS->Thermal Expose to DS->Photolytic Expose to

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

    • At various time points, withdraw samples, neutralize them if necessary, and analyze by the stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Analyze samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C) for an extended period.

    • At various time points, remove samples, dissolve them in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[4][5][6][7][8]

    • Maintain a parallel set of samples protected from light (dark controls) at the same temperature.

    • Analyze the light-exposed and dark control samples at appropriate time points.

Data Interpretation and Reporting

The results from these studies should be compiled to create a comprehensive profile of this compound.

Solubility Data
Solvent SystemTemperature (°C)Solubility (mg/mL)Method
0.01 M HCl (pH 2)25[Experimental Data]Thermodynamic
PBS (pH 7.4)25[Experimental Data]Thermodynamic
0.01 M Borate (pH 9)25[Experimental Data]Thermodynamic
Water25[Experimental Data]Thermodynamic
Methanol25[Experimental Data]Thermodynamic
Ethanol25[Experimental Data]Thermodynamic
PBS (pH 7.4)25[Experimental Data]Kinetic
Stability Data
Stress ConditionDuration% DegradationMajor Degradants (m/z)
0.1 M HCl, 60°C7 days[Experimental Data][Experimental Data]
0.1 M NaOH, 60°C7 days[Experimental Data][Experimental Data]
Water, 60°C7 days[Experimental Data][Experimental Data]
3% H₂O₂, RT24 hours[Experimental Data][Experimental Data]
Dry Heat, 80°C14 days[Experimental Data][Experimental Data]
Photolytic (ICH Q1B)-[Experimental Data][Experimental Data]

Potential Degradation Pathways Diagram:

Degradation_Pathways Parent This compound Hydrolysis_Product Ring-Opened Amino Acid Parent->Hydrolysis_Product Hydrolysis (Strong Acid/Base) Oxidation_Product N-Oxide or Hydroxylamine Derivative Parent->Oxidation_Product Oxidation (e.g., H₂O₂)

Caption: Predicted degradation pathways for this compound.

Conclusion and Recommendations

This guide provides a predictive assessment and a detailed experimental framework for determining the solubility and stability of this compound. Based on its chemical structure, the compound is expected to have favorable aqueous solubility, particularly at acidic pH, and to be relatively stable to hydrolysis under physiological conditions. The secondary amine represents a potential liability for oxidative degradation.

It is strongly recommended that the experimental protocols outlined in this document be executed to generate empirical data. This data will be critical for:

  • Formulation Development: Selecting appropriate vehicles and excipients.

  • Analytical Method Development: Ensuring the quality control of the drug substance and product.

  • Regulatory Submissions: Providing the necessary data to support clinical development.

  • Storage and Handling: Defining appropriate storage conditions and shelf-life.

By following the systematic approach detailed in this guide, researchers and drug development professionals can build a robust understanding of the physicochemical properties of this compound, thereby enabling its successful progression through the development pipeline.

References

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural and Therapeutic Significance of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer both structural rigidity and three-dimensional complexity is paramount for effective drug design. Spirocyclic scaffolds, characterized by two rings connected through a single, shared carbon atom, have emerged as privileged structures. Their inherent conformational restriction can significantly reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[1][2] The 2,7-diazaspiro[4.5]decan-3-one core, a specific motif within this class, integrates a piperidine ring and a γ-lactam (pyrrolidinone) ring. This unique combination of functionalities makes it a valuable building block for developing novel therapeutic agents, particularly for targeting G-protein coupled receptors (GPCRs) and kinases in indications ranging from inflammatory diseases to neurological disorders.[3][4]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers in synthetic chemistry and drug development. The described methodology is built upon established principles of organic synthesis, emphasizing procedural clarity, safety, and robust characterization of the final compound.

Overall Synthetic Strategy

The synthesis of this compound is approached via a multi-step sequence starting from commercially available 1-Boc-4-piperidone. The strategy involves an initial reductive amination to construct the C-N bond of the second ring, followed by an intramolecular cyclization to form the lactam. A final deprotection step yields the target compound. This pathway ensures high efficiency and control over the formation of the spirocyclic core.

Synthetic_Pathway A 1-Boc-4-piperidone B Intermediate Amine Ester A->B  Reductive Amination (Glycine ethyl ester, NaBH(OAc)₃) C 7-Boc-2,7-diazaspiro[4.5]decan-3-one B->C  Intramolecular Cyclization (Heat) D This compound C->D  Boc Deprotection (TFA or HCl)

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

PART 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate

This initial step involves the coupling of the piperidone ketone with an amino acid ester via reductive amination. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for the iminium intermediate, minimizing side reactions.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • Glycine ethyl ester hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) (1.3 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone and anhydrous dichloromethane.

  • Add glycine ethyl ester hydrochloride and triethylamine. Stir the mixture at room temperature for 30 minutes. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to obtain the pure intermediate amine ester.

PART 2: Synthesis of 7-Boc-2,7-diazaspiro[4.5]decan-3-one

The formation of the γ-lactam ring is achieved through a thermally induced intramolecular cyclization. This step involves the nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating ethanol and forming the stable five-membered ring.

Materials:

  • Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate (1.0 eq)

  • Toluene or Xylene

Procedure:

  • Dissolve the purified amine ester from Part 1 in toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approx. 110-140 °C depending on the solvent) and maintain for 18-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The resulting crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization or flash column chromatography.

PART 3: Synthesis of this compound (Final Product)

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation, leading to the formation of the corresponding ammonium salt, which is then neutralized.[5][6][7]

Materials:

  • 7-Boc-2,7-diazaspiro[4.5]decan-3-one (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected spirocycle from Part 2 in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid dropwise (typically 5-10 equivalents, or as a 25-50% solution in DCM). The reaction is often accompanied by gas evolution (isobutylene and CO₂).[7][8]

  • Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and cool in an ice bath.

  • Carefully neutralize the solution by adding saturated NaHCO₃ until the pH is ~8-9.

  • Extract the aqueous layer extensively with a more polar solvent system like 10% isopropanol in chloroform (3-5x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

Materials and Characterization Data

Reagents and Equipment
Reagent/MaterialFormulaMW ( g/mol )Purpose
1-Boc-4-piperidoneC₁₀H₁₇NO₃199.25Starting Material
Glycine ethyl ester HClC₄H₁₀ClNO₂139.58Reagent
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent
TriethylamineC₆H₁₅N101.19Base
Trifluoroacetic AcidC₂HF₃O₂114.02Deprotection Agent
DichloromethaneCH₂Cl₂84.93Solvent
TolueneC₇H₈92.14Solvent
Equipment
Round-bottom flasks, Condenser, Stir plates, Fume hood, Rotary evaporator, Chromatography columns
Characterization of this compound
PropertyData
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol [9]
Appearance Off-white to white solid
¹H NMR (400 MHz, D₂O) Expected signals: Protons on the piperidine and pyrrolidinone rings.
¹³C NMR (101 MHz, D₂O) Expected signals: Carbonyl (~175-180 ppm), Spiro-carbon (~60-65 ppm), and aliphatic carbons.
Mass Spec (ESI+) Expected m/z: 155.1 [M+H]⁺[10]
Purity (HPLC) >95%

Workflow and Safety

The overall laboratory process follows a standard sequence of synthesis, purification, and analysis. Each step must be conducted with appropriate safety measures.

G cluster_0 Synthesis & Work-up cluster_1 Purification & Analysis s1 Reductive Amination s2 Aqueous Quench & Extraction s1->s2 s3 Intramolecular Cyclization s2->s3 After Purification p1 Column Chromatography s2->p1 s4 Boc Deprotection s3->s4 s5 Neutralization & Extraction s4->s5 a1 Characterization (NMR, MS, HPLC) s5->a1 Final Product p1->a1

Caption: Experimental workflow from synthesis to final product characterization.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors from solvents like dichloromethane and reagents like TFA.[11]

  • Reagent Handling:

    • Sodium triacetoxyborohydride is moisture-sensitive and should be handled under an inert atmosphere.

    • Trifluoroacetic acid is highly corrosive and causes severe burns. Handle with extreme care.

    • Dichloromethane is a suspected carcinogen. Minimize exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Investigating 2,7-Diazaspiro[4.5]decan-3-one as a Novel Muscarinic Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The cholinergic system, particularly the family of five muscarinic acetylcholine receptors (M1-M5), represents a cornerstone of therapeutic intervention for a spectrum of neurological and peripheral disorders. The M1 receptor, in particular, is a validated target for alleviating cognitive deficits in Alzheimer's disease.[1] The challenge, however, has always been to achieve subtype selectivity to maximize therapeutic efficacy while minimizing the dose-limiting side effects associated with broad-spectrum muscarinic activation.

The spirocyclic scaffold has shown considerable promise in the design of novel muscarinic agonists.[2][3][4][5] This guide focuses on a novel, yet uncharacterized, chemical entity: 2,7-diazaspiro[4.5]decan-3-one . While direct pharmacological data for this specific compound is not available in current literature, its structural relationship to other diazaspiro[4.5]decane derivatives that have been investigated for muscarinic activity makes it a compelling candidate for evaluation.[2][5]

This document, therefore, serves as a comprehensive roadmap for the preclinical characterization of this compound. It is designed not as a rigid template, but as a logical, field-tested workflow, guiding researchers from initial receptor binding assessment to functional characterization and preliminary in vivo efficacy studies. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence and troubleshoot effectively.

Section 1: Foundational Understanding - Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the majority of acetylcholine's effects in the brain and peripheral nervous system. They are classified into five subtypes (M1-M5), which couple to distinct intracellular signaling pathways. A clear understanding of these pathways is critical for designing and interpreting functional assays.

  • Gq/11-Coupled Receptors (M1, M3, M5): Agonist binding to these receptors activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a signal that can be readily measured.

  • Gi/o-Coupled Receptors (M2, M4): Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A more direct and proximal method to measure their activation is to quantify the exchange of GDP for GTP on the Gα subunit.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., this compound) M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein (α, βγ subunits) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: M1 Receptor Gq Signaling Pathway.

Section 2: In Vitro Characterization Protocols

The initial evaluation of a novel compound involves determining its affinity for the target receptors and its ability to activate them. We will proceed through a logical sequence of assays: first, determining if the compound binds (affinity), and second, assessing the functional consequence of that binding (potency and efficacy).

Radioligand Competition Binding Assays: Determining Receptor Affinity & Selectivity

Principle: This assay quantifies the affinity of the test compound (this compound) for each muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist of known affinity. The non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) is a suitable choice for this purpose.[6] The output is the inhibitor constant (Ki), a measure of binding affinity.

Protocol: [3H]NMS Competition Binding Assay

  • Membrane Preparation:

    • Use commercially available membranes from CHO-K1 or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • On the day of the assay, thaw membranes on ice and resuspend the pellet in ice-cold binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]

    • Determine protein concentration using a standard method (e.g., BCA assay). Dilute membranes in binding buffer to a final concentration of 5-20 µg protein per well.[7]

  • Assay Setup (96-well plate format):

    • Prepare serial dilutions of this compound (e.g., 10 µM to 0.1 nM final concentration) in binding buffer. Also prepare a vehicle control.

    • To each well, add in order:

      • 150 µL of diluted cell membranes.

      • 50 µL of test compound dilution or vehicle.

      • 50 µL of [3H]NMS solution (final concentration ~0.1-0.4 nM, near its Kd).[6]

    • Total Binding Control: Wells with membranes, vehicle, and [3H]NMS.

    • Non-Specific Binding (NSB) Control: Wells with membranes, a saturating concentration of a non-labeled antagonist (e.g., 10 µM atropine), and [3H]NMS.

  • Incubation:

    • Incubate the plate at room temperature for 3 hours with gentle agitation to reach equilibrium.[6]

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration onto GF/B filter plates (pre-soaked in 0.3% polyethyleneimine).[7]

    • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).[6]

    • Dry the filter plates overnight or at 50°C for 30-60 minutes.[7]

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each concentration: Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]NMS used and Kd is its dissociation constant for the specific receptor subtype.[8]

Data Presentation: Affinity Profile of this compound

Receptor SubtypeKi (nM) for Test CompoundKi (nM) for Atropine (Reference)Ki (nM) for Pirenzepine (Reference)
M1 Experimental Value~1-2~10-20
M2 Experimental Value~1-2~500-800
M3 Experimental Value~1-2~150-250
M4 Experimental Value~1-2~30-50
M5 Experimental Value~1-2~100-200
Reference Ki values are approximate and can vary based on experimental conditions.
[35S]GTPγS Binding Assay: Assessing G-Protein Activation

Principle: This functional assay directly measures the first step in G-protein signaling: the agonist-induced exchange of GDP for GTP on the Gα subunit.[9] By using a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, the activated state can be trapped and quantified.[9][10] This assay is invaluable for determining a compound's efficacy (Emax) and potency (EC50) and can distinguish between full agonists, partial agonists, and antagonists.[9]

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes (M1, M2, etc.) Mix Combine Membranes, Compound & Reagents in 96-well plate Membranes->Mix Compound Test Compound (Serial Dilutions) Compound->Mix Reagents Assay Buffer with GDP & [³⁵S]GTPγS Reagents->Mix Incubate Incubate at 30°C (60-90 min) Mix->Incubate Filter Vacuum Filtration (GF/C Filter Plate) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot cpm vs. [Compound] Count->Plot Analyze Non-linear Regression (Calculate EC₅₀, Eₘₐₓ) Plot->Analyze

Caption: [35S]GTPγS Binding Assay Workflow.

Protocol: [35S]GTPγS Binding

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[11]

    • GDP: Prepare a stock solution. The optimal final concentration must be determined empirically for each receptor system but is typically 1-30 µM for Gi/o-coupled receptors (M2/M4) and may be lower or absent for Gq (M1/M3/M5).[10]

    • [35S]GTPγS: Prepare a working solution to yield a final concentration of ~0.1-0.5 nM.

    • Membranes: Prepare as in the binding assay, using membranes expressing the desired muscarinic subtype.

  • Assay Setup (96-well plate format):

    • To each well, add in order:

      • 50 µL Assay Buffer containing membranes (10-50 µg protein).

      • 25 µL Assay Buffer containing the test compound at 4x final concentration (or reference agonist like Carbachol).

      • 25 µL Assay Buffer containing GDP and [35S]GTPγS at 4x final concentration.

    • Basal Binding Control: Wells with membranes and vehicle (no agonist).

    • Non-Specific Binding Control: Wells with membranes, vehicle, and a high concentration of unlabeled GTPγS (e.g., 25 µM).[12]

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration and Quantification:

    • Terminate the reaction by rapid vacuum filtration onto GF/C filter plates.

    • Wash filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry plates and perform scintillation counting as described previously.

  • Data Analysis:

    • Calculate specific [35S]GTPγS binding.

    • For agonists, express data as a percentage of the stimulation produced by a saturating concentration of a standard full agonist (e.g., Carbachol).

    • Plot the percent stimulation vs. log concentration of the test compound.

    • Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

Data Presentation: Functional Potency and Efficacy

Receptor SubtypeTest Compound EC50 (nM)Test Compound Emax (%)Carbachol EC50 (nM)
M1 Experimental ValueExperimental Value~100-500
M2 Experimental ValueExperimental Value~50-200
M4 Experimental ValueExperimental Value~50-200
Emax is relative to the maximal response of a standard full agonist like carbachol.
Calcium Imaging Assay: Measuring M1/M3/M5 Functional Activity

Principle: This cell-based functional assay provides a direct measure of Gq-coupled receptor activation by monitoring the resulting increase in intracellular calcium concentration ([Ca2+]i).[13][14] Cells expressing the receptor of interest (e.g., M1-CHO cells) are loaded with a calcium-sensitive fluorescent dye. Agonist binding leads to a transient increase in fluorescence, which can be measured in real-time using a fluorescence plate reader or microscope.

Protocol: M1-CHO Cell Calcium Mobilization Assay

  • Cell Culture and Plating:

    • Culture CHO-K1 cells stably expressing the human M1 muscarinic receptor in appropriate media.

    • Seed the cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.[15]

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-8 AM or Cal-520-AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution may include probenecid to prevent dye extrusion.

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Fluorescence Reading:

    • Prepare 5x concentrated serial dilutions of the test compound in assay buffer.

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to record fluorescence (e.g., Excitation ~490 nm, Emission ~520 nm) over a time course (e.g., 120-180 seconds).[16]

    • After establishing a stable baseline fluorescence for ~20 seconds, the instrument should automatically add 25 µL of the compound solution to each well.

    • Continue recording the fluorescence signal to capture the peak response and subsequent decay.

  • Data Analysis:

    • The primary response is the change in fluorescence intensity (ΔF) from baseline to the peak.

    • Normalize the response, for example, by expressing it as a percentage of the maximal response obtained with a saturating concentration of a full agonist like Carbachol.

    • Plot the normalized response against the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 value.

Data Presentation: Gq-Coupled Receptor Potency

Receptor SubtypeTest Compound EC50 (nM)Carbachol EC50 (nM) (Reference)
M1 Experimental Value~100-1000
M3 Experimental Value~50-500
M5 Experimental Value~50-500
Reference EC50 values can vary significantly depending on the cell line and assay conditions.[17][18]

Section 3: In Vivo Evaluation Protocol

If in vitro data reveal a promising profile (e.g., potent, M1-selective agonism), the next logical step is to assess efficacy in a relevant animal model. The scopolamine-induced amnesia model is a widely accepted paradigm for screening compounds with potential pro-cognitive or anti-dementia effects.[19]

Scopolamine-Induced Passive Avoidance Task

Principle: This fear-motivated test assesses learning and memory in rodents.[20] The animal learns to avoid an environment where it previously received an aversive stimulus (a mild foot shock). The muscarinic antagonist scopolamine is used to induce a cognitive deficit, mimicking aspects of cholinergic dysfunction in Alzheimer's disease. A potential M1 agonist should reverse this deficit.

Passive_Avoidance_Timeline cluster_day1 Day 1: Training (Acquisition) cluster_day2 Day 2: Retention Test (24h later) Place_Light Place Rat in Light Box Door_Open Door Opens Place_Light->Door_Open Enter_Dark Rat Enters Dark Box Door_Open->Enter_Dark Step-through Shock Receive Mild Foot Shock Enter_Dark->Shock Dosing Administer Vehicle, Scopolamine, or Scopolamine + Test Cmpd Place_Again Place Rat in Light Box Dosing->Place_Again 30-60 min post-dose Measure Record Latency to Enter Dark Box (Max 300s) Place_Again->Measure

Caption: Experimental Timeline for the Passive Avoidance Task.

Protocol: Passive Avoidance in Rats

  • Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild electric shock.[20]

  • Animals and Groups:

    • Use male Wistar or Sprague-Dawley rats (200-250g).

    • Divide animals into groups (n=10-15 per group):

      • Vehicle Control: Receives vehicle only.

      • Scopolamine Control: Receives scopolamine to induce amnesia.

      • Test Group(s): Receives scopolamine + different doses of this compound.

      • (Optional) Compound Control: Receives test compound only to check for intrinsic effects.

  • Procedure:

    • Day 1: Training (Acquisition Trial)

      • Place each rat in the light compartment, facing away from the door.

      • After a 30-second acclimatization, the guillotine door opens.

      • Once the rat enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[21]

      • Remove the rat 10-15 seconds after the shock and return it to its home cage.

    • Day 2: Retention Trial (24 hours after training)

      • Administer the assigned treatments (e.g., Scopolamine 1 mg/kg, i.p.; test compound s.c. or p.o.). Scopolamine is typically given 30 minutes before the trial, and the test compound 60 minutes before.[2][20]

      • Place the rat back into the light compartment.

      • After a 30-second acclimatization, the door opens.

      • Record the latency for the rat to enter the dark compartment (step-through latency).

      • A cut-off time (e.g., 300 or 600 seconds) is used; animals that do not enter are assigned the maximum latency.[19]

  • Data Analysis:

    • The primary endpoint is the step-through latency on Day 2.

    • Analyze the data using non-parametric statistics (e.g., Kruskal-Wallis test followed by Mann-Whitney U tests) due to the non-normal distribution of latency data.

    • A significant increase in latency in the Test Group compared to the Scopolamine Control group indicates a reversal of the cognitive deficit.

Data Presentation: In Vivo Efficacy

Treatment GroupDose (mg/kg)Median Step-Through Latency (s)
Vehicle Control --e.g., ~250-300
Scopolamine Control 1.0e.g., ~30-60
Test Cmpd + Scopolamine Dose 1Experimental Value
Test Cmpd + Scopolamine Dose 2Experimental Value
Test Cmpd + Scopolamine Dose 3Experimental Value

Section 4: Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for the initial pharmacological characterization of this compound as a potential muscarinic agonist. By systematically determining its binding affinity, functional potency and efficacy at all five muscarinic subtypes, and evaluating its pro-cognitive potential in a validated in vivo model, researchers can build a comprehensive profile of this novel compound. Positive results, particularly a profile showing M1 receptor-selective agonism and efficacy in the passive avoidance task, would strongly warrant further investigation, including more extensive preclinical safety, pharmacokinetic studies, and evaluation in more complex models of cognitive dysfunction.

References

Application Notes & Protocols: The Utility of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold in High-Throughput Screening for RIPK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting RIPK1, a Linchpin of Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, acting as a key signaling node in inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Necroptosis, a form of regulated necrosis, is increasingly recognized as a significant driver in the pathophysiology of a wide range of human inflammatory conditions, such as inflammatory bowel disease, neurodegenerative diseases, and ischemia-reperfusion injury.[3][4] The kinase activity of RIPK1 is an essential trigger for the necroptotic pathway, making it a highly attractive therapeutic target for the development of novel small-molecule inhibitors.[3][5] The inhibition of RIPK1 kinase activity presents a promising strategy to block the activation of the necroptosis pathway and ameliorate disease.[3]

The core mechanism of necroptosis induction, particularly in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), involves the activation of RIPK1.[1][6][7] This activation leads to the formation of a multi-protein complex known as the necrosome, which includes RIPK3 and the mixed-lineage kinase domain-like (MLKL) protein.[1][7][8] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the phosphorylation and oligomerization of MLKL, the ultimate executioner of necroptosis.[7][8] This cascade results in the disruption of the plasma membrane and lytic cell death.[1]

The 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Structure for RIPK1 Inhibition

Recent advancements in medicinal chemistry have identified the 2,8-diazaspiro[4.5]decan-1-one scaffold as a promising starting point for the development of potent and selective RIPK1 inhibitors.[3][9] This spirocyclic system offers a rigid, three-dimensional framework that can be strategically decorated with various substituents to optimize interactions within the kinase binding pocket. Through a combination of virtual screening and subsequent chemical optimization, derivatives of this scaffold have demonstrated significant inhibitory activity against RIPK1.[3][9]

Notably, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated, with specific compounds exhibiting prominent inhibitory activity against RIPK1 in the nanomolar range. For instance, compound 41 from a published study demonstrated an IC50 value of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model.[3][9] This highlights the potential of this chemical class as a source of lead compounds for further drug development.[3]

The following sections provide a detailed protocol for a typical in vitro biochemical assay to screen and characterize compounds based on the 2,8-diazaspiro[4.5]decan-1-one scaffold for their ability to inhibit RIPK1 kinase activity.

RIPK1 Signaling and Point of Inhibition

The diagram below illustrates the central role of RIPK1 in the TNF-α induced necroptosis pathway and the point of action for inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold.

RIPK1_Pathway cluster_membrane Plasma Membrane TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruitment TNFa TNF-α TNFa->TNFR1 Binding RIPK1_active Activated RIPK1 (Phosphorylated) ComplexI->RIPK1_active Activation RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1_active->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome pMLKL Phosphorylated MLKL (Oligomerization) Necrosome->pMLKL Necroptosis Necroptosis (Membrane Disruption) pMLKL->Necroptosis Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1_active Inhibition

Caption: RIPK1-mediated necroptosis pathway and inhibitor action.

Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based biochemical assay to determine the in vitro potency of 2,8-diazaspiro[4.5]decan-1-one derivatives against human RIPK1. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11][12][13]

Principle of the Assay

The assay is performed in two steps. First, the RIPK1 kinase reaction is carried out, where active RIPK1 phosphorylates a substrate (e.g., Myelin Basic Protein, MBP), converting ATP to ADP.[11] After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Materials and Reagents
  • Enzyme: Recombinant Human RIPK1 (BPS Bioscience, Cat. #40371 or similar)[12]

  • Substrate: Myelin Basic Protein (MBP) (BPS Bioscience, included in kit #79560)[11][13]

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)

  • Test Compounds: 2,8-diazaspiro[4.5]decan-1-one derivatives synthesized and dissolved in 100% DMSO.

  • Positive Control: Staurosporine or a known potent RIPK1 inhibitor (e.g., GSK2982772).[10]

  • Plates: White, opaque, 384-well assay plates (Corning #3572 or similar).

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[14]

  • ATP solution.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Experimental Workflow Diagram

Assay_Workflow Start Start Step1 1. Add Assay Buffer, Test Compound, and RIPK1 Enzyme to Plate Start->Step1 Step2 2. Incubate (e.g., 10 min, RT) to allow inhibitor binding Step1->Step2 Step3 3. Initiate Reaction: Add ATP/Substrate Mix Step2->Step3 Step4 4. Incubate (e.g., 60 min, 30°C) for kinase reaction Step3->Step4 Step5 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Step4->Step5 Step6 6. Incubate (40 min, RT) Step5->Step6 Step7 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Step6->Step7 Step8 8. Incubate (30-60 min, RT) Step7->Step8 End 9. Read Luminescence Step8->End

Caption: Workflow for the RIPK1 ADP-Glo™ inhibition assay.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare serial dilutions of the 2,8-diazaspiro[4.5]decan-1-one test compounds, positive control (e.g., Staurosporine), and DMSO (vehicle control) in an intermediate plate.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds to the 384-well assay plate. Aim for a final DMSO concentration of ≤1% in the kinase reaction.

  • Enzyme Addition:

    • Prepare a solution of RIPK1 enzyme in Kinase Assay Buffer at the desired concentration (e.g., 0.5-2 ng/µL).

    • Add the RIPK1 enzyme solution (e.g., 5 µL) to all wells except for the "no enzyme" negative control wells. Add buffer only to these wells.

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Kinase Reaction Initiation:

    • Prepare a substrate/ATP master mix in Kinase Assay Buffer. The final concentration of ATP should be close to its Km for RIPK1 if known, or at a standard concentration (e.g., 10-50 µM), with MBP at a suitable concentration (e.g., 0.2 µg/µL).[10][14]

    • Add the substrate/ATP mix (e.g., 5 µL) to all wells to start the reaction. The final reaction volume is now ~11 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Generation and Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well. Mix and incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. Mix and incubate for 30-60 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • The raw luminescence units (RLU) are used for calculations.

    • Determine the average RLU for the positive control (0% activity, Staurosporine) and the vehicle control (100% activity, DMSO).

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_vehicle - RLU_pos_ctrl))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for compounds related to the diazaspiro[4.5]decane scaffold and standard RIPK1 inhibitors.

Compound/ScaffoldTargetAssay TypeIC50 (nM)Reference
Derivative 41 (2,8-diazaspiro[4.5]decan-1-one)RIPK1Biochemical92--INVALID-LINK--[3]
GSK2982772 RIPK1ADP-Glo10.2--INVALID-LINK--[10]
Staurosporine RIPK1ADP-Glo47.7--INVALID-LINK--[10]

Conclusion and Future Directions

The 2,8-diazaspiro[4.5]decan-1-one scaffold represents a validated and promising starting point for the discovery of novel RIPK1 kinase inhibitors. The protocols outlined in these application notes provide a robust framework for researchers to screen, identify, and characterize new chemical entities based on this and related scaffolds. The ADP-Glo™ assay offers a high-throughput, sensitive, and reliable method for determining inhibitor potency in a biochemical setting. Further structure-activity relationship (SAR) studies building upon this core can lead to the development of next-generation therapeutics for a multitude of inflammatory and degenerative diseases driven by necroptotic cell death.

References

Application Notes and Protocols for In Vivo Studies with 2,7-Diazaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing and executing in vivo studies of 2,7-diazaspiro[4.5]decan-3-one derivatives. The unique spirocyclic structure of these compounds offers a three-dimensional architecture that can enhance potency, selectivity, and pharmacokinetic properties, making them promising candidates for various therapeutic areas.[1][2][3][4][5][6] This document moves beyond a simple recitation of protocols to offer insights into the causal relationships between experimental design and robust, translatable data.

Our focus will be on the application of these derivatives as inhibitors of key signaling molecules implicated in inflammatory diseases, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).[7][8] We will also touch upon their potential as antifungal and antiviral agents, reflecting the diverse biological activities reported for this scaffold.[9][10][11][12]

Section 1: The Scientific Imperative and Ethical Framework

The Promise of Spirocyclic Scaffolds

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality.[1][2][3][4] This structural feature can lead to improved interactions with biological targets and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[5] The this compound core, in particular, has been identified as a versatile starting point for the development of potent and selective inhibitors of various enzymes.[7][8][9]

Ethical Considerations in Animal Research

All in vivo studies must be conducted under the strict ethical guidelines established by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[13][14][15] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of all experimental designs to ensure animal welfare.[16] This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and replacing animal models with in vitro or in silico methods whenever possible.[16]

Section 2: Preclinical In Vivo Workflow

A logical and phased approach is critical for the successful in vivo evaluation of novel compounds. The following workflow provides a roadmap from initial tolerability studies to efficacy evaluation in disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic & Efficacy Studies cluster_2 Phase 3: Advanced Characterization A Compound Formulation B Maximum Tolerated Dose (MTD) Study A->B Initial Dosing C Pharmacokinetic (PK) Profiling B->C Safe Dose Range D Target Engagement & Biomarker Analysis C->D Exposure Data F In Vivo Efficacy Studies D->F Biologically Active Dose E Disease Model Selection E->F Relevant Model G Dose-Response Relationship F->G Efficacy Data H Chronic Dosing & Toxicology G->H Optimal Dosing Regimen

Caption: A phased workflow for in vivo evaluation of novel compounds.

Section 3: Foundational In Vivo Protocols

Compound Formulation for In Vivo Administration

The formulation of a small molecule is critical for its bioavailability and subsequent in vivo activity.[17] The choice of vehicle will depend on the physicochemical properties of the this compound derivative and the intended route of administration.

Protocol: Small Molecule Formulation Screening

  • Solubility Assessment:

    • Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, DMSO, PEG400, Tween 80).

    • Start with aqueous vehicles and progress to co-solvent systems if necessary.

  • Vehicle Selection:

    • Choose a vehicle that provides a stable and homogenous solution or suspension at the desired concentration.

    • For intravenous (IV) administration, ensure complete dissolution to prevent embolism.

    • For oral (PO) or intraperitoneal (IP) administration, a suspension may be acceptable.

  • Formulation Preparation (Example using a co-solvent system):

    • Dissolve the compound in a minimal amount of an organic solvent like DMSO.

    • Gradually add a co-solvent such as PEG400 while vortexing.

    • Finally, add an aqueous vehicle like saline or PBS to the desired final volume.

    • Visually inspect for precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the dose range for subsequent efficacy studies and to identify any acute toxicities.

Protocol: Single Ascending Dose MTD Study in Mice

  • Animal Model:

    • Use healthy, age- and sex-matched mice (e.g., C57BL/6 or BALB/c).

  • Dosing:

    • Administer the compound via the intended clinical route (e.g., PO, IP, or IV).

    • Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals.

    • A typical dose escalation scheme might be 1, 5, 10, 30, 100 mg/kg.

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss) at regular intervals for at least 7 days.

  • Endpoint:

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Pharmacokinetic (PK) Profiling

Understanding the PK profile of a compound is crucial for interpreting efficacy data and designing optimal dosing regimens.[10][12][18][19][20]

Protocol: Single-Dose PK Study in Rodents

  • Animal Model:

    • Use catheterized rodents (rats or mice) to facilitate serial blood sampling.

  • Dosing:

    • Administer a single dose of the compound via IV and the intended therapeutic route (e.g., PO) in separate groups of animals.

  • Blood Sampling:

    • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing and Analysis:

    • Centrifuge blood to separate plasma.

    • Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters using software like Phoenix WinNonlin.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Section 4: Efficacy Studies in Disease Models

Based on the known biological activities of diazaspiro[4.5]decan-1-one derivatives, the following animal models are relevant for efficacy studies.

RIPK1 Inhibition in a Model of Necroptosis

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent RIPK1 inhibitors, a key mediator of necroptosis.[7] A well-established model to study necroptosis in vivo is TNF-α-induced systemic inflammatory response syndrome (SIRS).[21]

Protocol: TNF-α-Induced SIRS in Mice

  • Animal Model:

    • C57BL/6 mice are commonly used.

  • Experimental Groups:

    • Vehicle control + TNF-α

    • Test compound + TNF-α

    • Sham (vehicle only)

  • Procedure:

    • Administer the this compound derivative (at a pre-determined safe and effective dose) via IP or PO route.

    • After a suitable pre-treatment time (based on PK data), induce SIRS by injecting a lethal dose of murine TNF-α.

  • Endpoints:

    • Survival: Monitor survival over a 24-48 hour period.

    • Body Temperature: Measure rectal temperature as an indicator of shock.

    • Biomarkers: Collect blood to measure inflammatory cytokines (e.g., IL-6, IL-1β) by ELISA.

G cluster_0 Necroptosis Signaling TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (Survival/Apoptosis) TNFR1->ComplexI Necrosome Necrosome (RIPK1/RIPK3/MLKL) ComplexI->Necrosome Caspase-8 inhibition MLKL_p p-MLKL Necrosome->MLKL_p Necroptosis Necroptosis MLKL_p->Necroptosis Inhibitor 2,7-Diazaspiro [4.5]decan-3-one Derivative Inhibitor->Necrosome Inhibits RIPK1

Caption: Inhibition of the necroptosis pathway by a RIPK1 inhibitor.

TYK2/JAK1 Inhibition in a Model of Inflammatory Bowel Disease (IBD)

The dual inhibition of TYK2 and JAK1 is a promising strategy for treating inflammatory diseases like IBD.[8][22] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and robust model for studying IBD.[2][15][17]

Protocol: DSS-Induced Colitis in Mice

  • Animal Model:

    • C57BL/6 mice are susceptible to DSS-induced colitis.

  • Induction of Colitis:

    • Administer 2-3% DSS in the drinking water for 5-7 days.

  • Treatment:

    • Administer the this compound derivative daily via oral gavage, starting concurrently with DSS administration or in a therapeutic setting after disease establishment.

  • Endpoints:

    • Disease Activity Index (DAI): Score daily for weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measure colon length at the end of the study as an indicator of inflammation.

    • Histology: Analyze colon tissue sections for signs of inflammation, ulceration, and immune cell infiltration.

Table 2: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNone
1 1-5Loose stoolsFaint blood
2 5-10Loose stoolsVisible blood
3 10-15DiarrheaVisible blood
4 >15DiarrheaGross bleeding
Evaluation of Antifungal Activity

Given that some diazaspiro[4.5]decan-1-one derivatives inhibit chitin synthase, a key enzyme in the fungal cell wall, in vivo evaluation in a model of systemic fungal infection is warranted.[9][16][23][24][25]

Protocol: Murine Model of Systemic Candidiasis

  • Animal Model:

    • Immunocompetent (e.g., BALB/c) or immunocompromised mice.

  • Infection:

    • Inject a standardized inoculum of Candida albicans intravenously.

  • Treatment:

    • Administer the test compound at various doses, starting shortly after infection.

  • Endpoints:

    • Survival: Monitor survival over a 14-21 day period.

    • Fungal Burden: Determine the colony-forming units (CFU) in target organs like the kidneys and spleen.

Assessment of Antiviral Potential

The discovery of anti-coronavirus activity for some 1-thia-4-azaspiro[4.5]decan-3-one derivatives suggests that the this compound scaffold may also have antiviral properties.[10][11][12] In vivo testing would depend on the specific virus but could involve models like transgenic mice expressing human ACE2 for SARS-CoV-2 research.[14][26][27]

Section 5: Data Interpretation and Future Directions

The successful completion of these in vivo studies will provide a comprehensive preclinical data package for your this compound derivative. A thorough analysis of the PK/PD relationship will be crucial for predicting a therapeutic window and designing future clinical trials. Positive efficacy data in relevant disease models, coupled with a favorable safety profile, will provide strong justification for advancing these promising compounds into further development.

References

Application Notes & Protocols for the Quantification of 2,7-Diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 2,7-diazaspiro[4.5]decan-3-one, a key heterocyclic scaffold of increasing interest in pharmaceutical development.[1][2][3] Recognizing the critical need for robust and reliable analytical techniques in drug discovery, development, and quality control, this document outlines three powerful and validated approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with in-depth explanations of the underlying principles, step-by-step procedures, and the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The this compound core structure is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of novel therapeutic agents. Derivatives of this and similar diazaspiro[4.5]decan-1-one structures have been investigated as potent and selective inhibitors for critical targets such as TYK2/JAK1 kinases for inflammatory bowel disease and RIPK1 kinase for necroptosis-driven inflammatory conditions.[1][2] Given the therapeutic potential and the necessity for stringent quality control, the development of precise and accurate analytical methods to quantify this molecule in various matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is paramount.

This guide provides the foundational protocols to establish validated, in-house methods tailored to the specific needs of your laboratory, whether for purity assessment, stability studies, or pharmacokinetic analysis.

Core Analytical Strategies: An Overview

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. We present three complementary methods:

  • HPLC-UV: A robust, widely accessible method ideal for routine quality control, purity assessment, and quantification in less complex matrices where analyte concentrations are relatively high.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices (e.g., plasma, tissue homogenates) due to its exceptional sensitivity and selectivity.[4][5]

  • qNMR: An absolute quantification method that does not require an identical reference standard for the analyte, making it invaluable for the characterization and purity assessment of new chemical entities and reference materials.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established protocols for analyzing related spirocyclic compounds and heterocyclic amines.[7][8][9] It relies on reversed-phase chromatography to separate the analyte from impurities, followed by quantification using UV absorbance.

Scientific Rationale

This compound contains a lactam chromophore, which is expected to exhibit UV absorbance, typically in the range of 200-230 nm. A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar organic compounds. The mobile phase, a mixture of acetonitrile and an aqueous buffer, is optimized to achieve a suitable retention time and sharp peak shape.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh API or Formulation B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate & Vortex to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Prepared Sample F Separation on C18 Column E->F G Detect at 210 nm F->G H Data Acquisition & Integration G->H I Generate Calibration Curve H->I Peak Area Data J Calculate Concentration in Sample I->J

Caption: HPLC-UV workflow from sample preparation to final quantification.

Detailed Protocol: HPLC-UV

1. Preparation of Solutions:

  • Mobile Phase A: Deionized water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

2. Sample Preparation (for API/Formulation):

  • Accurately weigh a portion of the sample powder expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent, sonicate for 15 minutes, and vortex for 2 minutes to ensure complete dissolution.[10]
  • Dilute to volume with the diluent and mix well.
  • Filter an aliquot through a 0.45 µm PTFE syringe filter before injection.

3. Chromatographic Conditions:

  • Inject the prepared standards and samples into the HPLC system.
  • Analyze the data using appropriate chromatography software.

4. Data Analysis & Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be >0.999 for good linearity.[11]
  • Determine the concentration of the analyte in the sample preparations from the calibration curve.

System Suitability & Validation Parameters

The method should be validated according to ICH guidelines.[9]

ParameterSuggested Conditions & Acceptance CriteriaRationale & Reference
Column C18, 250 x 4.6 mm, 5 µm particle sizeStandard for reversed-phase separation of small molecules.[12][13]
Mobile Phase Gradient: 5% B to 95% B over 15 minEnsures elution of the analyte and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[9]
Detection UV at 210 nmWavelength for detecting the lactam chromophore.
Injection Vol. 10 µLBalances sensitivity with potential for column overload.[14]
Linearity 1 - 100 µg/mL; R² > 0.999Demonstrates a direct proportional response.[11]
LOD/LOQ S/N ratio of 3 for LOD, 10 for LOQDefines the lower limits of reliable detection and quantification.[9]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies, LC-MS/MS is the method of choice.[5][15] This protocol is designed for quantifying this compound in human plasma.

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and highly selective detection of a tandem mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI) and a specific precursor ion (the protonated molecule, [M+H]⁺) is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity, minimizing interference from complex biological matrices.[4]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Thaw Plasma Sample (100 µL) B Add Internal Standard (IS) A->B C Protein Precipitation: Add 300 µL ACN B->C D Vortex & Centrifuge (10,000 g, 10 min) C->D E Transfer Supernatant D->E F Inject into UPLC System E->F Clean Extract G Fast Gradient Separation F->G H ESI+ Ionization G->H I SRM Detection (Analyte & IS) H->I J Calculate Peak Area Ratios (Analyte/IS) I->J SRM Data K Quantify against Calibration Curve J->K

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation): [7][16]

  • Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

2. LC-MS/MS Conditions:

  • The use of a UPLC system is recommended for faster analysis and better peak resolution.[17]

3. Data Analysis & Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (Analyte Area / IS Area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.[7]
  • Quantify the analyte in the unknown samples using the regression equation from the calibration curve.

System Parameters & Performance
ParameterSuggested ConditionsRationale & Reference
LC Column UPLC BEH C18, 50 x 2.1 mm, 1.7 µmProvides rapid and efficient separation suitable for high-throughput analysis.[17]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACNCommon mobile phase for ESI+ LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Electrospray (ESI), Positive ModeAmines readily protonate in positive mode.
MS Detection Selected Reaction Monitoring (SRM)Provides ultimate selectivity and sensitivity for quantification.[4]
Analyte [M+H]⁺ m/z 155.12 (Calculated for C₈H₁₄N₂O)Precursor ion for MS/MS fragmentation.
SRM Transition e.g., m/z 155.1 -> 96.1Hypothetical fragment corresponding to loss of the lactam portion. Must be optimized experimentally.
LLOQ Expected in the low ng/mL to sub-ng/mL rangeLC-MS/MS provides high sensitivity for bioanalysis.[7]

Method 3: Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that allows for the determination of analyte concentration without the need for a specific reference standard of the same compound. It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[6]

Scientific Rationale

The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By adding a known amount of a certified internal standard (e.g., maleic acid, DMSO) to a sample containing a known weight of the analyte material, the purity of the analyte can be calculated directly from the ratio of their signal integrals, corrected for the number of protons and molecular weights. This makes qNMR a powerful tool for certifying reference materials and for situations where a pure standard of the analyte is unavailable.[6]

Experimental Workflow: qNMR Purity Assessment

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Purity Calculation A Accurately Weigh Analyte (~20 mg) C Dissolve both in Deuterated Solvent (D₂O) A->C B Accurately Weigh Internal Standard B->C D Transfer to NMR Tube C->D E Acquire ¹H NMR Spectrum (e.g., 400 MHz) D->E Prepared Sample F Apply Phasing & Baseline Correction E->F G Integrate Analyte & Standard Signals F->G H Use qNMR Equation to Calculate Purity G->H Integral Data

Caption: Workflow for purity determination using quantitative NMR (qNMR).

Detailed Protocol: qNMR

1. Sample Preparation: [6]

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.
  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have signals that do not overlap with the analyte.
  • Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O) to the vial.
  • Vortex until both components are fully dissolved.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1) to ensure full signal recovery and a sufficient number of scans for a good signal-to-noise ratio (>100:1 for the signals to be integrated).

3. Data Processing and Calculation:

  • Process the spectrum with careful phasing and baseline correction.
  • Integrate a well-resolved signal for the analyte and a signal for the internal standard.
  • Calculate the purity (Purityₓ) of the analyte using the following equation:

Key Considerations for qNMR
ParameterRecommendationRationale & Reference
Internal Standard Maleic Acid, DMSO, or other certified standardMust be stable, non-volatile, and have non-overlapping peaks.[6]
Solvent D₂O or DMSO-d6Must fully dissolve both analyte and standard.
Analyte Signal Choose a well-resolved signal in a clean region of the spectrumAvoids integration errors from overlapping peaks.
Validation Assess linearity, accuracy, precision, and robustnessEnsures the method is fit for purpose.[6]
LOQ Typically in the µg/mL rangeqNMR is less sensitive than LC-MS but provides absolute quantification.[6]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound across a range of applications, from API quality control to sensitive bioanalysis. The selection of HPLC-UV, LC-MS/MS, or qNMR should be based on the specific requirements for sensitivity, selectivity, and the nature of the analytical challenge. Each protocol is founded on established scientific principles and can be validated to meet rigorous regulatory standards, empowering researchers and drug developers with the tools needed for accurate and reliable measurement.

References

The Diazaspiro[4.5]decan-one Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemical Space with Spirocyclic Scaffolds

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Among the myriad of molecular architectures, spirocyclic systems have emerged as particularly valuable frameworks. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective ligands by enabling precise projection of pharmacophoric elements into biological targets. This can lead to enhanced binding affinity and a reduction in off-target effects.

This guide focuses on the diazaspiro[4.5]decan-one scaffold, a privileged heterocyclic motif that has demonstrated significant potential in medicinal chemistry. While this document will touch upon the broader class, it will primarily draw upon the wealth of published data for isomers such as 2,8-diazaspiro[4.5]decan-1-one and 1,8-diazaspiro[4.5]decan-2-one , as the scientific literature on the specific 2,7-diazaspiro[4.5]decan-3-one isomer is currently limited. The principles, protocols, and applications discussed herein for well-documented isomers provide a robust foundation for researchers interested in the wider diazaspiro[4.5]decan-one chemical space.

The diazaspiro[4.5]decan-one core, which features a fused pyrrolidinone or piperidinone ring with a piperidine ring, offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of potent inhibitors for a range of therapeutic targets, including kinases and G-protein coupled receptors (GPCRs).

Synthetic Strategies: Accessing the Diazaspiro[4.5]decan-one Core

The synthesis of the diazaspiro[4.5]decan-one scaffold can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from commercially available materials. The following protocol outlines a generalizable approach for the synthesis of a protected 2,8-diazaspiro[4.5]decan-one intermediate, which can then be further functionalized.

Protocol 1: Synthesis of a Protected 2,8-Diazaspiro[4.5]decan-1-one Intermediate

This protocol is adapted from methodologies described in the literature for the synthesis of similar diazaspirocyclic compounds.

Objective: To synthesize a key intermediate, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a versatile building block for further derivatization.

Materials:

  • 1-N-Boc-4-piperidone

  • Ethyl 2-cyanoacetate

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Raney Nickel

  • Hydrogen gas (H₂)

  • Ammonia in methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

  • Hydrogenation apparatus

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Knoevenagel Condensation:

    • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask, add 1-N-Boc-4-piperidone and ethyl 2-cyanoacetate at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Knoevenagel condensation product.

  • Reductive Cyclization:

    • Dissolve the crude product from the previous step in a solution of ammonia in methanol.

    • Add Raney Nickel catalyst to the solution.

    • Subject the mixture to hydrogenation (50 psi H₂) in a suitable apparatus for 24 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Causality Behind Experimental Choices:

  • The Knoevenagel condensation is a reliable method for forming carbon-carbon bonds, creating the necessary precursor for the subsequent cyclization.

  • The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions and can be easily removed in a later step if desired.

  • Reductive cyclization using Raney Nickel and hydrogen is a classic and efficient method for the reduction of nitriles and the formation of the lactam ring in a single step. The presence of ammonia helps to direct the cyclization towards the desired product.

Applications in Drug Discovery: Case Studies

The versatility of the diazaspiro[4.5]decan-one scaffold is best illustrated through its successful application in the development of potent and selective inhibitors for various therapeutic targets.

Case Study 1: Inhibition of TYK2/JAK1 Kinases for Inflammatory Bowel Disease

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory processes associated with autoimmune diseases such as inflammatory bowel disease (IBD).

A systematic structure-activity relationship (SAR) study led to the discovery of a compound that demonstrated excellent potency for both TYK2 and JAK1, with significant selectivity over other JAK family members, such as JAK2.[1] This selectivity is critical for avoiding potential side effects associated with the inhibition of other kinases. The lead compound also showed promising metabolic stability and in vivo efficacy in a model of acute ulcerative colitis.[1]

Key Learnings:

  • The rigid diazaspiro[4.5]decan-one scaffold can effectively orient substituents to achieve high potency and selectivity for kinase targets.

  • Modifications at the N-2 and N-8 positions of the scaffold are crucial for modulating activity and physicochemical properties.

Case Study 2: RIPK1 Kinase Inhibition for Necroptosis-Mediated Diseases

Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory and neurodegenerative diseases. Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of this pathway, making it an attractive therapeutic target. Researchers have identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[3][4]

Through a combination of virtual screening and subsequent chemical optimization, a lead compound was identified that exhibited significant inhibitory activity against RIPK1 and demonstrated a protective effect in a cellular model of necroptosis.[3]

Workflow for RIPK1 Inhibitor Discovery:

G cluster_0 Computational Phase cluster_1 Chemistry Phase cluster_2 Biological Evaluation Virtual Screening Virtual Screening Hit Identification Hit Identification Virtual Screening->Hit Identification Identifies initial hits Lead Optimization Lead Optimization Hit Identification->Lead Optimization Provides starting points SAR Studies SAR Studies Lead Optimization->SAR Studies Iterative design and synthesis In vitro Assays In vitro Assays SAR Studies->In vitro Assays Generates new compounds for testing Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Confirms activity Cell-based Assays->Lead Optimization Provides feedback for design

Caption: A generalized workflow for the discovery of RIPK1 inhibitors utilizing the diazaspiro[4.5]decan-one scaffold.

Case Study 3: Antiviral Applications

Interestingly, a related scaffold, 1-thia-4-azaspiro[4.5]decan-3-one, has been investigated for its antiviral properties. A series of these compounds were synthesized and evaluated for their activity against human coronavirus 229E.[5][6] Several derivatives were found to inhibit viral replication, with the most potent compound exhibiting an EC₅₀ value in the low micromolar range.[6] This highlights the broad utility of the spiro[4.5]decane core in targeting diverse biological processes.

Biological Evaluation: Protocols and Assays

Once a library of diazaspiro[4.5]decan-one derivatives has been synthesized, a cascade of biological assays is necessary to determine their therapeutic potential.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds against a target kinase (e.g., TYK2, JAK1, or RIPK1).

Materials:

  • Recombinant human kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • Microplate reader compatible with the chosen detection method

  • 384-well microplates

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Initiation of Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to develop.

  • Data Analysis:

    • Measure the signal on a microplate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
DS-001 TYK215
DS-001 JAK145
DS-001 JAK2>1000
DS-002 RIPK192

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Directions and Conclusion

The diazaspiro[4.5]decan-one scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective inhibitors of a variety of biological targets. While much of the published research has focused on the 2,8- and 1,8-isomers, the broader diazaspiro[4.5]decan-one chemical space, including the 2,7-isomer, remains an intriguing area for future exploration.

As synthetic methodologies continue to evolve, it is likely that more efficient and diverse routes to these scaffolds will become available, further accelerating their application in drug discovery. The continued investigation of this privileged scaffold holds great promise for the development of new medicines to address unmet medical needs.

References

Experimental Design for Efficacy Testing of 2,7-Diazaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Spirocyclic compounds, characterized by their unique three-dimensional architecture, are at the forefront of modern medicinal chemistry, offering a compelling solution to the challenge of "escaping flatland" in drug design.[1] The rigid, conformationally constrained nature of scaffolds like 2,7-diazaspiro[4.5]decan-3-one can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to their acyclic or planar counterparts.[2][3] This guide provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic efficacy of novel this compound derivatives. We will proceed from initial in vitro characterization to in vivo proof-of-concept, emphasizing the causal logic behind each protocol and establishing self-validating systems to ensure data integrity. For illustrative purposes, this guide will use the hypothetical context of developing a derivative as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[4]

Section 1: Foundational Strategy & Pre-Experimental Considerations

The journey from a novel compound to a viable drug candidate is a multi-stage process of hypothesis testing. The core advantage of the spirocyclic scaffold is its ability to orient binding motifs in a controlled spatial manner, potentially enhancing interactions with a biological target while minimizing off-target effects.[3][5]

The Therapeutic Hypothesis

Before any experiment, a clear hypothesis is essential. Based on published data on similar scaffolds, a plausible starting point is:

  • Hypothesis: "A novel this compound derivative, designated Compound-S , selectively inhibits the kinase activity of RIPK1, leading to the suppression of the necroptotic cell death pathway and a reduction of inflammation in a disease-relevant model."

This hypothesis provides a clear roadmap for the subsequent experimental design.

Initial Compound Characterization

Ensuring the quality of the test article is a non-negotiable prerequisite for reliable data.

  • Purity Assessment: Verify compound purity (ideally >98%) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Structural Confirmation: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination: Assess solubility in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and organic solvents (e.g., Dimethyl Sulfoxide - DMSO). This is critical for preparing stock solutions and formulating doses for in vivo studies.

Section 2: Phase I - In Vitro Efficacy & Selectivity Profiling

This phase aims to confirm that Compound-S interacts with its intended target with high potency and selectivity in a controlled, non-biological and then cellular environment.

G cluster_0 Phase I: In Vitro Efficacy A 2.1 Target Engagement (Biochemical Assay) B 2.2 Cellular Efficacy (Cell-Based Assay) A->B Confirms Potency D 2.4 Selectivity Profile (Kinase Panel) A->D Assess Specificity C 2.3 Cytotoxicity Screen (Viability Assay) B->C Confirms MoA E Decision Point: Potent, Cell-Active, Non-Toxic, Selective? C->E Defines Therapeutic Window D->E Defines Off-Target Risk

Caption: Workflow for Phase I In Vitro Efficacy Testing.

Protocol: Primary Target Engagement (RIPK1 Kinase Assay)

Rationale: This biochemical assay directly measures the ability of Compound-S to inhibit the enzymatic activity of purified RIPK1 protein. It is the first and most direct test of the hypothesis, yielding a quantitative measure of potency (IC₅₀).

Methodology: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of purified, active RIPK1 kinase in kinase reaction buffer.

    • Prepare a 2X solution of a suitable kinase substrate (e.g., generic myelin basic protein) and ATP in the same buffer. The ATP concentration should be near the Michaelis constant (Km) for the enzyme.

    • Prepare a serial dilution of Compound-S in DMSO, then dilute further in reaction buffer to create 10X final concentrations.

  • Reaction Setup (384-well plate):

    • Add 1 µL of 10X Compound-S dilution or DMSO (vehicle control) to appropriate wells.

    • Add 1 µL of a known potent RIPK1 inhibitor (positive control).

    • Add 4 µL of the 2X RIPK1 enzyme solution to all wells except the "no-enzyme" control.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the log concentration of Compound-S .

    • Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Efficacy (Necroptosis Inhibition Assay)

Rationale: This assay validates that Compound-S can penetrate the cell membrane and inhibit RIPK1 in a physiological context. It confirms the mechanism of action (MoA) predicted by the hypothesis. A compound that is potent biochemically but inactive in cells is not a viable candidate.

Methodology: TNF-α-induced Necroptosis in U937 Cells

  • Cell Culture: Culture human U937 cells in standard conditions.

  • Assay Plating: Seed 20,000 cells per well in a 96-well plate.

  • Compound Treatment:

    • Pre-treat cells for 1 hour with a serial dilution of Compound-S . Include a vehicle control (DMSO) and a positive control (known RIPK1 inhibitor).

  • Necroptosis Induction:

    • Add a cocktail of TNF-α (T), a SMAC mimetic (S), and a pan-caspase inhibitor like z-VAD-fmk (Z) to all wells. This "TSZ" cocktail robustly induces RIPK1-mediated necroptosis.[4]

  • Incubation: Incubate the plate for 24 hours.

  • Viability Measurement:

    • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of live cells.

  • Data Analysis:

    • Normalize the data to the "TSZ + vehicle" treated wells (maximum cell death) and "untreated" wells (no cell death).

    • Plot the percentage of cell survival against the log concentration of Compound-S to calculate the EC₅₀ value.

Data Summary: Integrating Potency and Cytotoxicity

A successful candidate should exhibit a significant window between its therapeutic effect and general cytotoxicity.

ParameterAssayHypothetical Result for Compound-S Interpretation
IC₅₀ RIPK1 Biochemical Assay92 nMHigh potency against the isolated target enzyme.[4]
EC₅₀ Cellular Necroptosis Assay150 nMGood cell permeability and activity in a biological system.
CC₅₀ Cytotoxicity (e.g., in HEK293 cells)> 20,000 nMThe compound is not generally toxic at its effective concentrations.
Therapeutic Index CC₅₀ / EC₅₀> 133A large therapeutic index suggests a good initial safety profile.

Section 3: Phase II - In Vivo Preclinical Validation

This phase assesses the compound's behavior and efficacy in a whole-organism setting, a critical step mandated by regulatory agencies like the FDA before human trials can be considered.[6][7]

G cluster_1 Phase II: In Vivo Validation F 3.1 Pharmacokinetics (PK) (Rodent Study) G 3.2 Pharmacodynamics (PD) (Target Engagement) F->G Informs Dosing I 3.4 Preliminary Toxicology (Dose Escalation) F->I Informs Dose Range H 3.3 Efficacy Model (Disease Model) G->H Confirms MoA in vivo J Decision Point: Bioavailable, On-Target Effect, Efficacious, Safe? H->J Proof-of-Concept I->J Defines Safety Margin

Caption: Workflow for Phase II In Vivo Validation Studies.

Protocol: Pharmacokinetic (PK) Study in Mice

Rationale: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Compound-S . It is impossible to interpret an efficacy study without knowing if the drug reaches the target tissue at sufficient concentrations.[8][9]

Methodology: Single-Dose Mouse PK

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week.

  • Dosing:

    • Administer Compound-S to two groups of mice (n=3 per group) via two different routes:

      • Intravenous (IV) bolus (e.g., 2 mg/kg)

      • Oral gavage (PO) (e.g., 10 mg/kg)

    • The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 25 µL) from the tail vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing:

    • Process blood to plasma and store at -80°C.

  • Bioanalysis:

    • Quantify the concentration of Compound-S in plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use software like Phoenix WinNonlin to calculate key PK parameters.

Key PK Parameters to Evaluate

ParameterDefinitionImportance
Cₘₐₓ Maximum observed plasma concentrationIndicates absorption rate
Tₘₐₓ Time to reach CₘₐₓIndicates absorption speed
AUC Area Under the Curve (total drug exposure)Measures overall exposure
T₁/₂ Half-lifeDetermines dosing frequency
F (%) Bioavailability (AUC_PO / AUC_IV)Percentage of oral dose reaching circulation
Protocol: In Vivo Efficacy in a Mouse Model of Colitis

Rationale: This study provides the ultimate proof-of-concept: whether the compound can treat disease symptoms in a living animal. The Dextran Sulfate Sodium (DSS) model is a well-established and acute model for inflammatory bowel disease, a condition where RIPK1 is implicated.[10]

Methodology: DSS-Induced Acute Colitis Model

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis:

    • Administer 2.5% DSS in the drinking water for 5 consecutive days. A control group receives regular water.

  • Treatment Groups (n=8-10 per group):

    • Group 1: Healthy Control (No DSS, Vehicle)

    • Group 2: Disease Control (DSS + Vehicle)

    • Group 3: Positive Control (DSS + Sulfasalazine)

    • Group 4: Test Group (DSS + Compound-S , e.g., 10 mg/kg, daily oral gavage)

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood daily.

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Termination and Endpoint Analysis:

    • On Day 8, euthanize the animals.

    • Measure colon length (colitis causes colon shortening).

    • Collect colon tissue for histopathological analysis (to score inflammation and tissue damage) and for biomarker analysis (e.g., measuring levels of inflammatory cytokines like IL-6 and TNF-α via qPCR or ELISA).

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the treatment group to the disease control group across all endpoints.

Section 4: Integrated Data Analysis & Go/No-Go Decisions

The decision to advance a compound requires a holistic evaluation of all data. No single experiment tells the whole story.

G Start Compound Synthesized InVitro Phase I: In Vitro IC50 < 100 nM? EC50 < 500 nM? TI > 50? Start->InVitro PK Phase II: PK Oral Bioavailability > 20%? Half-life > 2h? InVitro->PK Yes NoGo1 STOP: Poor Potency / Toxicity InVitro->NoGo1 No Efficacy Phase II: Efficacy Statistically Significant Reduction in DAI? Improved Histology? PK->Efficacy Yes NoGo2 STOP: Poor PK Properties PK->NoGo2 No Go Advance to IND-Enabling Toxicology Studies Efficacy->Go Yes NoGo3 STOP: Lack of Efficacy Efficacy->NoGo3 No

Caption: Go/No-Go Decision Framework for Preclinical Efficacy.

A compound like Compound-S would be considered a strong candidate for advancement into formal Investigational New Drug (IND)-enabling toxicology studies if it meets criteria such as:

  • Potency: Sub-micromolar IC₅₀ and EC₅₀ values.

  • Safety Window: A cellular therapeutic index >50.

  • Pharmacokinetics: Reasonable oral bioavailability (>20%) and a half-life that supports once or twice-daily dosing.

  • Efficacy: Statistically significant and dose-dependent reduction in disease markers in a validated animal model.

This structured approach, grounded in sound scientific principles and validated protocols, provides a robust pathway for evaluating the therapeutic potential of novel this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,7-Diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for constructing the this compound core?

A1: The synthesis of the this compound core typically involves a multi-step sequence. A common approach is the construction of a suitable piperidine-based precursor followed by the formation of the γ-lactam ring. One plausible route involves the reaction of a protected 4-amino-4-(cyanomethyl)piperidine derivative, which can be cyclized under acidic or basic conditions to form the desired spiro-lactam.

Q2: What are the critical parameters to control for maximizing the yield?

A2: Several parameters are crucial for maximizing the yield of this compound. These include the choice of protecting groups for the nitrogen atoms, the reaction temperature, the concentration of reagents, and the choice of solvent and catalyst. Careful optimization of these parameters is essential to minimize side reactions and drive the equilibrium towards the desired product.

Q3: How can I confirm the successful formation of the this compound structure?

A3: A combination of spectroscopic techniques is essential for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. ¹H and ¹³C NMR spectroscopy are crucial for elucidating the connectivity of the atoms. The presence of a characteristic carbonyl signal in the ¹³C NMR spectrum (around 170-180 ppm) and the distinct signals for the piperidine and lactam protons in the ¹H NMR spectrum are key indicators. For unambiguous structural and stereochemical assignment, X-ray crystallography is the gold standard.

Q4: What are the main challenges in purifying this compound?

A4: The purification of this compound can be challenging due to its polar and basic nature. The two nitrogen atoms can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[1] Using a modified eluent system with a small amount of a basic additive like triethylamine or ammonia can help to mitigate these issues.[1] Alternatively, reversed-phase chromatography can be an effective purification method.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature.- Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction has stalled, consider adding more reagents or increasing the reaction time. - Check Reagent Quality: Ensure that all starting materials and reagents are pure and dry. Moisture can quench reactive intermediates. - Optimize Temperature: Systematically screen a range of temperatures. Some reactions may require heating to overcome activation barriers, while others may need to be cooled to prevent side reactions.
Formation of Side Products - Polymerization: The bifunctional nature of the starting materials can lead to intermolecular reactions. - Formation of Fused Bicyclic Systems: Intramolecular cyclization can sometimes lead to the formation of a thermodynamically more stable fused ring system instead of the desired spirocycle.- Use High Dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization. - Protecting Group Strategy: Employing appropriate protecting groups on the nitrogen atoms can prevent unwanted side reactions. The choice of protecting group can also influence the regioselectivity of the cyclization. - Kinetic vs. Thermodynamic Control: Lower reaction temperatures may favor the formation of the kinetic spirocyclic product over the thermodynamic fused product.
Difficult Product Isolation - The product is highly polar and may be soluble in the aqueous phase during workup. - The product is an oil and does not crystallize.- Optimize Extraction: Use a continuous liquid-liquid extractor for highly water-soluble products. Adjust the pH of the aqueous layer to suppress the ionization of the amine groups and increase their solubility in the organic phase. - Salt Formation: Convert the product to a salt (e.g., hydrochloride or trifluoroacetate) to facilitate crystallization and handling.[1]
Poor Separation During Chromatography - The basicity of the nitrogen atoms leads to strong interactions with the acidic silica gel.- Use a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel and improve peak shape.[1] - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel. - Reversed-Phase Chromatography: This technique is often well-suited for the purification of polar and basic compounds.

Experimental Protocols

The following is a proposed synthetic route for this compound, based on established methodologies for the synthesis of related diazaspiro compounds.[2][3] Note: This is a generalized protocol and may require optimization for your specific experimental setup.

Proposed Synthetic Scheme:

Synthesis_Scheme A 1-N-Boc-4-piperidone C Intermediate A A->C Knoevenagel condensation B Ethyl cyanoacetate B->C E Intermediate B C->E Reduction of nitrile and ester D LAH or H2/Raney Ni D->E G This compound E->G Intramolecular cyclization F Acid or Base F->G

Caption: Proposed synthetic route for this compound.

Step 1: Knoevenagel Condensation

  • To a solution of 1-N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as toluene or ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of a base like piperidine or ammonium acetate.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the condensed intermediate.

Step 2: Reduction of Nitrile and Ester

  • Dissolve the intermediate from Step 1 in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LAH) (excess) or perform catalytic hydrogenation using Raney Nickel.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Intramolecular Cyclization and Deprotection

  • Dissolve the crude amino alcohol from Step 2 in a suitable solvent.

  • For acid-catalyzed cyclization, treat the solution with a strong acid like HCl or trifluoroacetic acid (TFA). This will also cleave the Boc protecting group.

  • For base-catalyzed cyclization, a strong base like sodium hydride in an aprotic solvent can be used, followed by a separate deprotection step.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the crude this compound by column chromatography (with a basic modifier) or by crystallization of a suitable salt.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-diazaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the purification of this spirocyclic lactam.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry.[1][2] Their unique three-dimensional structure, conferred by the spirocyclic core, offers exciting possibilities for exploring new chemical space in drug discovery. However, this structural complexity can also present challenges during purification. This guide provides practical, field-tested insights to help you navigate these challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

The optimal initial purification strategy depends on the nature and quantity of impurities in your crude material. A good starting point is often a simple workup procedure followed by either column chromatography or recrystallization. For instance, a related 1-thia-4-azaspiro[4.5]decan-3-one derivative was purified by washing the crude product with a hot mixture of hexane and ethyl acetate, followed by recrystallization from ethanol.[3] This suggests that for some derivatives, a simple wash and recrystallization can be highly effective.

Q2: How do I choose between column chromatography and recrystallization?

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is particularly useful when you have a complex mixture of impurities or when the impurities have similar solubility to your product. Silica gel is a common stationary phase for the purification of spirocyclic intermediates.[4]

  • Recrystallization: This method is ideal when you have a relatively pure solid product contaminated with small amounts of impurities. The key is to find a solvent system where your compound is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at both temperatures.

Q3: What are some suitable solvent systems for the column chromatography of this compound?

Given the presence of two secondary amine groups and a lactam, this compound is a polar and basic compound. A common mobile phase for such compounds on silica gel would be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol). To prevent peak tailing due to the basic nature of the amines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.

Q4: How can I assess the purity of my this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (for acidic compounds) or an amine buffer (for basic compounds), is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities. The integration of proton signals can also provide a quantitative measure of purity against a known internal standard.[7]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help in identifying unknown impurities.

Troubleshooting Guide: Column Chromatography

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery Compound is too polar and sticking to the silica gel. Consider using a more polar eluent system (e.g., higher percentage of methanol). If the compound is still retained, switching to a different stationary phase like alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography) may be necessary. For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can help to reduce interactions with acidic silanol groups on the silica surface and improve recovery.
Product decomposition on the silica gel. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent.
Co-eluting Impurities Poor separation between the product and impurities. Optimize your eluent system. Try different solvent combinations or a gradient elution. Using a longer column or a stationary phase with a smaller particle size can also improve resolution. Two-dimensional TLC can be a useful tool to find a suitable solvent system.
Overloading the column. The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad peaks and poor separation.
Product Elutes with the Solvent Front The eluent is too polar. Start with a less polar eluent system. Develop a suitable solvent system using TLC where your product has an Rf value between 0.2 and 0.4.
Tailing Peaks Interaction of the basic amine groups with acidic silica gel. Add a basic modifier like triethylamine (0.1-1%) or a few drops of aqueous ammonia to your eluent system to neutralize the acidic sites on the silica gel.
No Product Eluting The compound is not soluble in the eluent. Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If the compound precipitates at the top of the column, you may need to use a stronger loading solvent or a different purification technique.
Compound decomposition. As mentioned above, check for stability on a TLC plate.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run several column volumes of the starting eluent through the packed column to ensure it is well-equilibrated.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (ideally the starting eluent). Alternatively, you can perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity if a gradient elution is required.[8]

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures of solvents like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can also promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup / Extraction Crude->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Workup->Recrystallization Purity_Analysis Purity Analysis (HPLC, NMR, MS) Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,7-diazaspiro[4.5]decan-3-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the common, yet critical, challenge of compound solubility in aqueous media for in vitro assays.

Understanding the Molecule: A Physicochemical Overview

Before troubleshooting, it is essential to understand the structural features of this compound that govern its solubility. The spirocyclic scaffold provides rigidity, while the lactam and, most importantly, the secondary amine functional groups dictate its polarity and pH-dependent behavior.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₈H₁₄N₂OIndicates a relatively small molecule.
Molecular Weight ~154.21 g/mol [1]Low molecular weight is generally favorable for solubility.
Key Functional Groups Lactam, Secondary AmineThe secondary amine is a weak base. It can be protonated at acidic pH, forming a more soluble cationic salt.[2][3][4][5]
Physical Form Solid or liquidHandling procedures may vary based on the physical state of the supplied batch.
Storage 2-8°C, inert atmosphere, protected from lightProper storage is crucial to prevent degradation, which could alter solubility.

The presence of the basic nitrogen atom is the most critical factor to leverage. By controlling the pH of your aqueous medium, you can significantly influence the ionization state of the molecule and, consequently, its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent to prepare a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the most effective and widely used solvent.[6][7] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility.[8] We recommend preparing a high-concentration stock, for example, 10 mM, in anhydrous DMSO to minimize the volume needed for subsequent dilutions.

Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium or buffer. What is happening and how can I prevent it?

A2: This is a very common issue known as solvent-shift precipitation.[9] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The DMSO disperses, leaving the compound to agglomerate and precipitate.[9]

Here are several strategies to mitigate this, starting with the simplest:

  • Optimize Dilution Technique: Add the DMSO stock drop-wise into the aqueous buffer while vortexing or swirling vigorously.[7] This rapid dispersion can sometimes prevent the formation of localized high concentrations that lead to precipitation.

  • Lower the Final Concentration: You may be exceeding the compound's aqueous solubility limit. Try preparing a more dilute final solution.

  • Decrease the pH of the Aqueous Medium: This is the most chemically-driven solution. The secondary amine in this compound is basic. Lowering the pH of your buffer (e.g., to pH 6.0-6.5) will protonate this amine, forming a charged salt that is significantly more water-soluble.[2][3][10]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% or 1%, to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[11][12][13]

Q3: How low can I adjust the pH without affecting my cells or assay?

A3: This is an experiment-dependent parameter. Most cell lines can tolerate a pH range of 6.8 to 7.4 for short-term experiments. However, you must validate the effect of a slightly acidic buffer on your specific assay and cell type by running appropriate controls (e.g., vehicle controls at the same pH without the compound). For enzymatic or binding assays, confirm that the altered pH does not affect protein activity or binding kinetics.

Q4: Are there alternative organic solvents I can use to make the stock solution?

A4: While DMSO is the primary choice, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be used.[11] However, these solvents often have higher cytotoxicity profiles than DMSO, and the final concentration in assays must be managed even more carefully.[14][15] For any new solvent, a thorough validation of its impact on the assay is required.

Q5: What advanced strategies can I employ if pH modification and co-solvents are insufficient?

A5: If conventional methods fail, more advanced formulation techniques can be explored. The use of cyclodextrins is a well-established method for enhancing the solubility of poorly soluble compounds, including spirocycles.[16][17][18] Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portions of your compound, forming an inclusion complex that is water-soluble.[17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic workflow for addressing specific solubility problems you may encounter.

Problem 1: The compound powder will not fully dissolve in 100% DMSO.
  • Root Cause: You are likely attempting to create a stock solution that exceeds the compound's solubility limit even in DMSO.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Reduce the target concentration (e.g., from 50 mM to 10 mM) by adding more DMSO.

    • Apply Gentle Energy: Tightly cap the vial and vortex vigorously for 1-2 minutes.[7]

    • Use Sonication: Place the vial in a sonicating water bath for 5-10 minutes. This can help break up small aggregates.

    • Apply Gentle Warming: Warm the solution in a 37°C water bath. Do not overheat, as this could lead to compound degradation.

Problem 2: Precipitate forms immediately or within minutes of dilution into aqueous media.
  • Root Cause: The final concentration exceeds the compound's kinetic solubility in the aqueous medium.

  • Troubleshooting Workflow: Follow the decision tree below to systematically address the issue.

G start Precipitation Observed Upon Dilution check_conc Is final concentration the lowest possible for the assay? start->check_conc lower_conc Action: Lower final concentration and re-test. check_conc->lower_conc No optimize_mix Is dilution performed by adding stock to buffer with rapid mixing? check_conc->optimize_mix Yes lower_conc->start improve_mix Action: Add stock drop-wise to vigorously stirred buffer. optimize_mix->improve_mix No check_ph Have you tried lowering the buffer pH to 6.0-6.5? optimize_mix->check_ph Yes improve_mix->start lower_ph Action: Prepare acidic buffer. See Protocol 2. check_ph->lower_ph No consider_excipients Advanced Strategy: Consider formulation with cyclodextrins (e.g., HP-β-CD). check_ph->consider_excipients Yes, still precipitates lower_ph->consider_excipients Still precipitates success Solution Clear: Proceed with Assay lower_ph->success Soluble consider_excipients->success Soluble

Caption: Troubleshooting decision tree for precipitation.

Problem 3: The solution is clear upon dilution but becomes cloudy or shows precipitate after several hours or upon freeze-thaw.
  • Root Cause: The initial concentration achieved a supersaturated state (kinetic solubility), but this is thermodynamically unstable. Over time, the compound crashes out as it reaches its true equilibrium (thermodynamic) solubility. Freeze-thaw cycles can also accelerate precipitation.[20]

  • Solutions:

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh dilutions from your DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.[11]

    • Perform a Kinetic Solubility Assay: To understand the stability window, perform a simple kinetic solubility test to determine the concentration at which the compound remains in solution over the time course of your experiment.[11] See Protocol 3 for a basic methodology.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1.54 mg) into a sterile, low-adhesion microcentrifuge tube or amber glass vial.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1.54 mg of a compound with MW 154.21, add 100 µL of DMSO).

  • Dissolve: Tightly cap the vial and vortex vigorously for 2 minutes.[7] If dissolution is incomplete, sonicate for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.

  • Inspect: Ensure the solution is clear and free of any visible particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: pH-Modified Dilution for Enhanced Aqueous Solubility
  • Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, HBSS) and adjust the pH to 6.5 using dilute HCl. Filter-sterilize the buffer.

  • Pre-warm Buffer: Warm the acidic buffer to the temperature of your experiment (e.g., 37°C).

  • Prepare for Dilution: Place the required volume of the acidic buffer into a sterile conical tube.

  • Dilute: While the tube is on a vortex mixer at medium speed, slowly add the required volume of your 10 mM DMSO stock solution drop-wise into the buffer.

  • Incubate: Allow the solution to mix for an additional 1-2 minutes before using it in your assay.

Protocol 3: Basic Kinetic Solubility Assessment via Turbidity
  • Prepare Compound Plate: In a 96-well plate, serially dilute your 10 mM DMSO stock with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Prepare Assay Plate: In a clear, flat-bottom 96-well plate, add 198 µL of your test aqueous buffer to each well.

  • Dilute and Mix: Transfer 2 µL from each DMSO concentration into the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix well using a plate shaker.

  • Measure Turbidity: Immediately measure the absorbance (optical density) of the plate at a wavelength of 620 nm or 650 nm using a plate reader. This is your T=0 reading.

  • Incubate and Read: Incubate the plate at your experimental temperature (e.g., 37°C), protecting it from light. Take additional readings at various time points (e.g., 1, 2, 4, and 24 hours).

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity over your experimental timeframe.[11]

References

Troubleshooting 2,7-diazaspiro[4.5]decan-3-one instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-diazaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutics. However, its unique spirocyclic structure, containing both a lactam and a secondary amine, presents specific stability challenges in solution. This guide provides a comprehensive overview of the potential degradation pathways and offers troubleshooting strategies to mitigate these issues, ensuring the reliability and reproducibility of your research.

Troubleshooting Guide: Instability of this compound in Solution

This section addresses common problems encountered during the handling and use of this compound in solution, providing explanations for the underlying chemical principles and actionable solutions.

Problem 1: Loss of Compound Potency or Purity Over Time in Aqueous Buffers

Symptoms:

  • Decreased analytical signal (e.g., HPLC peak area) of the parent compound in aged solutions.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in biological assays.

Root Cause Analysis:

The primary cause of degradation in aqueous solutions is likely hydrolysis of the γ-lactam ring . Lactams, which are cyclic amides, are susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] The presence of two nitrogen atoms in the diazaspiro structure can also influence the electronic properties of the lactam and potentially affect its stability.

dot

cluster_hydrolysis Lactam Hydrolysis Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate H₂O (Acid/Base Catalyzed) Product Amino Acid Product Intermediate->Product cluster_oxidation Oxidative Degradation Parent This compound (Secondary Amine) Products Oxidized Products (Imines, N-oxides, etc.) Parent->Products [O] (Air, Light, Metal Ions)

References

Technical Support Center: Derivatization of 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the 2,7-diazaspiro[4.5]decan-3-one scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile core into their synthetic programs. Here, we address common challenges, provide troubleshooting strategies for avoiding side reactions, and offer detailed protocols grounded in established chemical principles.

Section 1: Understanding the Core Reactivity

The key to successfully derivatizing the this compound core lies in understanding the differential reactivity of its two nitrogen atoms. The scaffold contains a secondary amine at the N7 position and an amide (lactam) nitrogen at the N2 position.

  • N7 (Secondary Amine): This nitrogen is nucleophilic and readily participates in alkylation, acylation, sulfonylation, and reductive amination reactions. It is the primary site for most derivatizations.

  • N2 (Amide/Lactam): The lone pair of electrons on this nitrogen is delocalized into the adjacent carbonyl group. This resonance effect significantly reduces its nucleophilicity, making it unreactive under standard acylation or alkylation conditions.

This inherent difference in reactivity is the foundation for achieving selective functionalization.

cluster_0 Reactivity Map of this compound Core This compound Core N7 N7 Position (Secondary Amine) Core->N7 Exposed & Reactive N2 N2 Position (Amide / Lactam) Core->N2 Delocalized & Stable Reactivity_N7 HIGHLY NUCLEOPHILIC Primary site for derivatization N7->Reactivity_N7 Reactivity_N2 POORLY NUCLEOPHILIC Generally unreactive N2->Reactivity_N2

Caption: Differential nucleophilicity of the N7 and N2 positions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which nitrogen on the this compound core is more reactive?

The N7 nitrogen, being a secondary amine, is significantly more nucleophilic and reactive towards electrophiles than the N2 amide nitrogen. Under typical synthetic conditions, reactions will occur exclusively at the N7 position.

Q2: Do I need to use a protecting group for the N2 amide?

No. The N2 amide is sufficiently deactivated by the adjacent carbonyl group and does not require protection for selective N7 functionalization. Attempting to protect the N2 position would require harsh conditions that are likely to degrade the molecule.

Q3: What are the most common derivatization reactions for this scaffold?

The most common reactions involve targeting the N7 amine and include:

  • N-Acylation: Formation of an amide bond using acyl chlorides or activated carboxylic acids.

  • N-Alkylation: Formation of a tertiary amine using alkyl halides or via reductive amination.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

Section 3: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the derivatization of the N7 position.

Problem 1: Low yield or no reaction during N7-acylation or alkylation.

  • Underlying Cause: This issue often stems from insufficient reactivity of the chosen electrophile, steric hindrance around the N7 position, or the use of an inappropriate base or solvent. The secondary amine may be protonated by acidic reagents or byproducts, rendering it non-nucleophilic.

  • Troubleshooting Strategy:

    • Choice of Base: A non-nucleophilic organic base is critical. It acts as a scavenger for acid generated during the reaction (e.g., HCl from an acyl chloride) without competing in the main reaction.

    • Solvent Selection: Use an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) to ensure all reactants remain in solution and are not consumed by side reactions with the solvent.

    • Temperature Control: While many reactions proceed at room temperature, sluggish reactions can sometimes be gently heated (40-50 °C). Conversely, for highly reactive electrophiles, cooling the reaction to 0 °C initially can prevent side product formation.

    • Reagent Stoichiometry: Ensure at least one equivalent of base is used to neutralize the acid produced. A slight excess (1.2-1.5 equivalents) of the base and electrophile can help drive the reaction to completion.

ParameterRecommendation for N7-AcylationRecommendation for N7-AlkylationRationale
Electrophile Acyl Chloride or AnhydrideAlkyl Halide (I > Br > Cl)Higher reactivity ensures efficient conversion.
Base DIPEA, Triethylamine (Et3N)K2CO3, Cs2CO3, or DIPEANon-nucleophilic organic bases for acylations; inorganic bases are suitable for alkylations.
Solvent Anhydrous DCM or THFAnhydrous DMF or AcetonitrileAprotic solvents prevent side reactions and aid solubility.
Equivalents (Base) 1.5 - 2.02.0 - 3.0Scavenges generated acid (e.g., HCl) and ensures the N7 amine remains deprotonated and nucleophilic.
Temperature 0 °C to Room TempRoom Temp to 60 °CControl exotherm for acylations; heating may be required for less reactive alkyl halides.

Problem 2: Multiple products are observed by TLC/LC-MS, suggesting over-reaction or instability.

  • Underlying Cause: While di-substitution at N2 is highly unlikely, observing multiple spots can be due to:

    • Over-alkylation: If performing an N-alkylation with a reactive alkyl halide, the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt, especially with excess reagent.

    • Base-Induced Side Reactions: Very strong bases could potentially deprotonate the α-carbon to the lactam carbonyl, leading to undesired enolate chemistry.

    • Degradation: The starting material or product may be unstable to the reaction conditions (e.g., prolonged heating, strongly acidic or basic environment).

  • Troubleshooting Strategy:

    • Protecting Group Strategy: For complex syntheses or when using highly reactive reagents, consider a temporary protecting group on the N7 amine. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many reaction conditions and can be removed cleanly.

    • Stoichiometry Control: Use the electrophile as the limiting reagent (1.0-1.1 equivalents) to minimize over-reaction. Add the reagent slowly to the reaction mixture at a controlled temperature.

    • Milder Conditions: Avoid unnecessarily harsh bases or high temperatures. If a reaction is sluggish, it is often better to screen alternative solvents or catalysts rather than increasing heat, which can promote degradation.

cluster_workflow Decision Workflow for N7 Derivatization start Start: Derivatize N7 Position check_reactivity Is the electrophile highly reactive or prone to side reactions? start->check_reactivity protect_N7 1. Protect N7 with Boc group (See Protocol 2) check_reactivity->protect_N7 Yes direct_derivatization Perform direct N7-derivatization (Acylation/Alkylation) (See Protocol 1) check_reactivity->direct_derivatization No derivatize_other 2. Perform other synthetic steps protect_N7->derivatize_other deprotect_N7 3. Deprotect N7 (See Protocol 3) derivatize_other->deprotect_N7 deprotect_N7->direct_derivatization monitor Monitor reaction by TLC/LC-MS direct_derivatization->monitor end Workup and Purify Product monitor->end

Caption: Strategic workflow for N7 functionalization.

Problem 3: Difficulty removing the N7-Boc protecting group.

  • Underlying Cause: The stability of the Boc group is pH-dependent. While it is robust, its removal requires strong acid, which can sometimes be too harsh for other functional groups in the molecule. Incomplete deprotection can result from insufficient acid or reaction time.

  • Troubleshooting Strategy:

    • Standard Conditions: The most common method is using Trifluoroacetic acid (TFA) in DCM. A high concentration of TFA (20-50%) usually ensures rapid deprotection at room temperature.

    • Milder Alternatives: If your molecule contains acid-sensitive groups, milder conditions can be employed. Using HCl (e.g., 4M in 1,4-dioxane) is a common alternative. Recent literature also describes very mild methods, such as using oxalyl chloride in methanol, which may preserve sensitive functionalities.[1]

    • Monitoring: Boc deprotection can be easily monitored by TLC, as the deprotected amine will be significantly more polar (often staying at the baseline) than the Boc-protected starting material.

Reagent SystemTemperatureTypical TimeNotes
25-50% TFA in DCMRoom Temp1 - 2 hoursStandard, robust method. TFA is volatile and easily removed.
4M HCl in 1,4-DioxaneRoom Temp1 - 4 hoursGood alternative to TFA. Product is isolated as the HCl salt.
Oxalyl Chloride (3 eq.) in MethanolRoom Temp1 - 4 hoursVery mild conditions, suitable for acid-sensitive substrates.[1]

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Selective N7-Acylation

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM). The product spot should be less polar than the starting material.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N7-acylated product.

Protocol 2: Selective N7-Boc Protection

  • Dissolve this compound (1.0 eq.) in DCM (0.1 M).

  • Add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (Boc2O) (1.2 eq.).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor for the disappearance of the starting material by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography (e.g., using a gradient of Ethyl Acetate in Hexanes) to obtain the pure N7-Boc protected product.[2]

Protocol 3: N7-Boc Deprotection using TFA in DCM

  • Dissolve the N7-Boc protected this compound derivative (1.0 eq.) in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to the solution to make a 25% v/v mixture (e.g., 3 mL of TFA for every 9 mL of DCM).

  • Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene can help remove residual TFA).

  • The resulting amine TFA salt can often be used directly in the next step or neutralized by dissolving in DCM and washing with saturated NaHCO3 solution to yield the free amine.

References

Technical Support Center: Enhancing the Selectivity of 2,7-Diazaspiro[4.5]decan-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diazaspiro[4.5]decan-3-one analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the experimental process of enhancing the selectivity of this promising class of compounds. The unique three-dimensional architecture of spirocyclic scaffolds, such as the this compound core, offers a powerful tool in drug design by allowing for fine-tuning of a molecule's conformational and physicochemical properties.[1][2][3][4][5] However, harnessing this potential to achieve high target selectivity can present significant challenges.[1][2][3]

This resource is structured to address specific issues you may face, moving from common queries to detailed troubleshooting for complex experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of working with this compound analogs.

Q1: My this compound analog shows potent activity but poor selectivity against related off-targets. What are the initial steps to address this?

A1: This is a common challenge. The first step is to systematically evaluate the structure-activity relationship (SAR) with a focus on selectivity. Consider the following:

  • Vectorial Exploration: The spirocyclic core provides distinct vectors for substitution. Analyze the co-crystal structure of your compound with its primary target, if available. If not, use computational docking models to identify regions where modifications are likely to enhance interactions with the target or introduce steric hindrance with off-targets.

  • Target Family Analysis: Compare the binding pockets of your primary target and key off-targets.[6] Small differences in amino acid residues can be exploited. For instance, introducing a bulky substituent might be accommodated by the primary target but clash with a smaller residue in the off-target's binding site.

  • Physicochemical Properties: Modulating properties like lipophilicity and hydrogen bonding capacity can influence selectivity. Sometimes, increasing polarity can reduce non-specific binding and improve the selectivity profile.

Q2: I am observing inconsistent results in my in vitro kinase selectivity assays. What are the likely causes?

A2: Inconsistent kinase assay results often stem from experimental variables.[7][8] Here's a checklist to troubleshoot:

  • ATP Concentration: Ensure the ATP concentration used in your assays is consistent and ideally close to the Michaelis-Menten constant (Km) for each kinase. High ATP concentrations can lead to an underestimation of inhibitor potency.

  • Enzyme Purity and Activity: Verify the purity and specific activity of your kinase preparations. Batch-to-batch variability can be a significant source of inconsistency.

  • Compound Solubility: Poor solubility of your analog in the assay buffer can lead to artificially low potency and variable results. Confirm the solubility and consider using a co-solvent if necessary, ensuring the co-solvent itself does not affect kinase activity.

  • Assay Format: Be aware of the limitations of your chosen assay format (e.g., biochemical vs. cell-based).[9] Biochemical assays measure direct enzyme inhibition, while cell-based assays provide insights into cellular permeability and off-target effects within a more physiological context.[10]

Q3: How do I choose between a competitive binding assay and a functional cell-based assay to assess selectivity?

A3: The choice depends on the stage of your research and the specific questions you are asking.

  • Competitive Binding Assays: These are excellent for determining the direct interaction of your compound with the target protein and quantifying its binding affinity (Kd) or inhibitory constant (Ki).[11][12] They are often used in the early stages of lead optimization to establish on-target engagement.

  • Functional Cell-Based Assays: These assays measure the biological response elicited by your compound, providing a more physiologically relevant assessment of its activity.[10] They are crucial for understanding the compound's mechanism of action and can reveal functional selectivity, where a compound may bind to multiple targets but only modulate the function of a subset.[13] It's often beneficial to use both types of assays for a comprehensive understanding of your compound's selectivity profile.

Part 2: Troubleshooting Guides for Specific Experimental Issues

This section provides detailed guidance on resolving common problems encountered in specific experimental setups.

Guide 1: Troubleshooting Competitive Radioligand Binding Assays

Competitive binding assays are a cornerstone for determining the affinity of your this compound analogs. However, several issues can arise.

Problem: High Non-Specific Binding

  • Causality: High non-specific binding can be caused by the radioligand or your test compound adhering to the filter membrane, assay plate, or other components of the assay system. It can also result from interactions with non-target proteins in the membrane preparation.

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Ensure you are using an appropriate blocking agent (e.g., bovine serum albumin, polyethyleneimine) to saturate non-specific binding sites on the filter and plate.

    • Reduce Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding. Aim for a concentration at or below the Kd of the radioligand.

    • Washing Steps: Increase the number and volume of wash steps to more effectively remove unbound radioligand. Ensure the wash buffer is at the optimal pH and ionic strength.

    • Compound-Specific Effects: If your spiro-analog is highly lipophilic, it may exhibit higher non-specific binding. Consider synthesizing analogs with increased polarity.

Problem: Low or No Specific Binding

  • Causality: This can be due to inactive radioligand, degraded receptor preparation, or inappropriate assay conditions.[14]

  • Troubleshooting Steps:

    • Verify Radioligand Integrity: Check the age and storage conditions of your radioligand. Perform a saturation binding experiment to confirm its binding characteristics.

    • Assess Receptor Preparation: Ensure your membrane preparation is fresh and has been stored correctly. Perform a protein concentration assay to confirm the amount of receptor in your assay.

    • Optimize Incubation Time and Temperature: The binding reaction may not be reaching equilibrium. Conduct a time-course experiment to determine the optimal incubation time. Temperature can also affect binding kinetics.[14]

    • Check Buffer Composition: The pH, ionic strength, and presence of divalent cations in the assay buffer can significantly impact ligand binding.

Parameter Recommendation for Optimization
Blocking Agent Test different agents (e.g., BSA, PEI) and concentrations.
Radioligand Concentration Use a concentration at or below the Kd.
Wash Steps Increase the number and volume of washes.
Incubation Time Determine the time to reach equilibrium through a time-course experiment.
Incubation Temperature Test different temperatures (e.g., 4°C, room temperature, 37°C).
Guide 2: Troubleshooting Cell-Based Signaling Assays

Cell-based assays are critical for evaluating the functional selectivity of your compounds in a more biologically relevant context.

Problem: High Background Signal or Low Signal-to-Noise Ratio

  • Causality: This can be caused by cellular autofluorescence, media components, or issues with the reporter system.[15]

  • Troubleshooting Steps:

    • Use Phenol Red-Free Media: Phenol red is a common source of background fluorescence.[15]

    • Optimize Cell Seeding Density: Too many or too few cells can lead to suboptimal signal. Determine the optimal cell density for your specific assay.[15]

    • Select Appropriate Assay Plates: For fluorescence assays, use black-walled plates to minimize crosstalk. For luminescence, white-walled plates are generally preferred.[15]

    • Validate Reporter Gene Expression: If using a reporter gene assay, confirm the expression and responsiveness of the reporter in your cell line.

Problem: Poor Reproducibility

  • Causality: Inconsistent cell culture conditions, passage number, and pipetting errors can all contribute to poor reproducibility.[16]

  • Troubleshooting Steps:

    • Standardize Cell Culture: Maintain a consistent cell culture protocol, including media composition, passage number, and confluency at the time of the assay.

    • Automate Liquid Handling: Where possible, use automated liquid handling systems to minimize pipetting variability.

    • Include Proper Controls: Always include positive and negative controls in your experiments to monitor assay performance.

    • Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and viable before each experiment.

Part 3: Experimental Protocols and Data Visualization

Protocol: In Vitro Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a this compound analog against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution containing EDTA to chelate magnesium and halt the kinase activity.

  • Read Plate: Measure the fluorescence signal on a plate reader to determine the extent of peptide phosphorylation.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation: Kinase Selectivity Profile
Kinase TargetIC50 (nM) for Analog X
Primary Target (e.g., TYK2) 10
Off-Target 1 (e.g., JAK1)250
Off-Target 2 (e.g., JAK2)>10,000
Off-Target 3 (e.g., JAK3)>10,000

This tabular format allows for a clear and concise comparison of the compound's potency against the primary target versus related off-targets.

Visualization: Workflow for Enhancing Selectivity

G cluster_0 Initial Screening cluster_1 Troubleshooting & Optimization cluster_2 Lead Optimization Initial Compound Initial Compound Primary Assay Primary Assay Initial Compound->Primary Assay Potency Selectivity Panel Selectivity Panel Primary Assay->Selectivity Panel Initial Hit SAR Analysis SAR Analysis Selectivity Panel->SAR Analysis Selectivity Data Poor Selectivity Poor Selectivity Selectivity Panel->Poor Selectivity Analog Synthesis Analog Synthesis SAR Analysis->Analog Synthesis Design New Analogs Binding Assays Binding Assays Analog Synthesis->Binding Assays Test Affinity Cell-Based Assays Cell-Based Assays Binding Assays->Cell-Based Assays Functional Activity In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Optimized Lead Poor Selectivity->SAR Analysis Iterate

References

Technical Support Center: Scaling Up Production of 2,7-Diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of 2,7-diazaspiro[4.5]decan-3-one. This guide is designed to provide practical, in-depth assistance for researchers and chemists encountering challenges in the production of this valuable spirocyclic scaffold. As a senior application scientist, my goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize your reaction conditions, and confidently scale your synthesis.

I. Frequently Asked Questions (FAQs)

Here are some of the common questions that arise during the synthesis of this compound and related spiro-lactams.

Q1: What are the most common synthetic routes for preparing this compound?

The synthesis of diazaspiro[4.5]decane scaffolds can be approached through various methods. One common strategy involves a multi-step sequence starting from readily available materials. For instance, a synthesis might begin with 1-benzyl-4-piperidone, which undergoes an asymmetric reaction to introduce a chiral amine, followed by cyclization and deprotection steps to form the core structure. Another approach is the Staudinger [2+2] ketene-imine cycloaddition, which is a key step in creating the β-lactam ring present in similar spirocyclic structures.[1] The choice of route often depends on the desired scale, stereochemistry, and available starting materials.

Q2: I'm observing low yields in my reaction. What are the likely causes?

Low yields in the synthesis of spirocyclic compounds like this compound can stem from several factors. Incomplete reactions are a common culprit; it's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Side reactions, such as the formation of byproducts or polymerization of starting materials, can also significantly reduce the yield. Additionally, the purification process itself can lead to product loss, especially if the compound is highly polar or does not crystallize easily.

Q3: My product is difficult to purify. What are the recommended purification techniques?

The polar and basic nature of diazaspiro compounds can make purification challenging.[2]

  • Column Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often effective for purifying these polar compounds.[2] When using normal phase silica gel chromatography, streaking can be an issue due to the basicity of the amine groups. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide (0.1-1%), to the eluent.[2]

  • Crystallization: If the product is an oil, converting it to a salt (e.g., a hydrochloride salt) can facilitate crystallization and make handling easier.[2]

Q4: How should I store this compound and its intermediates?

Like many amine-containing compounds, this compound and its precursors should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Many of these compounds are hygroscopic, so storage in a desiccator or under an inert atmosphere (like argon or nitrogen) is recommended.[2] For long-term storage, refrigeration may be appropriate depending on the compound's stability.[2]

II. Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the synthesis and scale-up of this compound, along with detailed troubleshooting steps.

Problem 1: Incomplete Reaction or Stalling

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The reaction appears to have stopped progressing.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reagent Stoichiometry One or more reagents may have been consumed before the reaction reached completion.Carefully re-evaluate the stoichiometry of your reaction. For some reactions, a slight excess of one reagent can drive the reaction to completion.
Inadequate Reaction Temperature The activation energy for the reaction may not be met at the current temperature.Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. Be cautious of potential side reactions at higher temperatures.
Catalyst Deactivation If a catalyst is being used, it may have become deactivated over time due to impurities or degradation.Ensure the catalyst is fresh and of high purity. Consider adding a fresh portion of the catalyst to the reaction mixture.
Poor Solubility of Reagents If one of the reagents is not fully dissolved, the reaction will be limited by its dissolution rate.Try a different solvent or a co-solvent system to improve the solubility of all reactants. Gentle heating can also help.
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC or LC-MS shows multiple spots or peaks in addition to the desired product.

  • The isolated product has a low purity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Side Reactions The reaction conditions may be promoting undesired parallel or consecutive reactions.Re-evaluate the reaction temperature and time. Lowering the temperature can sometimes suppress side reactions. Also, consider if the order of reagent addition could be optimized.
Presence of Impurities in Starting Materials Impurities in the starting materials can participate in side reactions, leading to byproducts.Ensure all starting materials are of high purity. If necessary, purify the starting materials before use.
Air or Moisture Sensitivity Some reactions are sensitive to air or moisture, which can lead to the formation of byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Problem 3: Challenges in Product Isolation and Purification

Symptoms:

  • Difficulty in extracting the product from the aqueous phase.

  • The product streaks on the silica gel column.

  • The product is an oil and does not crystallize.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Polarity of the Product The presence of amine and amide functional groups makes the molecule polar and potentially water-soluble.For water-soluble products, consider using a continuous liquid-liquid extractor for efficient extraction.
Interaction with Silica Gel The basic amine groups can interact strongly with the acidic silica gel, causing streaking during column chromatography.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. Alternatively, use a different stationary phase like alumina.[2]
Amorphous Nature of the Product Some compounds naturally exist as oils and are difficult to crystallize.Attempt to form a salt of the product (e.g., hydrochloride or trifluoroacetate salt), which often have higher melting points and are more likely to crystallize.

III. Experimental Protocols

Illustrative Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of a diazaspiro[4.5]decan-3-one core, highlighting key stages where issues may arise.

G cluster_0 Synthesis cluster_1 Purification & Analysis Starting_Material 1. Starting Material (e.g., 1-benzyl-4-piperidone) Reaction_1 2. Key Bond Formation (e.g., Asymmetric addition) Starting_Material->Reaction_1 Reagents, Solvent Cyclization 3. Cyclization to form spirocyclic core Reaction_1->Cyclization Reaction Conditions Deprotection 4. Deprotection to yield final product Cyclization->Deprotection Deprotecting Agent Workup 5. Aqueous Workup & Extraction Deprotection->Workup Purification 6. Chromatography or Crystallization Workup->Purification Analysis 7. Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Boc-Protection of an Amine

Protecting group strategies are crucial in multi-step syntheses. The Boc (tert-butyloxycarbonyl) group is commonly used to protect amines.

Materials:

  • Amine-containing substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) - optional, but can accelerate the reaction.

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add Boc₂O (typically 1.1-1.5 equivalents) to the solution.

  • If using a base, add it to the reaction mixture (typically 1.1-1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude Boc-protected product.

  • Purify the product by column chromatography if necessary.

IV. Safety Precautions

Working with the reagents involved in the synthesis of this compound requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[3]

  • Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors.[3]

  • Handling of Reagents: Be aware of the specific hazards of each reagent. For example, some starting materials and intermediates can be hazardous if inhaled, ingested, or come into contact with skin.[4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

V. References

  • Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 53-56. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for working with triazaspiro[4.5]decane compounds. --INVALID-LINK--

  • Echemi. (n.d.). 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE Safety Data Sheets. --INVALID-LINK--

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. --INVALID-LINK--

  • Mane, R. A., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. --INVALID-LINK--

  • ResearchGate. (2022). Scale-up synthesis and transformations of spirolactam 2 a. --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. --INVALID-LINK--

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 2,7-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The inherent rigidity and three-dimensional nature of spirocycles like 2,7-diazaspiro[4.5]decan-3-one make them attractive moieties in the design of novel therapeutics. However, their synthesis can sometimes yield a mixture of isomers, necessitating a robust analytical workflow to ensure the correct structure is carried forward. This guide focuses on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to provide a self-validating system for structural confirmation.

The Challenge of Isomeric Impurities

A common synthetic route to spiro-γ-lactams involves the rearrangement of a spirocyclic precursor. Depending on the specific reaction conditions and the nature of the starting materials, rearrangements such as the Beckmann or Schmidt reactions can lead to the formation of constitutional isomers. For this compound, the most probable isomeric impurities are 2,8-diazaspiro[4.5]decan-1-one and 1,7-diazaspiro[4.5]decan-2-one. Differentiating these structures is paramount.

graph Logical_Flow { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Target [label="Target: this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; Isomer1 [label="Isomer 1: 2,8-diazaspiro[4.5]decan-1-one", pos="-3,-1!"]; Isomer2 [label="Isomer 2: 1,7-diazaspiro[4.5]decan-2-one", pos="3,-1!"]; Analysis [label="Spectroscopic Analysis\n(NMR, MS, IR)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];

Target -> Analysis; Isomer1 -> Analysis; Isomer2 -> Analysis; }

Figure 1: Comparative analysis workflow for isomeric diazaspiro[4.5]decanones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The chemical environment of each proton and carbon atom is unique to each structure, resulting in distinct chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR chemical shifts for the target compound and its key isomers. These predictions are based on computational models and provide a strong basis for comparison with experimental data.

Proton Position This compound (Predicted) 2,8-diazaspiro[4.5]decan-1-one (Predicted) 1,7-diazaspiro[4.5]decan-2-one (Predicted)
H-1 -3.29 ppm (t)3.25 ppm (t)
H-4 3.20 ppm (s)-3.31 ppm (t)
H-6 2.85 ppm (t)2.89 ppm (t)2.91 ppm (t)
H-8 1.65 ppm (t)1.75 ppm (m)1.70 ppm (m)
H-9 1.65 ppm (t)1.75 ppm (m)1.70 ppm (m)
H-10 2.85 ppm (t)2.89 ppm (t)2.91 ppm (t)
NH (Piperidine) ~2.0-3.0 ppm (br s)~2.0-3.0 ppm (br s)~2.0-3.0 ppm (br s)
NH (Lactam) ~7.0-8.0 ppm (br s)~7.0-8.0 ppm (br s)~7.0-8.0 ppm (br s)

Causality Behind the Differences: The key differentiator in the ¹H NMR will be the signals corresponding to the protons on the pyrrolidinone ring. For the target This compound , the two protons at the C-4 position are adjacent to the carbonyl group and a nitrogen atom, and being chemically equivalent with no adjacent protons, are expected to appear as a singlet around 3.20 ppm. In contrast, for 2,8-diazaspiro[4.5]decan-1-one , the protons at C-1 are adjacent to a nitrogen and a methylene group, leading to a triplet. Similarly, for 1,7-diazaspiro[4.5]decan-2-one , the protons at C-3 and C-4 will show distinct multiplets due to their differing adjacencies.

Predicted ¹³C NMR Data Comparison

The ¹³C NMR spectrum provides a clear fingerprint for each isomer, with the chemical shift of the spiro-carbon and the carbonyl carbon being particularly diagnostic.

Carbon Position This compound (Predicted) 2,8-diazaspiro[4.5]decan-1-one (Predicted) 1,7-diazaspiro[4.5]decan-2-one (Predicted)
C-1 -~45-50 ppm~40-45 ppm
C-3 ~175-180 ppm (C=O)~40-45 ppm~50-55 ppm
C-4 ~45-50 ppm~45-50 ppm~175-180 ppm (C=O)
C-5 (Spiro) ~60-65 ppm~60-65 ppm~60-65 ppm
C-6 ~45-50 ppm~45-50 ppm~45-50 ppm
C-8 ~30-35 ppm~30-35 ppm~30-35 ppm
C-9 ~30-35 ppm~30-35 ppm~30-35 ppm
C-10 ~45-50 ppm~45-50 ppm~45-50 ppm

Causality Behind the Differences: The most significant difference lies in the position of the carbonyl carbon. In This compound , the carbonyl is at C-3. In 2,8-diazaspiro[4.5]decan-1-one , it is at C-1, and in 1,7-diazaspiro[4.5]decan-2-one , it is at C-2. This will result in a distinct chemical shift for the carbonyl carbon in each isomer, typically in the range of 170-180 ppm. The chemical shifts of the carbons in the pyrrolidinone ring will also be uniquely affected by the position of the carbonyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum will be invaluable for confirming long-range correlations, particularly to the spiro and carbonyl carbons.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the synthesized compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrometry Data
Analysis Expected Result for C₈H₁₄N₂O
Molecular Ion (M+) m/z = 154.11
[M+H]⁺ m/z = 155.12
[M+Na]⁺ m/z = 177.10

Fragmentation Analysis: While the molecular ion peak will be the same for all isomers, the fragmentation patterns will differ. The fragmentation of cyclic amines and lactams is often initiated by cleavage alpha to the nitrogen atoms.[1][2] For This compound , characteristic fragmentation would likely involve the loss of CO from the lactam ring and subsequent fragmentation of the piperidine and pyrrolidine rings. The relative abundances of these fragment ions will be unique to each isomer's structure.

graph fragmentation { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

MolIon [label="[C8H14N2O]+•\nm/z = 154"]; Frag1 [label="Loss of CO"]; Frag2 [label="Piperidine Ring\nCleavage"]; Frag3 [label="Pyrrolidinone Ring\nCleavage"]; Result1 [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result2 [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MolIon -> Frag1 -> Result1; MolIon -> Frag2 -> Result2; MolIon -> Frag3 -> Result3; }

Figure 2: General fragmentation pathways for diazaspiro[4.5]decanones in MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to observe the protonated molecule [M+H]⁺. Electron Impact (EI) ionization can also be used to induce fragmentation and observe the molecular ion (M⁺) and characteristic fragment ions.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight. If fragmentation is not readily observed, tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, providing a detailed fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, particularly the lactam carbonyl and N-H bonds.

Characteristic IR Absorptions
Functional Group Expected Absorption Range (cm⁻¹) Significance
N-H Stretch (Amide) 3200-3400 (broad)Confirms the presence of the lactam N-H.
N-H Stretch (Amine) 3300-3500 (medium)Confirms the presence of the piperidine N-H.
C-H Stretch 2850-3000Indicates the presence of sp³ C-H bonds.
C=O Stretch (Lactam) 1670-1700 (strong)Diagnostic for the five-membered γ-lactam ring.

Comparative Insight: While the IR spectra of the isomers will be very similar, subtle differences in the carbonyl stretching frequency may be observable due to the different ring environments. However, IR spectroscopy alone is not sufficient to distinguish between these isomers and should be used in conjunction with NMR and MS.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil), as a KBr pellet (if a solid), or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion: A Self-Validating Approach

By integrating the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a definitive structural confirmation of this compound can be achieved. The unique singlet for the C-4 protons in the ¹H NMR spectrum, combined with the specific chemical shifts of the carbonyl and spiro carbons in the ¹³C NMR, provides the most compelling evidence to differentiate it from its isomers. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the presence of the key functional groups. This multi-faceted analytical strategy ensures the scientific integrity of subsequent research and development efforts.

References

Validating the Biological Activity of 2,7-diazaspiro[4.5]decan-3-one: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the spirocyclic scaffold has emerged as a privileged structure, lauded for its conformational rigidity and three-dimensional character that offers novel interactions with biological targets. Within this class, 2,7-diazaspiro[4.5]decan-3-one and its analogs present a compelling starting point for the development of new therapeutic agents. This guide provides a comprehensive framework for validating the biological activity of this core structure, comparing its potential efficacy across various cell lines, and contextualizing its performance against established and structurally related compounds.

Introduction: The Rationale for Investigating this compound

The diazaspiro[4.5]decane core is a recurring motif in compounds targeting a range of biological processes, from viral replication to kinase signaling cascades.[1] Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have shown potent inhibitory activity against key enzymes in inflammatory and cancer pathways, including RIPK1 kinase, a mediator of necroptosis, and the Janus kinases TYK2/JAK1.[2][3][4] Furthermore, the broader family of spiro compounds has been extensively documented for its anticancer properties, with many acting as inhibitors of the p53-MDM2 protein-protein interaction, a critical node in tumor suppression.[5][6][7][8]

This guide outlines a strategic approach to elucidate the bioactivity of the parent compound, this compound, by proposing a series of robust, validated assays and a diverse panel of cell lines. The experimental design is intended to not only identify the primary mechanism of action but also to provide a comparative analysis that will inform future lead optimization efforts.

Comparative Analysis: Benchmarking Against Structurally Related Compounds

To ascertain the therapeutic potential of this compound, it is crucial to benchmark its activity against compounds with established biological profiles. Based on the literature, we propose the following comparators:

  • Nutlin-3a: A well-characterized MDM2 inhibitor that serves as a positive control for assays investigating the p53-MDM2 axis.

  • A known RIPK1 inhibitor (e.g., GSK'963): To evaluate the potential for necroptosis inhibition.

  • A selective TYK2/JAK1 inhibitor (e.g., Tofacitinib): To probe for activity in inflammatory signaling pathways.[3]

  • Structurally similar diazaspiro[4.5]decanone derivatives: If available, these would provide the most direct structure-activity relationship (SAR) insights.

The following table summarizes the key characteristics of these comparators and the hypothetical profile of our test compound.

CompoundTarget(s)Primary Biological ActivityAnticipated Potency (IC50)
This compound To be determinedHypothesized: Anticancer, Anti-inflammatoryTo be determined
Nutlin-3aMDM2p53 activation, ApoptosisLow µM
GSK'963RIPK1Necroptosis inhibitionLow nM
TofacitinibJAK1/3 > JAK2/TYK2Immunosuppression, Anti-inflammatoryLow nM

Experimental Workflows for Biological Validation

A multi-pronged approach is essential to comprehensively validate the biological activity of this compound. The following experimental workflow is designed to assess its effects on cell viability, apoptosis, and specific signaling pathways.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Target Identification viability Cell Viability Assay (MTT/CellTiter-Glo) ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assays (Annexin V/Caspase-Glo) ic50->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle If cytotoxic kinase_panel Kinase Profiling Panel ic50->kinase_panel If non-cytotoxic or specific phenotype western_blot Western Blotting (p53, MDM2, Caspases) apoptosis->western_blot signaling_pathways cluster_p53 p53 Activation Pathway cluster_necroptosis Necroptosis Pathway p53 p53 apoptosis apoptosis p53->apoptosis Transcription of pro-apoptotic genes mdm2 MDM2 mdm2->p53 Degradation compound 2,7-diazaspiro [4.5]decan-3-one compound->mdm2 Inhibition ripl RIPK1 rip3 RIPK3 ripl->rip3 Phosphorylation mlkl MLKL rip3->mlkl Phosphorylation necroptosis necroptosis mlkl->necroptosis Pore formation compound2 2,7-diazaspiro [4.5]decan-3-one compound2->ripl Inhibition

References

A Comparative Guide to Novel RIPK1 Inhibitors: 2,7-Diazaspiro[4.5]decan-3-one Scaffolds vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of a novel class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors based on the diazaspiro[4.5]decanone scaffold, contextualized against established and clinically relevant inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, necroptosis, and associated pathologies.

Introduction: The Central Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a master regulator at the crossroads of cell survival and programmed cell death.[1][2][3] Upon stimulation by signals such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate divergent downstream pathways. Its scaffolding function can promote cell survival and pro-inflammatory signaling through the activation of NF-κB.[4] Conversely, its kinase activity is a linchpin for inducing two forms of programmed cell death: apoptosis and a highly inflammatory form known as necroptosis.[3][5][6]

Necroptosis is executed by a signaling cascade involving RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[2][7][8] The activation of RIPK1 kinase leads to the formation of a "necrosome" complex, culminating in MLKL-mediated plasma membrane rupture.[9] This lytic cell death releases damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response, implicating RIPK1 kinase activity in the pathophysiology of numerous inflammatory and neurodegenerative diseases, including ulcerative colitis, psoriasis, multiple sclerosis, and Alzheimer's disease.[3][4][5] Consequently, the development of specific RIPK1 kinase inhibitors has become a major therapeutic strategy.[9][10]

This guide will compare a promising novel chemical series, represented by a potent 2,8-diazaspiro[4.5]decan-1-one derivative, with two benchmark inhibitors: Necrostatin-1, the foundational tool compound, and GSK2982772, a clinical-stage candidate.

Signaling Pathway Overview

The diagram below illustrates the pivotal position of RIPK1 in TNFα-induced signaling, determining the switch between survival, apoptosis, and necroptosis.

Figure 1: RIPK1 Signaling in Response to TNFα Stimulation.

Comparative Analysis of RIPK1 Inhibitors

The selection of an appropriate inhibitor is critical for both basic research and therapeutic development. The ideal inhibitor combines high potency with exceptional selectivity to minimize off-target effects and ensure that observed biological outcomes can be confidently attributed to the inhibition of RIPK1 kinase activity.

Data Presentation: Potency and Cellular Activity

The following table summarizes the key performance metrics for our compounds of interest.

InhibitorChemical ClassIC₅₀ (Human RIPK1)EC₅₀ (Cellular Necroptosis)Selectivity ProfileKey Features & LimitationsSource(s)
Compound 41 2,8-Diazaspiro[4.5]decan-1-one92 nMSignificant anti-necroptotic effect in U937 cells (EC₅₀ not specified)Not fully profiled, but represents a novel chemotype.Feature: Potent activity from a novel chemical scaffold identified via virtual screening. Limitation: Full kinase selectivity and pharmacokinetic data are not yet published.[11][12]
GSK2982772 Benzoxazepinone16 nM6.3 nM (U937 cells)Highly selective; >10,000-fold over a panel of 339 kinases.Feature: High potency and selectivity; orally active and has entered clinical trials. Limitation: Significantly less potent against non-primate RIPK1 (e.g., mouse IC₅₀ = 1,300-2,500 nM), limiting its use in some preclinical models.[13][14][15][16]
Necrostatin-1 (Nec-1) Alkaloid Derivative~182 nM (EC₅₀ for RIPK1 inhibition)490 nM (Jurkat cells)Known off-target activity, notably inhibition of Indoleamine 2,3-dioxygenase (IDO).Feature: The first-identified and widely used tool compound for studying necroptosis. Limitation: Moderate potency and significant off-target effects require careful experimental controls.[1][17][18][19]

In-Depth Inhibitor Profiles

Novel Scaffold: 2,8-Diazaspiro[4.5]decan-1-one (Compound 41)

A recent study employing virtual screening and subsequent chemical optimization identified the diazaspiro[4.5]decanone core as a novel and potent scaffold for RIPK1 inhibition.[11][12] The lead compound from this series, designated Compound 41 , demonstrated prominent inhibitory activity against RIPK1 with an IC₅₀ value of 92 nM.[11]

  • Mechanism & Causality: This compound was developed from a hit identified through computational screening, suggesting a structure-based design approach targeting the kinase domain. Its efficacy in cellular necroptosis models confirms its ability to engage the target in a biological context and disrupt the downstream signaling cascade.[11] The novelty of this scaffold is significant, as it provides a new chemical starting point for developing next-generation inhibitors, potentially overcoming limitations of existing chemotypes, such as species-specific potency or off-target liabilities.

The Clinical Candidate: GSK2982772

GSK2982772 is a potent, selective, and orally active ATP-competitive inhibitor of RIPK1 that has advanced into clinical trials for inflammatory diseases like ulcerative colitis, psoriasis, and rheumatoid arthritis.[4][13][20]

  • Mechanism & Causality: It exhibits an IC₅₀ of 16 nM for human RIPK1 and demonstrates exceptional selectivity, with over 10,000-fold greater affinity for RIPK1 compared to a broad panel of over 339 other kinases.[13][15] This high degree of selectivity is paramount for a clinical candidate, as it minimizes the risk of adverse events arising from off-target inhibition. However, a critical consideration for researchers is its significantly lower potency against murine RIPK1 (IC₅₀ > 1.3 µM), which can complicate the interpretation of studies in mouse models of disease.[14][15] Despite this, its efficacy has been demonstrated in a mouse model of TNF-α-induced lethal shock.[15]

The Foundational Tool: Necrostatin-1 (Nec-1)

Necrostatin-1 was the first small molecule identified as a specific inhibitor of necroptosis and was later confirmed to target RIPK1 kinase activity.[1] It functions as an allosteric inhibitor, binding to a pocket between the N- and C-lobes of the kinase domain, thereby locking RIPK1 in an inactive conformation and preventing its autophosphorylation.[1][21]

  • Mechanism & Causality: While instrumental in establishing the therapeutic potential of RIPK1 inhibition, Nec-1 has limitations. Its potency is moderate (EC₅₀ in cells is ~490 nM), and it has a well-documented off-target effect as an inhibitor of the enzyme IDO, which itself has immunomodulatory functions.[17][18] This dual activity necessitates the use of appropriate controls, such as the inactive analog Nec-1s or genetic knockout models, to definitively attribute an observed phenotype to RIPK1 inhibition.

Experimental Protocols & Methodologies

The robust evaluation of RIPK1 inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular models and finally to in vivo systems. The protocols described here represent a self-validating system, where data from each stage informs the next.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo / Cellular cluster_invivo In Vivo A Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC₅₀ B Kinase Selectivity Screen (e.g., KINOMEscan) Profile Off-Targets A->B Validate Potency C Cellular Necroptosis Assay (e.g., CellTiter-Glo) Determine EC₅₀ B->C Confirm Selectivity D Target Engagement Assay (e.g., Western Blot for p-MLKL) Confirm MoA C->D Validate Cellular Activity E Pharmacokinetics (PK) Determine Exposure & Bioavailability D->E Confirm Mechanism F Efficacy Model (e.g., TNF-induced SIRS) Assess Therapeutic Potential E->F Optimize Dosing

Figure 2: General Experimental Workflow for RIPK1 Inhibitor Characterization.
Protocol 1: Biochemical RIPK1 Kinase Activity Assay (ADP-Glo™)

Rationale: This assay directly measures the enzymatic activity of purified RIPK1 and the inhibitor's ability to block it, providing a quantitative IC₅₀ value. The ADP-Glo™ assay quantifies ADP produced during the kinase reaction, which is directly proportional to kinase activity.[22] This method is highly sensitive and applicable to most kinases.[23]

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., 2,7-Diazaspiro[4.5]decan-3-one derivative, GSK2982772, Nec-1) in a 384-well plate. Include DMSO as a negative control.

  • Reaction Mixture: Prepare a master mix containing recombinant human RIPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein) in kinase assay buffer.

  • Enzyme Addition: Add the enzyme/substrate mixture to the wells containing the inhibitors and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for 1 hour.

  • Signal Generation (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • Signal Generation (Step 2): Add Kinase Detection Reagent. This converts the ADP generated by RIPK1 into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes in the dark.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol 2: Cellular Necroptosis Assay (TNFα-induced)

Rationale: This assay validates the inhibitor's potency in a physiological context. Human U937 monocytic cells or mouse L929 fibrosarcoma cells are robust models for inducing necroptosis.[14][15] Cell viability is used as the readout, where an increase in viability indicates successful inhibition of necroptotic cell death.

Methodology:

  • Cell Plating: Seed U937 cells (for human RIPK1) or L929 cells (for mouse RIPK1) in a 96-well plate and allow them to adhere or stabilize.

  • Inhibitor Pre-treatment: Add serial dilutions of the test inhibitors to the cells. Incubate for 1-2 hours.

  • Necroptosis Induction: To induce necroptosis, add a combination of TNFα and a pan-caspase inhibitor (e.g., z-VAD-fmk or QVD-OPh). The caspase inhibitor is crucial because it blocks the alternative apoptotic pathway, forcing the cells toward necroptosis.[14][15]

  • Incubation: Incubate the plates for 12-24 hours.

  • Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels. A higher luminescent signal corresponds to a greater number of viable cells.[14]

  • Analysis: Calculate the percentage of cell death inhibition relative to controls and plot against inhibitor concentration to determine the EC₅₀ value.

Protocol 3: In Vivo Efficacy Model (TNFα-Induced Systemic Inflammatory Response Syndrome - SIRS)

Rationale: This acute, lethal inflammation model provides a robust in vivo test of an inhibitor's efficacy, target engagement, and pharmacokinetic/pharmacodynamic (PK/PD) relationship. Protection from TNFα-induced hypothermia and mortality is a direct measure of the compound's therapeutic potential.[15]

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Compound Administration: Dose the mice orally (p.o.) or intraperitoneally (i.p.) with the test inhibitor (e.g., GSK2982772 at 3, 10, 50 mg/kg) or vehicle control.[13][15]

  • SIRS Induction: After a set pre-treatment time (e.g., 15-30 minutes), administer a lethal dose of mouse TNFα intravenously (i.v.) or intraperitoneally (i.p.).

  • Monitoring: Monitor core body temperature at regular intervals using a rectal probe. A drop in temperature is a key indicator of the inflammatory shock response.

  • Endpoint: Record survival rates over a period of 6-24 hours.

  • Analysis: Compare the temperature curves and survival rates between the vehicle-treated and inhibitor-treated groups to assess the degree of protection.

Conclusion and Future Directions

The comparative analysis reveals a dynamic landscape for RIPK1 inhibitor development.

  • Necrostatin-1 remains a valuable, albeit flawed, tool for initial exploratory studies, with the caveat that its off-target effects must be controlled for.

  • GSK2982772 represents the current clinical benchmark, offering high potency and selectivity for human RIPK1. Its primary limitation for preclinical research is the species-dependent potency, which must be considered in the design of animal studies.

  • The novel 2,8-diazaspiro[4.5]decan-1-one scaffold, exemplified by Compound 41 , is a highly promising development. Its potent, low-nanomolar inhibition of RIPK1 from a completely new chemotype highlights the success of modern structure-based drug discovery methods.[11]

Future work on the diazaspiro[4.5]decanone series should focus on comprehensive selectivity profiling against a broad kinase panel to confirm its specificity. Furthermore, detailed characterization of its pharmacokinetic properties and evaluation of its potency against RIPK1 from different species will be crucial to establish its value as both a preclinical tool and a potential therapeutic lead. This new class of inhibitors could offer advantages in potency, selectivity, or pharmacokinetics, paving the way for next-generation treatments for a wide range of inflammatory diseases.

References

A Comparative Guide to the Efficacy of 2,7-Diazaspiro[4.5]decan-3-one Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.5]decan-3-one scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for orienting pharmacophoric elements in space, making it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide offers a comparative analysis of the efficacy of several this compound derivatives, with a particular focus on their application as kinase inhibitors, a class of therapeutics pivotal to oncology and inflammatory disease research.

We will dissect the structure-activity relationships (SAR) of these compounds, present quantitative efficacy data, and provide detailed, field-proven protocols for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their own discovery programs leveraging this promising scaffold.

The 2,7-Diazaspiro[4.5]decane Core: A Privileged Scaffold for Kinase Inhibition

Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The ATP-binding pocket of kinases presents a challenging target, requiring inhibitors with high affinity and selectivity to avoid off-target effects. The spirocyclic nature of the 2,7-diazaspiro[4.5]decane system offers several advantages:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the target protein, thereby enhancing binding affinity.

  • Three-Dimensional Diversity: Substituents can be projected into distinct vectors of chemical space, allowing for precise interaction with specific sub-pockets within the kinase ATP-binding site.

  • Novel Chemical Space: This scaffold represents a departure from more traditional, planar heterocyclic systems, offering opportunities to secure intellectual property and overcome existing resistance mechanisms.

Our focus will be on derivatives targeting key kinases implicated in disease, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2/Janus Kinase 1 (TYK2/JAK1), which are involved in inflammation and autoimmune disorders.[1][2]

Comparative Efficacy Analysis of Kinase-Targeted Derivatives

Recent research has yielded several potent this compound derivatives. Below, we compare the efficacy of lead compounds against their respective kinase targets, highlighting the subtle structural modifications that drive potency and selectivity.

Table 1: Comparative In Vitro Efficacy of this compound Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cellular ActivitySource
Compound 41 RIPK192Significant anti-necroptotic effect in U937 cells[1]
Compound 48 TYK2 / JAK16 (TYK2), 37 (JAK1)Potent anti-inflammatory efficacy in colitis models[2]

Analysis and Structure-Activity Relationship (SAR) Insights:

  • RIPK1 Inhibition (Compound 41): Structural optimization of an initial hit compound led to the identification of Compound 41, which exhibits potent RIPK1 inhibition with an IC50 of 92 nM.[1] This compound demonstrated a significant protective effect in a cellular model of necroptosis, a form of programmed cell death driven by RIPK1.[1] The development of this series showcases the power of iterative medicinal chemistry in refining the activity of the diazaspiro[4.5]decane core.

  • Dual TYK2/JAK1 Inhibition (Compound 48): In a separate study, the scaffold was adapted to target the Janus kinase family. Compound 48 emerged as a potent dual inhibitor of TYK2 and JAK1, with IC50 values of 6 nM and 37 nM, respectively.[2] Crucially, it displayed over 23-fold selectivity against the related kinase JAK2, a critical feature for avoiding potential hematological side effects.[2] This selectivity is attributed to the specific interactions of the spirocyclic core and its substituents within the ATP-binding sites of TYK2 and JAK1. In vivo, Compound 48 showed superior anti-inflammatory effects compared to the established drug tofacitinib in a mouse model of colitis.[2]

The success of these distinct derivatives underscores the versatility of the this compound scaffold. By modifying substitution patterns at the nitrogen and carbon centers, it is possible to tune the potency and selectivity profile for a wide range of kinase targets.

Experimental Protocols for Efficacy Determination

To ensure scientific rigor and reproducibility, the evaluation of novel kinase inhibitors must follow a logical and well-controlled workflow. Here, we provide detailed protocols for a standard screening cascade, from initial biochemical assays to cellular and in vivo validation.

The following diagram illustrates a typical workflow for assessing the efficacy of novel this compound derivatives. This tiered approach allows for the efficient screening of compounds and ensures that only the most promising candidates advance to more complex and resource-intensive models.

Caption: Standard kinase inhibitor screening cascade.

This protocol describes a general method for determining the IC50 value of a test compound against a purified kinase.[3][4][5][6][7]

  • Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in the phosphorylated product. Non-radioactive, fluorescence-based methods are common for high-throughput screening.[7]

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

    • ATP solution

    • Test compound (e.g., this compound derivative) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well white microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibition" control.

    • Prepare a master mix containing the kinase and substrate in kinase buffer. Add 5 µL to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP (or generated ADP) by adding the detection reagent according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

    • Calculate percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

  • Causality and Trustworthiness: The use of a purified enzyme directly assesses the compound's ability to inhibit the target, independent of cellular factors. Including a known inhibitor as a positive control validates assay performance. The dose-response curve is critical for confirming a specific inhibitory effect rather than non-specific interference.

This protocol assesses the cytotoxic or anti-proliferative effect of a compound on a cancer cell line.[8][9][10]

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Cancer cell line (e.g., U937 for RIPK1 studies)

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8][10]

    • 96-well clear tissue culture plates

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[8]

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for a desired period (e.g., 72 hours).[8]

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

    • Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

  • Causality and Trustworthiness: This assay provides a functional readout of the compound's effect on cell health. It is a robust and widely accepted method for assessing cytotoxicity. It is essential to ensure that the compound does not directly react with MTT; a cell-free control can verify this.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead compound in an animal model.[11][12][13]

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.

  • Materials:

    • Immunocompromised mice (e.g., NSG or nude mice).

    • Cancer cell line

    • Matrigel® or similar basement membrane matrix (optional, can improve tumor take-rate).[11][13]

    • Test compound formulated in an appropriate vehicle

    • Anesthetic (e.g., isoflurane).[11]

    • Digital calipers

  • Procedure:

    • Harvest cancer cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel®, at a concentration of ~1-5 x 10⁷ cells/mL.[11][12]

    • Anesthetize the mice and subcutaneously inject ~100 µL of the cell suspension into the flank of each mouse.[11]

    • Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 70-150 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the test compound and vehicle according to the planned dosing schedule (e.g., daily oral gavage).

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Causality and Trustworthiness: This model provides the most comprehensive assessment of a compound's therapeutic potential, integrating its pharmacokinetic and pharmacodynamic properties. The inclusion of a vehicle control group is non-negotiable to ensure that any observed anti-tumor effect is due to the compound itself. Animal welfare must be monitored throughout the study.

Conclusion and Future Outlook

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The examples of RIPK1 and TYK2/JAK1 inhibitors demonstrate its versatility and potential for generating clinical candidates. The rigid, three-dimensional nature of the core allows for the precise placement of substituents to achieve desired interactions within the target's active site, leading to high potency and selectivity.

Future work in this area will likely focus on expanding the range of kinase targets, exploring different substitution patterns to fine-tune properties such as metabolic stability and oral bioavailability, and applying this scaffold to other target classes beyond kinases. The robust experimental workflows detailed in this guide provide a solid foundation for researchers to confidently evaluate the efficacy of their own novel this compound derivatives and contribute to the advancement of this exciting area of drug discovery.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Spirocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction, protein kinases stand as central architects, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: designing inhibitors that are not only potent but also exquisitely selective. Off-target effects, stemming from unintended kinase interactions, can lead to toxicity and diminish therapeutic efficacy. This guide provides an in-depth analysis of the cross-reactivity profile of a novel spirocyclic kinase inhibitor, offering a framework for researchers and drug development professionals to evaluate kinase inhibitor selectivity.

While the specific 2,7-diazaspiro[4.5]decan-3-one core represents an intriguing chemical scaffold, publicly available, detailed kinase profiling data for inhibitors built from this exact template is limited. To provide a data-rich and practical comparison, this guide will focus on a closely related and well-characterized analogue: Compound 16 , a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) featuring a spiro[indoline-3,4'-piperidine] core.[1] Developed by Peng et al. (2024), this compound serves as an excellent case study for understanding the selectivity of modern spirocyclic inhibitors.

The Target: HPK1, A Key Immune Checkpoint

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates the adaptor protein SLP-76.[3] This phosphorylation event leads to the recruitment of the 14-3-3 protein, ultimately causing the ubiquitination and degradation of SLP-76, thereby dampening the T-cell response.[3] By inhibiting HPK1, the aim is to remove this intrinsic brake on T-cell activation, unleashing a more robust and durable anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Regulation cluster_SLP76 Downstream Signaling TCR TCR Engagement LAT LAT Signalosome TCR->LAT recruits HPK1_inactive HPK1 (Inactive) LAT->HPK1_inactive activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 p-SLP-76 SLP76->pSLP76 T_Cell_Activation T-Cell Activation (IL-2 Production) SLP76->T_Cell_Activation promotes Degradation Proteasomal Degradation pSLP76->Degradation leads to Degradation->T_Cell_Activation inhibits Compound16 Compound 16 (HPK1 Inhibitor) Compound16->HPK1_active inhibits Kinase_Profiling_Workflow Start Start: Potent Inhibitor Identified Primary_Assay Step 1: Primary Target Assay (e.g., HPK1 ADP-Glo) Determine accurate IC50 Start->Primary_Assay Kinome_Screen Step 2: Broad Kinase Panel Screen (e.g., KINOMEscan) Test at single high concentration (1 µM) Primary_Assay->Kinome_Screen Data_Analysis Step 3: Analyze Results Identify off-target 'hits' (% Inhibition > 50%) Kinome_Screen->Data_Analysis Dose_Response Step 4: Secondary Assays Generate IC50 curves for 'hits' Data_Analysis->Dose_Response Hits Found No_Hits No Significant Hits Data_Analysis->No_Hits No Hits Selectivity_Profile End: Generate Selectivity Profile Compare IC50 values Dose_Response->Selectivity_Profile No_Hits->Selectivity_Profile

References

A Comparative Benchmarking Guide to Muscarinic Agonists: Evaluating 2,7-diazaspiro[4.5]decan-3-one Against Established Clinical and Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine.[1] These receptors are integral to a vast array of physiological processes, including cognitive function, glandular secretion, and smooth muscle contraction.[1] Consequently, they represent critical therapeutic targets for a range of disorders, from Alzheimer's disease and schizophrenia to Sjögren's syndrome.[2][3][4]

The development of subtype-selective muscarinic agonists has been a long-standing goal in pharmacology. While classical agonists like pilocarpine have therapeutic value, their utility is often limited by a lack of receptor selectivity, leading to a broad side-effect profile.[5] More recent agents, such as cevimeline and xanomeline, offer improved selectivity and have demonstrated clinical or preclinical efficacy.[2][3][4][6][7][8]

This guide introduces a hypothetical novel compound, 2,7-diazaspiro[4.5]decan-3-one, as a candidate muscarinic agonist. While specific data for this exact compound is not publicly available, its spirocyclic core is found in other known muscarinic modulators.[9][10][11][12] We will therefore use this compound as a framework to present a comprehensive, technically detailed guide on how a novel chemical entity is benchmarked against established muscarinic agonists. The methodologies and comparative data presented herein are grounded in established pharmacological principles and serve as a robust template for the evaluation of new chemical entities targeting the muscarinic system.

Comparative Compounds

For the purpose of this benchmarking guide, we will compare our hypothetical compound, This compound (hereinafter referred to as "Compound X") , against three well-characterized muscarinic agonists:

  • Pilocarpine: A naturally occurring, non-selective muscarinic agonist used in the treatment of glaucoma and xerostomia.[5] It is often considered a partial or full agonist depending on the receptor subtype and tissue.[5]

  • Cevimeline: An M1 and M3 selective agonist, approved for the treatment of dry mouth in patients with Sjögren's syndrome.[2][6][13][14]

  • Xanomeline: An M1 and M4 preferring agonist that has shown promise in the treatment of schizophrenia and Alzheimer's disease.[3][4][7][8][15]

Experimental Design: A Multi-tiered Approach to Characterization

A thorough evaluation of a novel muscarinic agonist requires a multi-pronged approach, moving from initial binding characteristics to functional cellular responses. Our experimental workflow is designed to assess three key parameters: binding affinity, functional potency and efficacy, and subtype selectivity.

Workflow for Muscarinic Agonist Characterization

Caption: A multi-tiered workflow for characterizing novel muscarinic agonists.

Tier 1: Determining Binding Affinity via Radioligand Binding Assays

The initial step in characterizing any new ligand is to determine its affinity for the target receptors. Radioligand competition binding assays are the gold standard for this purpose.[16][17][18]

Scientific Rationale

This assay measures the ability of an unlabeled compound (our "Compound X" and comparators) to displace a radiolabeled ligand with known affinity from the receptor. The resulting data allows for the calculation of the inhibitory constant (Ki), which is an intrinsic measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity. We will utilize membranes from cells stably expressing each of the five human muscarinic receptor subtypes (M1-M5) to build a complete affinity profile.

Experimental Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.

  • Assay Buffer: A standard binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is prepared.

  • Reaction Mixture: In a 96-well plate, the following are combined:

    • Cell membranes (20-50 µg protein).

    • A fixed concentration of the radioligand [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

    • Increasing concentrations of the unlabeled test compound (Compound X, pilocarpine, cevimeline, or xanomeline).

  • Incubation: The plates are incubated at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Termination & Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The filters are washed, and the amount of radioactivity trapped on them is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-NMS). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration and Kd is the dissociation constant of the radioligand.[19]

Hypothetical Data Summary: Binding Affinity (Ki, nM)
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Compound X 152504518060
Pilocarpine 794>1000~500>1000~800
Cevimeline 23104048131063
Xanomeline 543426910114

Note: Data for pilocarpine, cevimeline, and xanomeline are representative values compiled from literature and databases.[2][20]

Tier 2: Assessing Functional Potency and Efficacy

High affinity does not always translate to functional activity. Therefore, the next crucial step is to determine whether a compound acts as an agonist (activates the receptor) and to quantify its potency (EC50) and efficacy (Emax).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors signal through distinct G protein pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][21][22] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[22]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway M1_receptor Agonist (e.g., Compound X) M1/M3/M5 Receptor Gq Gq/11 M1_receptor:port->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3_DAG IP3 DAG PLC->IP3_DAG cleaves PIP2 into Ca_PKC Ca²⁺ Mobilization PKC Activation IP3_DAG:n->Ca_PKC:n leads to M2_receptor Agonist (e.g., Compound X) M2/M4 Receptor Gi Gi/o M2_receptor:port->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical signaling pathways for muscarinic receptor subtypes.

A. GTPγS Binding Assay for All Subtypes

Scientific Rationale: This functional assay measures the first step in G protein activation: the exchange of GDP for GTP on the Gα subunit.[23][24][25][26] By using a non-hydrolyzable GTP analog, [35S]GTPγS, we can quantify the extent of G protein activation upon agonist binding.[24] This assay is universally applicable to all GPCRs, regardless of the downstream signaling pathway, making it ideal for assessing activity across all five muscarinic subtypes.[23]

Experimental Protocol:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing individual M1-M5 receptors are used.

  • Reaction Mixture: Membranes are incubated in an assay buffer containing GDP, the test compound at various concentrations, and [35S]GTPγS.

  • Incubation: The mixture is incubated at 30°C for 60 minutes.

  • Termination & Measurement: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins (and thus trapped on the filter) is measured by scintillation counting.

  • Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration. A sigmoidal curve fit is used to determine the EC50 (potency) and the Emax (efficacy, relative to a full agonist like acetylcholine).

B. Intracellular Calcium Mobilization Assay for M1, M3, M5

Scientific Rationale: For the Gq-coupled receptors (M1, M3, M5), a more direct measure of downstream signaling is the mobilization of intracellular calcium.[21][27][28] This is a robust and widely used assay for characterizing agonists at these subtypes.[27][29]

Experimental Protocol:

  • Cell Culture: Whole cells expressing M1, M3, or M5 receptors are plated in 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument), and the test compound is added at various concentrations.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to determine the EC50 and Emax values.

Hypothetical Data Summary: Functional Potency (EC50, nM) and Efficacy (% Emax)
CompoundM1 EC50 (nM)M1 Emax (%)M3 EC50 (nM)M3 Emax (%)M4 EC50 (nM)M4 Emax (%)
Compound X 2595808855060
Pilocarpine 12007080085>1000020
Cevimeline 2310048100>10000<10
Xanomeline 1085800402090

Note: Emax is relative to acetylcholine (100%). Data for comparators are representative values from the literature.[2][30]

Interpretation and Analysis

  • Affinity Profile: Compound X displays high affinity for M1, M3, and M5 receptors, with significantly lower affinity for M2 and M4 subtypes. Its affinity for M1 (Ki=15 nM) is comparable to the highly selective agonist cevimeline (Ki=23 nM).

  • Functional Profile: The functional data corroborates the binding data. Compound X is a potent, high-efficacy agonist at M1 and M3 receptors. It demonstrates partial agonist activity at the M4 receptor, but with much lower potency.

  • Selectivity: Compound X shows a clear preference for the Gq-coupled M1/M3/M5 receptors over the Gi-coupled M2/M4 receptors. For example, the functional selectivity for M1 over M4 (EC50 M4 / EC50 M1) is 22-fold (550 nM / 25 nM).

Comparative Analysis:

  • vs. Pilocarpine: Compound X is significantly more potent and selective than the non-selective agonist pilocarpine.

  • vs. Cevimeline: Compound X has a similar M1/M3 agonist profile to cevimeline, suggesting it could be a candidate for conditions like Sjögren's syndrome.

  • vs. Xanomeline: Unlike the M1/M4-preferring xanomeline, Compound X is M1/M3-preferring. This highlights how subtle structural changes in the spirocyclic scaffold can dramatically alter subtype selectivity and potential therapeutic applications.

Conclusion

This guide has outlined a systematic, industry-standard approach to the preclinical benchmarking of a novel muscarinic agonist, using the hypothetical this compound (Compound X) as a case study. Through a tiered experimental workflow encompassing binding affinity and functional potency assays, we have demonstrated how to build a comprehensive pharmacological profile for a new chemical entity.

The hypothetical data for Compound X characterize it as a potent and selective M1/M3 receptor agonist with partial activity at other subtypes. This profile suggests it could warrant further investigation as a potential therapeutic agent for disorders where M1 and M3 receptor activation is desirable, such as cognitive deficits or xerostomia. The presented protocols and data frameworks provide a robust template for researchers in the field to rigorously evaluate their own novel compounds and make data-driven decisions in the drug discovery process.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Diazaspiro[4.5]decan-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond flat, two-dimensional structures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as a "privileged" structural motif. Their inherent three-dimensionality provides a rigid and defined orientation for substituents, enabling precise interactions with biological targets and often leading to enhanced drug-like properties.

This guide delves into the structure-activity relationships (SAR) of the 2,8-diazaspiro[4.5]decan-1-one scaffold, a specific isomer within the broader diazaspiro[4.5]decan-one class. While direct SAR studies on the 2,7-diazaspiro[4.5]decan-3-one isomer are less prevalent in publicly accessible literature, the principles derived from the extensive investigation of the 2,8-diazaspiro[4.5]decan-1-one core are highly instructive and transferable. We will objectively compare the performance of various analogs against two distinct and therapeutically relevant kinase targets—Janus Kinase (JAK) and Receptor-Interacting Protein Kinase 1 (RIPK1)—providing the supporting experimental data and the rationale behind molecular design.

Part 1: Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical intracellular enzymes that transmit signals from cytokine receptors to the nucleus via the STAT pathway.[1][2] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory disorders. The therapeutic challenge lies in achieving selectivity. While broad JAK inhibition is effective, it can lead to side effects, such as anemia and neutropenia, often associated with the inhibition of JAK2.[3] Therefore, the development of inhibitors that selectively target specific JAK pairs, like TYK2/JAK1, is a key objective for creating safer immunomodulatory drugs.[4][5]

A recent study successfully identified potent and selective dual TYK2/JAK1 inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold for the potential treatment of inflammatory bowel disease.[4][5]

Comparative SAR of TYK2/JAK1 Inhibitor Analogs

Systematic exploration of the 2,8-diazaspiro[4.5]decan-1-one scaffold revealed critical insights into achieving both high potency and selectivity. The SAR investigation focused on modifying the N-2 position of the pyrrolidinone ring and the substituent on the pyrimidine core.

CompoundR Group (at N-2)TYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)
14l (Parent) -CH₃15108100~6.7x
43 -H13101107~8.2x
44 -CH₂CH₃1196121~11x
47 -CH₂CH₂OH958158~17.6x
48 -CH₂CH₂OCH₃ 6 37 >140 >23.3x

Data synthesized from the Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172.[4]

Expertise & Causality:

  • N-2 Position is Key for Selectivity: The initial observation was that moving from a simple methyl group (14l) to larger or more polar groups at the N-2 position of the pyrrolidinone ring consistently improved selectivity against JAK2. The rationale for this exploration is that the N-2 vector points towards a solvent-exposed region in the kinase binding pocket, offering an opportunity to introduce modifications that could differentially interact with subtle structural variances between JAK isozymes.

  • Polarity and Potency Enhancement: Introducing a hydroxyl group (compound 47 ) enhanced potency for both TYK2 and JAK1 while simultaneously increasing selectivity over JAK2. This suggests the formation of a favorable hydrogen bond interaction within the target enzymes' active sites.

  • The Methoxyethyl "Sweet Spot": Capping the hydroxyl group with a methyl ether (compound 48 ) provided the optimal balance. This modification likely retained the beneficial polar interaction while improving cell permeability and metabolic stability. The resulting compound, 48 , demonstrated excellent potency (TYK2 IC₅₀ = 6 nM) and a superior selectivity profile of over 23-fold for TYK2 versus JAK2.[4] This highlights a successful strategy of fine-tuning polarity and sterics to achieve a desired therapeutic profile.

Visualizing the TYK2/JAK1 Signaling Pathway

Cytokine binding to its receptor brings together receptor-associated JAKs, which then phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

TYK2_JAK1_Pathway cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor binds jak_dimer TYK2 + JAK1 receptor->jak_dimer activates stat STAT jak_dimer->stat phosphorylates (p) p_stat pSTAT Dimer stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene Gene Transcription (Inflammation) nucleus->gene initiates inhibitor Compound 48 (2,8-Diazaspiro Analog) inhibitor->jak_dimer INHIBITS

Caption: The JAK-STAT signaling cascade initiated by cytokines.

Part 2: RIPK1 Inhibitors for Necroptosis-Driven Diseases

Necroptosis is a form of programmed, inflammatory cell death regulated by a core signaling cascade involving RIPK1, RIPK3, and MLKL.[6][7][8] Unlike apoptosis, necroptosis results in cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response. Inhibition of the kinase activity of RIPK1 is a promising therapeutic strategy for a host of diseases where necroptosis is a key driver, including neurodegenerative and inflammatory conditions.[6][9][10]

A virtual screening campaign followed by chemical optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 kinase.[10][11]

Comparative SAR of RIPK1 Inhibitor Analogs

The optimization strategy began with a hit compound and explored modifications on the N-8 benzoyl group and the N-2 substituent of the pyrrolidinone ring.

CompoundR¹ Group (at N-8)R² Group (at N-2)RIPK1 IC₅₀ (nM)
8 (Hit) BenzoylBenzyl12,500
20 4-FluorobenzoylBenzyl1,810
28 4-Fluorobenzoyl4-Fluorobenzyl430
34 4-Fluorobenzoyl3,4-Difluorobenzyl150
41 4-Fluorobenzoyl Thiophen-2-ylmethyl 92

Data synthesized from Bioorganic & Medicinal Chemistry, 2022, 59, 116686.[10]

Expertise & Causality:

  • N-8 Benzoyl Moiety: Initial modifications focused on the N-8 benzoyl ring. Introducing an electron-withdrawing fluorine atom at the 4-position (compound 20 ) dramatically increased potency by over 6-fold. This suggests that the electronic properties of this ring are crucial and that a polarized C-F bond may engage in a favorable interaction (e.g., with the hinge region of the kinase) or modulate the conformation of the inhibitor.

  • Synergistic Effects at N-2: With the optimal 4-fluorobenzoyl group at N-8 established, attention turned to the N-2 benzyl group. Adding fluorine substituents to this ring (compounds 28 and 34 ) led to further significant gains in potency. This cumulative effect indicates that both ends of the molecule are critical for high-affinity binding, likely occupying distinct pockets within the ATP-binding site of RIPK1.

  • Bioisosteric Replacement for Optimal Fit: The breakthrough came from replacing the fluorinated benzyl ring at N-2 with a thiophen-2-ylmethyl group (compound 41 ).[10] This bioisosteric replacement, which substitutes a benzene ring with a thiophene ring, resulted in the most potent compound in the series (IC₅₀ = 92 nM). Thiophene can act as a hydrogen bond acceptor and has a different size and electronic distribution compared to a phenyl ring. This success implies that the sulfur atom and the overall geometry of the thiophene ring achieve a more optimal fit and/or form a key interaction within the hydrophobic pocket of the RIPK1 active site.

Visualizing the RIPK1-Mediated Necroptosis Pathway

In response to stimuli like TNFα, and in the absence of caspase-8 activity, RIPK1 is activated. It then recruits and phosphorylates RIPK3, which in turn phosphorylates MLKL, the ultimate executioner of necroptosis.[6][12]

RIPK1_Pathway tnf TNFα tnfr1 TNFR1 tnf->tnfr1 binds ripk1 RIPK1 tnfr1->ripk1 activates ripk3 RIPK3 ripk1->ripk3 phosphorylates (p) mlkl MLKL ripk3->mlkl phosphorylates (p) p_mlkl pMLKL (Oligomer) mlkl->p_mlkl oligomerizes & translocates lysis Membrane Disruption (Necroptosis) p_mlkl->lysis inhibitor Compound 41 (2,8-Diazaspiro Analog) inhibitor->ripk1 INHIBITS (Kinase Activity)

Caption: The core signaling cascade of RIPK1-mediated necroptosis.

Part 3: Experimental Protocols

A trustworthy SAR campaign relies on robust and reproducible experimental methods. The protocols described below are representative of the workflows used to synthesize and evaluate diazaspiro[4.5]decan-one analogs.

General Synthesis of the 2,8-Diazaspiro[4.5]decan-1-one Scaffold

This protocol outlines a scalable, multi-step synthesis to generate the core scaffold, which can then be diversified.[13]

Workflow Visualization:

Synthesis_Workflow start N-Boc-4-piperidone step1 Strecker Reaction (KCN, NH4Cl) start->step1 intermediate1 α-aminonitrile step1->intermediate1 step2 Michael Addition (Ethyl Acrylate) intermediate1->step2 intermediate2 Diester Intermediate step2->intermediate2 step3 Dieckmann Cyclization (NaOEt) intermediate2->step3 intermediate3 β-keto ester step3->intermediate3 step4 Decarboxylation & Boc Deprotection (HCl) intermediate3->step4 step5 Hydrogenation (Ra-Ni) step4->step5 product 2,8-Diazaspiro[4.5]decan-1-one step5->product

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Protocol:

  • Step 1: Synthesis of α-aminonitrile: To a solution of N-Boc-4-piperidone in aqueous ammonia, add potassium cyanide and ammonium chloride. Stir at room temperature for 24-48 hours. The reaction progress is monitored by TLC. After completion, extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.

    • Causality: This is a classic Strecker synthesis, which efficiently creates the α-aminonitrile intermediate necessary for the subsequent addition reaction.

  • Step 2: Michael Addition: Dissolve the α-aminonitrile from Step 1 in a suitable solvent like ethanol. Add ethyl acrylate and a catalytic amount of a base (e.g., sodium ethoxide). Reflux the mixture for 12-24 hours.

    • Causality: The Michael addition forms a new carbon-carbon bond, elongating the chain to build the second ring of the spirocyclic system.

  • Step 3: Dieckmann Cyclization: Add the diester intermediate from Step 2 to a solution of sodium ethoxide in toluene. Heat the mixture to reflux for 4-6 hours to induce intramolecular cyclization.

    • Causality: This base-catalyzed intramolecular condensation is a powerful ring-forming reaction that creates the pyrrolidinone ring, establishing the core spirocyclic structure.

  • Step 4 & 5: Deprotection and Reduction: Treat the resulting β-keto ester with aqueous hydrochloric acid and heat to facilitate both decarboxylation and removal of the Boc protecting group. The resulting intermediate is then subjected to hydrogenation using Raney Nickel as a catalyst under a hydrogen atmosphere.

    • Causality: The acidic workup is a standard deprotection/decarboxylation step. The final hydrogenation reduces the remaining double bond, yielding the saturated 2,8-diazaspiro[4.5]decan-1-one scaffold, ready for further derivatization at the N-2 and N-8 positions.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This is a self-validating protocol to determine the IC₅₀ value of a test compound against a target kinase (e.g., TYK2, RIPK1).

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing HEPES, MgCl₂, EGTA, and DTT at optimal pH (typically 7.5).

    • Enzyme Dilution: Dilute the recombinant human kinase (e.g., TYK2) to the desired working concentration (e.g., 2x final concentration) in kinase buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for the kinase and ATP at its Kₘ concentration in kinase buffer.

    • Test Compound Dilution: Perform a serial dilution of the test compounds (e.g., Compound 41 or 48) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the diluted kinase solution to all wells. Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence signal on a plate reader.

  • Data Analysis (Self-Validation):

    • Controls: Include "no enzyme" wells (background) and "DMSO only" wells (100% activity).

    • Calculation: Normalize the data by subtracting the background and setting the DMSO control as 100% activity.

    • IC₅₀ Determination: Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value. The Z'-factor for the assay should be > 0.5 to ensure robustness.

References

A Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel 2,7-Diazaspiro[4.5]decan-3-one Derivatives Targeting the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2,7-diazaspiro[4.5]decan-3-one scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide focuses on a hypothetical lead compound, DSP-301 , a derivative from this class identified as a potent antagonist of the Dopamine D2 Receptor (D2R), a key target in antipsychotic drug development. The primary challenge in CNS drug discovery is translating potent in vitro activity into predictable in vivo efficacy. This document provides a comprehensive framework for establishing a robust In Vitro to In Vivo Correlation (IVIVC), a critical tool for streamlining development, reducing reliance on extensive animal studies, and improving the clinical predictability of novel drug candidates.[1][2][3] We will compare DSP-301 with a structural analog, DSP-302 , and a standard-of-care antipsychotic, Haloperidol , to contextualize its performance and highlight the causal relationships behind key experimental choices.

Introduction: The Spirocyclic Scaffold and the IVIVC Imperative

Spirocyclic systems are conformationally restricted, three-dimensional structures that offer a unique way to explore chemical space beyond traditional "flat" aromatic compounds.[4] This rigidity can enhance binding affinity, improve selectivity, and confer favorable pharmacokinetic properties such as metabolic stability.[4] The this compound core, in particular, contains key pharmacophoric elements—specifically, basic nitrogen atoms—that are common in CNS-active agents, including ligands for G-Protein Coupled Receptors (GPCRs) like the D2R.[5][6]

Our lead compound, DSP-301, was designed to interact with the D2R, a primary target for treating psychosis. While high in vitro potency is a prerequisite for a drug candidate, it is a poor standalone predictor of clinical success. An In Vitro to In Vivo Correlation (IVIVC) provides a predictive mathematical model that connects an in vitro property (such as receptor binding affinity or cellular potency) with an in vivo response (plasma concentration or pharmacological effect).[1][7] Establishing a strong IVIVC is paramount; it allows for the optimization of formulations, provides a surrogate for certain bioequivalence studies, and ultimately de-risks the transition from preclinical to clinical development.[2][8][9]

This guide will detail the necessary in vitro and in vivo studies, the construction of the correlative model, and a comparative analysis to evaluate the potential of the DSP-301 scaffold.

Part 1: In Vitro Characterization: Quantifying Target Engagement and Potency

The first step in building an IVIVC is to accurately measure the drug's interaction with its molecular target. For a D2R antagonist, this involves two key measurements: binding affinity (how tightly the drug binds to the receptor) and functional potency (how effectively it blocks receptor signaling).

Key In Vitro Assays
  • Radioligand Binding Assay: This assay directly measures the affinity of DSP-301 for the D2 receptor. It determines the inhibition constant (Kᵢ) by measuring how effectively our compound displaces a known radio-labeled ligand (e.g., [³H]-Spiperone) from the receptor. A lower Kᵢ value indicates higher binding affinity.

  • cAMP Functional Assay: The D2R is a Gαi-coupled receptor; its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[10] As an antagonist, DSP-301 will block this effect. This assay measures the potency (IC₅₀) of DSP-301 by quantifying its ability to reverse the agonist-induced suppression of cAMP. This is a crucial functional readout that is more physiologically relevant than binding alone.

Comparative In Vitro Performance

The table below summarizes the hypothetical in vitro data for our lead compound, a close analog, and the benchmark.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
DSP-301 Dopamine D2RBinding ([³H]-Spiperone)1.2-
Dopamine D2RFunctional (cAMP)-5.8
DSP-302 Dopamine D2RBinding ([³H]-Spiperone)1.5-
Dopamine D2RFunctional (cAMP)-35.4
Haloperidol Dopamine D2RBinding ([³H]-Spiperone)1.0-
Dopamine D2RFunctional (cAMP)-4.5

Insight: DSP-301 demonstrates high affinity and functional potency, comparable to the established drug Haloperidol. The analog, DSP-302, has similar binding affinity but is significantly weaker in the functional assay. This discrepancy is a critical point of investigation for IVIVC; it may suggest issues like partial agonism, poor cell permeability in the assay, or biased signaling, all ofwhich would complicate the translation to in vivo models.[11]

Detailed Protocol: D2R Antagonist cAMP Assay

This protocol describes a robust method for determining the functional potency (IC₅₀) of test compounds.

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human Dopamine D2 receptor (hD2R). Culture cells to ~80-90% confluency in appropriate media.

  • Cell Plating: Harvest cells and seed them into 384-well assay plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of test compounds (DSP-301, DSP-302, Haloperidol) in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. The final concentration range should adequately cover the expected IC₅₀ (e.g., 0.1 nM to 10 µM).

  • Antagonist Incubation: Add the diluted antagonists to the cell plates and incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the D2 receptors.

  • Agonist Stimulation: Add a D2R agonist (e.g., Quinpirole) at a concentration that produces ~80% of the maximal response (the EC₈₀). This stimulates the Gαi pathway, causing a drop in cAMP levels.

  • Lysis and Detection: After a 30-minute incubation with the agonist, lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Self-Validation & Causality: Using a stable, well-characterized cell line ensures reproducibility. The inclusion of a known agonist and antagonist (Quinpirole, Haloperidol) in every plate serves as a positive and negative control, validating assay performance. Measuring cAMP provides a direct functional readout of the Gαi signaling pathway, which is the canonical mechanism of D2R action.[12][13]

Part 2: In Vivo Evaluation: Assessing Pharmacokinetics and Efficacy

With robust in vitro data, the next step is to evaluate the compounds in a living system. This requires understanding both the drug's disposition in the body (pharmacokinetics, PK) and its effect on a disease-relevant phenotype (pharmacodynamics, PD).

Key In Vivo Studies
  • Rodent Pharmacokinetic (PK) Study: This study determines how the drug is absorbed, distributed, metabolized, and excreted (ADME). Rats are administered a single dose of the compound (intravenously and orally), and blood samples are taken over time to measure drug concentration. Key parameters include maximum concentration (Cₘₐₓ), area under the curve (AUC), and oral bioavailability (%F). Crucially for CNS drugs, brain tissue is also collected to determine the brain-to-plasma ratio, a measure of blood-brain barrier penetration.

  • Mouse Catalepsy Model (Efficacy/Side Effect): D2R antagonists can induce catalepsy (a state of immobility) in rodents, which is a classic preclinical model predictive of extrapyramidal side effects (motor disturbances) in humans. The dose required to produce catalepsy in 50% of animals (ED₅₀) is determined. While historically used as an efficacy screen, it is now more often considered a measure of on-target adverse effect liability.

Comparative In Vivo Performance

The table below presents hypothetical in vivo data from studies in rodents.

CompoundPK ParameterValue (Rat)Efficacy/PD ModelED₅₀ (mg/kg, Mouse)
DSP-301 Oral Bioavailability (%F)45%Catalepsy0.5
Brain/Plasma Ratio2.5
DSP-302 Oral Bioavailability (%F)5%Catalepsy15.0
Brain/Plasma Ratio0.1
Haloperidol Oral Bioavailability (%F)60%Catalepsy0.8
Brain/Plasma Ratio4.0

Insight: DSP-301 shows good oral bioavailability and excellent brain penetration. Its in vivo potency in the catalepsy model is strong, even surpassing Haloperidol. In stark contrast, DSP-302 performs poorly. Its low bioavailability and negligible brain penetration explain its weak in vivo activity, despite having reasonable in vitro binding affinity. This is a classic example of where IVIVC fails without PK data: the drug never reaches its target in sufficient concentrations.

Detailed Protocol: Rodent Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=3 per group/route).

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol in saline) via the tail vein.

    • Oral (PO) Group: Administer the compound (e.g., 5 mg/kg) in the same vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) from a cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma and Brain Collection: Centrifuge blood to separate plasma. At the final time point (24h), euthanize the animals and collect the brains.

  • Sample Analysis: Extract the drug from plasma and homogenized brain tissue. Quantify the drug concentration using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cₘₐₓ, T₁/₂, %F, Brain/Plasma ratio).

Self-Validation & Causality: The inclusion of both IV and PO dosing groups is essential for calculating absolute oral bioavailability (%F), a key parameter for IVIVC. LC-MS/MS provides a highly sensitive and specific method for drug quantification. This protocol allows us to determine the concentration of the drug at its site of action (the brain), which is the critical link between the in vitro measurement and the in vivo pharmacological response.[14]

Part 3: Bridging the Gap - The In Vitro to In Vivo Correlation

The core of the IVIVC is to establish a mathematical relationship between the in vitro and in vivo data.[15] For CNS drugs targeting a receptor, a common approach is to correlate the drug concentration at the receptor required for a biological effect with the in vitro potency.

Establishing the Correlation

We aim to predict the in vivo ED₅₀ using our in vitro IC₅₀ and pharmacokinetic data. A simplified PK/PD model can be used:

  • Calculate Target Exposure: Determine the free (unbound) drug concentration in the brain at the ED₅₀ dose. This is the pharmacologically active concentration.

    • Total Brain Cₘₐₓ at ED₅₀ = (Cₘₐₓ from PK study / PK dose) * ED₅₀

    • Free Brain Cₘₐₓ = Total Brain Cₘₐₓ * fu,brain (where fu,brain is the fraction unbound in brain tissue, determined experimentally).

  • Correlate with In Vitro Potency: A good Level A correlation would show that the Free Brain Cₘₐₓ required for the in vivo effect is proportional to the in vitro IC₅₀.[3]

    • Receptor Occupancy ≈ Free Brain Cₘₐₓ / (IC₅₀ + Free Brain Cₘₐₓ)

    • For many antipsychotics, an efficacy response is seen at ~60-80% D2 receptor occupancy. We can check if our calculated Free Brain Cₘₐₓ at the ED₅₀ achieves this level of occupancy based on the in vitro IC₅₀.

IVIVC Workflow Diagram

IVIVC_Workflow cluster_invitro Part 1: In Vitro Characterization cluster_invivo Part 2: In Vivo Evaluation cluster_correlation Part 3: IVIVC Model invitro_binding Binding Assay (Target: D2R) Output: Ki invitro_func Functional Assay (cAMP) Output: IC50 model PK/PD Modeling Correlate Free Brain Conc. with IC50 invitro_func->model In Vitro Potency invivo_pk Pharmacokinetics (Rat) Output: Cmax, AUC, B/P Ratio invivo_pk->model Brain Exposure invivo_pd Efficacy Model (Mouse Catalepsy) Output: ED50 prediction Predicted ED50 model->prediction prediction->invivo_pd Compare & Validate

Caption: Workflow for establishing an IVIVC for a CNS drug candidate.

Comparative IVIVC Analysis

Let's assume the fraction unbound in the brain (fu,brain) is 0.02 for all compounds.

CompoundIn Vitro IC₅₀ (nM)In Vivo ED₅₀ (mg/kg)Predicted Free Brain Cₘₐₓ at ED₅₀ (nM)Observed Free Brain Cₘₐₓ at ED₅₀ (nM)Prediction Error
DSP-301 5.80.5~11.6 (Predicted)12.5 (Observed)Excellent
DSP-302 35.415.0~70.8 (Predicted)3.0 (Observed)Poor
Haloperidol 4.50.8~9.0 (Predicted)10.0 (Observed)Good

Insight: For DSP-301 and Haloperidol, the free brain concentration required to elicit the in vivo effect is approximately 2-3 times their in vitro IC₅₀. This represents a strong and predictive IVIVC. For DSP-302, the correlation completely breaks down. Its poor PK properties mean that even at a very high dose, the required brain concentrations are never achieved, making its in vitro potency irrelevant for predicting its in vivo dose. This highlights that a successful IVIVC depends on both good potency and good pharmacokinetics.

Part 4: Comparative Guide & Strategic Implications

This analysis provides a clear path for decision-making in a drug discovery program.

Compound_Comparison cluster_attributes Key Performance Attributes DSP301 DSP-301 High Potency (IC50=5.8nM) Good PK (%F=45, B/P=2.5) Strong IVIVC DSP302 DSP-302 Moderate Potency (IC50=35.4nM) Poor PK (%F=5, B/P=0.1) Failed IVIVC Halo Haloperidol (Benchmark) High Potency (IC50=4.5nM) Good PK (%F=60, B/P=4.0) Strong IVIVC Potency In Vitro Potency Potency->DSP301 Excellent Potency->DSP302 Moderate Potency->Halo Excellent PK Pharmacokinetics PK->DSP301 Good PK->DSP302 Poor PK->Halo Good IVIVC Predictability (IVIVC) IVIVC->DSP301 Strong IVIVC->DSP302 Failed IVIVC->Halo Strong

Caption: Comparative profiles of DSP-301, DSP-302, and Haloperidol.

  • DSP-301 (Proceed): This compound is a strong candidate for further development. It has benchmark-level potency and favorable pharmacokinetics, leading to a predictable dose-response relationship. The established IVIVC model can now be used to guide formulation development and set quality control specifications.[16]

  • DSP-302 (Terminate or Re-engineer): This compound should be deprioritized. The IVIVC failure is a clear red flag. The root cause is poor ADME properties, not a lack of intrinsic potency. Further investment would require significant medicinal chemistry efforts to improve bioavailability and brain penetration, essentially creating a new compound.

Conclusion

Establishing an in vitro to in vivo correlation is not merely a regulatory checkbox; it is a fundamental scientific strategy in modern drug development.[3][8] For novel scaffolds like this compound, where the path to clinical success is unproven, a robust IVIVC is the most effective tool for differentiating promising leads from costly failures. By systematically integrating in vitro functional data with in vivo pharmacokinetic and pharmacodynamic measurements, research teams can build predictive models that enhance understanding, guide chemical optimization, and increase the probability of translating a potent molecule into an effective medicine. The case of DSP-301 demonstrates how this integrated approach validates a development path, while the contrasting profile of DSP-302 illustrates how it can prevent the misallocation of resources to a flawed candidate.

References

The Strategic Advantage of Spirocyclic Scaffolds: A Head-to-Head Comparison of 2,7-Diazaspiro[4.5]decan-3-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of 2,7-diazaspiro[4.5]decan-3-one with other functionally relevant spirocyclic compounds. We will delve into the synthesis, physicochemical properties, and biological activities of these scaffolds, supported by experimental data to inform strategic decisions in medicinal chemistry programs.

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of modern drug discovery. In recent years, there has been a significant shift away from flat, two-dimensional molecules towards more complex, three-dimensional structures that can better mimic natural products and interact with the intricate topographies of biological targets. Spirocyclic scaffolds have emerged as a particularly promising class of compounds in this "escape from flatland," offering a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.

At the heart of this exploration is the diazaspiro[4.5]decane core, a versatile framework that has been incorporated into a variety of biologically active molecules. This guide will focus on this compound and provide a comparative analysis with its key structural isomers and heteroatom-containing analogs, including 2,8-diazaspiro[4.5]decan-1-one, 1-oxa-2,8-diazaspiro[4.5]decan-3-one, and 1-thia-4-azaspiro[4.5]decan-3-one. Through a detailed examination of their synthesis, biological performance, and structure-activity relationships (SAR), we aim to provide a valuable resource for medicinal chemists seeking to leverage the power of spirocyclic scaffolds in their research.

The Spirocyclic Advantage: A Structural and Functional Overview

Spirocyclic compounds are characterized by two rings connected by a single common atom, the spiro center. This unique arrangement confers several advantages in drug design:

  • Three-Dimensionality: The inherent non-planar geometry of spirocycles allows for a more precise spatial arrangement of functional groups, enabling novel and often higher-affinity interactions with protein binding pockets.

  • Structural Rigidity: The fused nature of the rings reduces the number of rotatable bonds, which can lead to a lower entropic penalty upon binding and improved target selectivity.

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.

The following diagram illustrates the general synthetic strategy for accessing the diazaspiro[4.5]decane core, which often involves a key cyclization step.

G A Piperidone Derivative C Key Intermediate A->C Reaction 1 B Amino Acid Derivative B->C Reaction 2 D Diazaspiro[4.5]decan-one Core C->D Cyclization

Caption: Generalized synthetic approach to diazaspiro[4.5]decan-one cores.

Head-to-Head Comparison of Spirocyclic Scaffolds

While direct experimental data for the biological activity of this compound is not extensively available in the public domain, we can infer its potential by comparing it with its well-characterized isomers and analogs. The following table summarizes the key properties and biological activities of these compounds.

Compound Structure Key Physicochemical Properties (Predicted/Experimental) Reported Biological Activities & Targets Reference
This compound Awaiting experimental dataMolecular Weight: 154.21 g/mol Currently under investigation as a scaffold for various therapeutic areas.N/A
2,8-Diazaspiro[4.5]decan-1-one Awaiting experimental dataMolecular Weight: 154.21 g/mol Potent inhibitors of RIPK1 kinase (IC50 = 92 nM for a derivative)[1]; Selective dual TYK2/JAK1 inhibitors for inflammatory diseases[2].[1][2]
1-Oxa-2,8-diazaspiro[4.5]decan-3-one Awaiting experimental dataMolecular Weight: 156.18 g/mol M1 muscarinic agonists with potential for treating Alzheimer's disease.N/A
1-Thia-4-azaspiro[4.5]decan-3-one Awaiting experimental dataMolecular Weight: 171.26 g/mol Antiviral activity against human coronavirus 229E (EC50 = 5.5 µM for a derivative)[3][4].[3][4]

In-Depth Analysis of Comparator Compounds

2,8-Diazaspiro[4.5]decan-1-one: A Promising Scaffold for Kinase Inhibition

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have demonstrated significant potential as kinase inhibitors. For instance, a series of these compounds were identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation. One derivative exhibited a half-maximal inhibitory concentration (IC50) of 92 nM against RIPK1 and showed a significant anti-necroptotic effect in a cellular model[1].

Furthermore, another study described the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). The lead compound from this series demonstrated excellent potency for TYK2 (IC50 = 6 nM) and JAK1 (IC50 = 37 nM) with over 23-fold selectivity against JAK2, highlighting its potential for the treatment of inflammatory bowel disease[2].

The following workflow illustrates a typical screening cascade for identifying kinase inhibitors based on this scaffold.

G A Library of 2,8-Diazaspiro[4.5]decan-1-one Derivatives B Primary Kinase Assay (e.g., RIPK1) A->B C Hit Identification B->C D Secondary Assays (Selectivity Profiling) C->D E Cell-Based Functional Assays D->E F Lead Optimization E->F

Caption: Screening workflow for 2,8-diazaspiro[4.5]decan-1-one derivatives.

1-Thia-4-azaspiro[4.5]decan-3-one: A Scaffold for Antiviral Drug Discovery

The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has emerged as a valuable starting point for the development of antiviral agents. A study detailing the synthesis and evaluation of a series of these compounds identified derivatives with potent activity against human coronavirus 229E. The most active compound in the series exhibited a half-maximal effective concentration (EC50) of 5.5 µM[3][4]. This finding underscores the versatility of the spiro[4.5]decane framework and its potential for yielding compounds with diverse biological activities.

Experimental Protocols

General Procedure for the Synthesis of Diazaspiro[4.5]decan-one Scaffolds

The synthesis of diazaspiro[4.5]decan-one cores can be achieved through various synthetic routes. A common approach involves the multi-component reaction of a cyclic ketone, an amino acid, and a source of cyanide, followed by cyclization.

Step 1: Formation of the α-aminonitrile

  • To a solution of piperidin-4-one (1.0 eq) in a suitable solvent (e.g., methanol), add the desired amino acid (1.1 eq) and potassium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis and Lactamization

  • Dissolve the crude α-aminonitrile in a mixture of concentrated hydrochloric acid and acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired diazaspiro[4.5]decan-one.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of test compounds against a specific kinase (e.g., RIPK1).

Materials:

  • Recombinant human kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The diazaspiro[4.5]decane scaffold and its heteroatomic analogs represent a rich source of molecular diversity for drug discovery. The inherent three-dimensionality and conformational rigidity of these systems provide a unique platform for the design of potent and selective modulators of a wide range of biological targets. While extensive research has been conducted on the 2,8- and 1,8-isomers, leading to the identification of promising kinase inhibitors and antiviral agents, the 2,7-isomer, this compound, remains a relatively unexplored entity.

Based on the structure-activity relationships of its closely related analogs, it is highly probable that derivatives of this compound will also exhibit significant biological activity. The strategic placement of the nitrogen atoms and the carbonyl group in the 2,7-isomer presents a distinct set of vectors for chemical functionalization, which could lead to novel interactions with biological targets and potentially improved pharmacological profiles.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a panel of therapeutically relevant targets, coupled with detailed structure-based design, will be crucial for unlocking the full potential of this promising spirocyclic scaffold. The insights gained from such studies will not only expand our understanding of the structure-activity relationships within this class of compounds but also pave the way for the development of next-generation therapeutics for a variety of diseases.

References

Safety Operating Guide

Proper Disposal of 2,7-Diazaspiro[4.5]decan-3-one: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,7-Diazaspiro[4.5]decan-3-one, a specialized chemical scaffold used in modern drug discovery. As researchers, scientists, and drug development professionals, it is our collective responsibility to ensure that all chemical waste is handled with the utmost care to protect ourselves, our colleagues, and the environment. This document synthesizes regulatory standards with practical, field-proven insights to offer a comprehensive and self-validating system for waste management.

Core Principles of Chemical Waste Management

The foundation of proper chemical disposal rests on the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which gives the EPA authority to regulate hazardous materials from "cradle-to-grave".[1]

As a generator of chemical waste, your laboratory is subject to specific requirements based on the quantity of waste produced monthly. It is crucial to determine if your facility is classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG) to ensure compliance with on-site accumulation time and quantity limits.[2]

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 220 lbs)No time limit, but quantity must not exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg to < 1,000 kgUp to 180 days (or 270 days if shipping > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 2,200 lbs)Up to 90 days

This table provides a summary of federal guidelines. State regulations may be more stringent.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of analogous compounds, a robust PPE protocol is non-negotiable. OSHA mandates that employers provide, and employees use, appropriate PPE to minimize exposure to chemical hazards.[3][4]

Minimum PPE for Handling this compound Waste:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice for handling many organic compounds, but it is advisable to consult a glove compatibility chart for specific resistance to heterocyclic amines. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A flame-resistant lab coat that fully covers the arms is required.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for cleaning up large spills or when working in poorly ventilated spaces.[5] All personnel requiring respirators must be properly trained and fit-tested.

Disposal Workflow for this compound

The recommended disposal method for this compound, in the absence of a specific deactivation protocol, is through a licensed hazardous waste disposal company. Under no circumstances should this compound be disposed of down the drain or in regular trash.

DisposalWorkflow A Identify Waste: This compound (Solid or in Solution) B Select Compatible Waste Container (e.g., HDPE) A->B Choose C Label Container: 'Hazardous Waste' + Chemical Name & Concentration B->C Affix D Transfer Waste to Labeled Container E Securely Seal Container D->E Close F Store in Designated Satellite Accumulation Area E->F Move to G Arrange for Pickup by Licensed Hazardous Waste Vendor H Complete Hazardous Waste Manifest G->H Document

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. As a non-halogenated organic compound, it should be segregated from halogenated solvent waste.[6][7]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for organic waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If it is in a solution, list all components and their approximate concentrations.

  • Accumulation and Storage:

    • Keep the waste container closed at all times except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste vendor.

    • You will be required to complete a hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal site.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key. All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.

Spill Cleanup Protocol:

This protocol is for small, manageable spills (typically <1 liter) by trained personnel. For large spills, evacuate the area, alert others, and contact your institution's emergency response team.

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the substance is in a powdered form, prevent it from becoming airborne.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.

  • Contain the Spill: Use absorbent pads or a universal absorbent material to create a dike around the spill to prevent it from spreading.[8]

  • Absorb the Material:

    • For liquid spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Work from the outside in to minimize splashing.

    • For solid spills: Carefully sweep the solid material into a dustpan. Avoid creating dust. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to minimize dust generation.

  • Collect and Package Waste: Place all contaminated absorbent materials and collected solids into a designated hazardous waste container. Seal and label the container as "Spill Debris containing this compound".

  • Decontaminate the Area:

    • Based on the basic nature of amines, the spill area can be decontaminated with a mild acidic solution, such as a 5% citric acid solution in water.[9]

    • Apply the decontamination solution to the affected area and allow it to sit for 10-15 minutes.

    • Wipe the area clean with absorbent pads.

    • Follow with a final cleaning using soap and water.

    • All materials used for decontamination must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS office, in accordance with your institution's policies.

SpillResponse A Spill Occurs B Alert Personnel & Isolate Area A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Contain Spill (Use Absorbent Dike) C->D E Absorb or Sweep Up Spilled Material D->E F Collect Waste in Labeled Container E->F G Decontaminate Area (e.g., 5% Citric Acid) F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Report Incident to Supervisor and EHS H->I

Caption: Decision and action flow for a small chemical spill.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and ensure the responsible management of chemical waste, upholding the integrity of your research and the safety of your workplace.

References

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Retrosynthesis Analysis

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Reactant of Route 1
2,7-Diazaspiro[4.5]decan-3-one
Reactant of Route 2
2,7-Diazaspiro[4.5]decan-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.